2-Amino-3-methoxypropanamide
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMIKBWSCMFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to 2-Amino-3-methoxypropanamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Amino-3-methoxypropanamide, a key chemical entity, and its significant derivatives, including its hydrochloride salt and the N-benzyl derivative, which is a known impurity and metabolite of the anticonvulsant drug Lacosamide. This document will elucidate the chemical structure, molecular weight, and synthesis of these compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: The Core Moiety and Its Significance
2-Amino-3-methoxypropanamide is a propanamide derivative featuring an amino group at the second carbon and a methoxy group at the third carbon. While the core molecule itself is a subject of scientific interest, its relevance is significantly amplified through its derivatives, which play a crucial role in the pharmaceutical landscape. Understanding the properties and synthesis of 2-Amino-3-methoxypropanamide is fundamental for the study of its more complex analogues and their behavior in biological systems.
The primary focus of this guide will be on the core structure of 2-Amino-3-methoxypropanamide and its prominent derivatives: 2-Amino-3-methoxypropanamide hydrochloride and (R)-2-Amino-N-benzyl-3-methoxypropionamide. The latter is of particular importance due to its association with Lacosamide, a widely used antiepileptic medication.[1][2]
Chemical Structure and Physicochemical Properties
A precise understanding of the chemical structure and properties of 2-Amino-3-methoxypropanamide and its derivatives is paramount for their application in research and development.
2-Amino-3-methoxypropanamide (The Core Molecule)
-
Chemical Structure:
Caption: Chemical structure of 2-Amino-3-methoxypropanamide.
-
Molecular Formula: C₄H₁₀N₂O₂
-
Molecular Weight: 118.13 g/mol
2-Amino-3-methoxypropanamide Hydrochloride
This is the hydrochloride salt of the parent compound, often used to improve its stability and solubility.
-
CAS Number: 17463-68-2
-
Molecular Formula: C₄H₁₁ClN₂O₂
-
Molecular Weight: 154.6 g/mol
(R)-2-Amino-N-benzyl-3-methoxypropionamide
A key derivative, particularly in the context of the pharmaceutical drug Lacosamide, where it is recognized as an impurity and metabolite.[1][2]
Table 1: Summary of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Amino-3-methoxypropanamide | C₄H₁₀N₂O₂ | 118.13 | Not available |
| 2-Amino-3-methoxypropanamide hydrochloride | C₄H₁₁ClN₂O₂ | 154.6 | 17463-68-2 |
| (R)-2-Amino-N-benzyl-3-methoxypropionamide | C₁₁H₁₆N₂O₂ | 208.26 | 196601-69-1 |
Synthesis and Methodologies
The synthesis of 2-Amino-3-methoxypropanamide derivatives is a critical process for obtaining reference standards for analytical purposes and for further research. The following sections detail established synthetic routes.
Synthesis of (R)-2-Amino-N-benzyl-3-methoxypropanamide
The synthesis of this compound is often approached as part of the overall synthesis of Lacosamide. A common method involves the deprotection of a protected precursor.
Experimental Protocol: Deprotection of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
-
Reaction Setup: A solution of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is prepared in a suitable organic solvent, such as methylene chloride.
-
Acid Treatment: Hydrochloric acid (35%) is added to the solution at room temperature (25-30°C).[9]
-
Reaction Monitoring: The reaction mixture is stirred for approximately 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, the mixture is diluted with water, and the organic and aqueous layers are separated.
-
Isolation: The aqueous layer containing the hydrochloride salt of the product is then neutralized with a base to obtain the free amine, (R)-2-Amino-N-benzyl-3-methoxypropanamide. The product can be extracted with an organic solvent and purified by crystallization or chromatography.
Caption: Workflow for the synthesis of (R)-2-Amino-N-benzyl-3-methoxypropanamide.
Analytical Characterization
The identity and purity of 2-Amino-3-methoxypropanamide and its derivatives are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound and for quantitative analysis.
Applications in Drug Development
The primary significance of 2-Amino-3-methoxypropanamide and its derivatives in drug development stems from their relationship with Lacosamide.
-
(R)-2-Amino-N-benzyl-3-methoxypropionamide as a Reference Standard: As a known impurity of Lacosamide, having a well-characterized standard of this compound is essential for quality control during the manufacturing process of the active pharmaceutical ingredient (API). It allows for the accurate detection and quantification of this impurity in drug batches.[1]
-
Metabolite Studies: (R)-2-Amino-N-benzyl-3-methoxypropionamide is also a metabolite of Lacosamide.[3] Studying its pharmacological and toxicological profile is important for understanding the overall safety and efficacy of Lacosamide.
Conclusion
2-Amino-3-methoxypropanamide serves as a foundational structure for several compounds of pharmaceutical interest. A thorough understanding of its chemistry, along with that of its key derivatives, is crucial for researchers and professionals in the field of drug development. This guide has provided a detailed overview of the chemical structures, properties, synthesis, and analytical characterization of these important molecules, with a particular focus on their relevance to the anticonvulsant drug Lacosamide. The provided protocols and data serve as a valuable resource for guiding future research and ensuring the quality and safety of related pharmaceutical products.
References
-
PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501. [Link]
-
precisionFDA. (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE. [Link]
-
ChemBK. 2-amino-N-benzyl-3-methoxypropanamide. [Link]
-
Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(10), 1080-1083. [Link]
-
PharmaCompass. (2R)-2-amino-N-benzyl-3-methoxy-propanamide. [Link]
-
Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]
- Google Patents. (2018).
- Google Patents. (2013). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
Sources
- 1. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 6. GSRS [precision.fda.gov]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Thermodynamic Properties of 2-Amino-3-methoxypropanamide in Aqueous Solution
The following technical guide details the thermodynamic characterization of 2-Amino-3-methoxypropanamide , a critical structural motif in peptide mimetics and a key intermediate/impurity in the synthesis of the anticonvulsant Lacosamide .
This guide is structured for researchers in physical chemistry and pharmaceutical formulation, focusing on the rigorous determination of solute-solvent interactions that dictate drug stability and bioavailability.
Technical Guide & Characterization Protocol
Executive Summary
2-Amino-3-methoxypropanamide (often referred to as O-methylserine amide) represents a class of amino acid derivatives where the side-chain hydroxyl is methylated and the carboxylic acid is amidated.[1] In drug development, particularly for functionalized amino acids like Lacosamide (Vimpat®), understanding the thermodynamic stability of such precursors in aqueous media is non-negotiable.
This guide provides a definitive protocol for determining the volumetric , acoustic , and viscometric properties of this compound. These parameters—specifically partial molar volume (
Theoretical Framework
To transition from raw data to mechanistic insight, we employ infinite dilution properties. These remove solute-solute interference, isolating the pure solute-water interaction .[1]
Volumetric Properties
The apparent molar volume (
Where:
- = Molar mass of 2-Amino-3-methoxypropanamide (118.13 g/mol for free base).[1]
- = Molality (mol/kg).[1][2]
The partial molar volume at infinite dilution (
- : Intrinsic volume + volume change of solvent due to hydration.
- : Pairwise interaction coefficient (solute-solute).[1]
Acoustic Properties
The speed of sound (
The partial molar isentropic compressibility (
Viscometric Properties (Jones-Dole)
Viscosity (
- -coefficient: Falkenhagen coefficient (electrostatic forces, negligible for neutral amides).[1]
-
-coefficient: The definitive measure of structure-making (positive
) or structure-breaking (negative ) tendency.[1]
Experimental Protocol (The Core)
This section details the self-validating workflow for acquiring high-precision thermodynamic data.
Materials & Purification[1][3]
-
Compound: 2-Amino-3-methoxypropanamide (CAS: 17463-68-2 for HCl salt; Free base requires neutralization).[1]
-
Purity Requirement: >99.5% (Check via HPLC and
H-NMR). -
Water: Triple-distilled, deionized, degassed (Conductivity < 1
S/cm).[1] -
Validation: Measure density of pure water at 298.15 K. Acceptance criterion:
g/cm³.[1]
Density & Speed of Sound (Simultaneous)
Instrument: Anton Paar DSA 5000M (Vibrating Tube Densimeter + Sound Velocity Cell).
Step-by-Step Protocol:
-
Calibration: Perform air/water check daily.[1] Deviation limit:
g/cm³.[1] -
Sample Prep: Prepare 6 solutions by weight (molality range: 0.01 – 0.1 mol/kg). Use an analytical balance with precision
mg. -
Injection: Inject 2 mL of sample into the oscillating U-tube using a Luer-lock syringe. Ensure no microbubbles (visual check via camera).
-
Equilibration: Set Peltier thermostat to target
(e.g., 288.15, 298.15, 308.15 K). Allow K stability. -
Measurement: Record period of oscillation (
) and time of flight. -
Cleaning: Flush with ethanol -> acetone -> dry air.[1] Ensure density returns to air value (
g/cm³).
Viscosity Measurement
Instrument: Ubbelohde Suspended Level Viscometer (Schott-Geräte).[1]
Step-by-Step Protocol:
-
Bath Control: Submerge viscometer in a transparent thermostat bath (
K). -
Timing: Measure flow time (
) of the meniscus between timing marks. -
Replication: Repeat until 3 consecutive runs agree within 0.05 seconds.
-
Calculation:
, where and are viscometer constants.[1]
Data Visualization & Workflow
The following diagram illustrates the logical flow from raw material to thermodynamic insight, highlighting the critical decision points (Quality Control).
Caption: Workflow for thermodynamic characterization, linking experimental inputs to mechanistic outputs.
Data Analysis & Interpretation
Expected Trends for 2-Amino-3-methoxypropanamide
Based on the Group Contribution Principle , we can predict the behavior of this molecule by comparing it to Serine (2-Amino-3-hydroxypropanoic acid) and standard amides.[1]
| Property | Expected Trend vs. Serine | Mechanistic Reason |
| Partial Molar Volume ( | Higher | Substitution of |
| Compressibility ( | Less Negative | The hydrophobic methyl group sheds water structure compared to the hydrophilic hydroxyl, leading to a "softer" hydration shell. |
| Viscosity | Positive (Lower than Serine) | The molecule is a "structure maker" due to hydrophobic hydration of the methoxy group, but less so than the H-bonding hydroxyl group of serine.[1] |
Hydration Number Calculation
The number of water molecules (
-
Interpretation: A value of
is expected for 2-Amino-3-methoxypropanamide, primarily coordinated around the charged amine (if protonated) and the amide carbonyl.[1] The methoxy group contributes to hydrophobic hydration (clathrate-like cages), which is thermodynamically distinct.[1]
Temperature Dependence (Hepler’s Constant)
Differentiation of the partial molar volume with respect to temperature gives Hepler's constant:
-
Positive Value: Structure-making solute (stabilizes water network).[1]
-
Negative Value: Structure-breaking solute (disrupts water network).[1]
-
Prediction: 2-Amino-3-methoxypropanamide is likely a structure maker due to the hydrophobic methoxy tail and the amide backbone.[1]
Implications for Drug Development
Formulation Stability
The thermodynamic data directly informs liquid formulation stability .[1]
-
High
suggests significant steric bulk in solution, which may impact viscosity in high-concentration peptide formulations.[1] -
Positive
-coefficients indicate that the compound will increase the viscosity of the solution, which must be accounted for in injectability studies.
Interaction with Excipients
Understanding the Transfer Volumes (
-
Rule of Thumb: If
is positive, the solute prefers the aqueous environment over the cosolvent-modified environment, indicating potential salting-out effects.
References
-
Standard Protocol for Density/Sound Speed: Anton Paar GmbH. DSA 5000 M Instruction Manual. Link
-
Partial Molar Volumes Theory: Masson, D. O. (1929). Solute molecular volumes in relation to solvation and ionization. Philosophical Magazine. Link[1]
-
Viscosity B-Coefficient Interpretation: Jones, G., & Dole, M. (1929).[1] The Viscosity of Aqueous Solutions of Strong Electrolytes with Special Reference to Barium Chloride. J. Am. Chem. Soc. Link
-
Hydration Number Methodology: Millero, F. J., et al. (1974). The compressibility of aqueous solutions of amino acids. J. Phys. Chem. Link[1]
-
Lacosamide Chemistry (Context): U.S. National Library of Medicine.[1] PubChem Compound Summary for Lacosamide. Link
Sources
Comprehensive Technical Guide to 2-Amino-3-methoxypropanamide: Chemical Identifiers, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and peptidomimetic drug design, the strategic incorporation of unnatural amino acids is a foundational technique for optimizing target affinity and metabolic stability. 2-Amino-3-methoxypropanamide (commonly referred to as O-methylserinamide) is a highly versatile chiral building block. This whitepaper provides an in-depth technical analysis of its chemical identifiers, its mechanistic role in oncology drug discovery, and field-proven, self-validating protocols for its synthesis and handling.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing heavily on the causality behind synthetic choices and analytical validation to ensure robust reproducibility in your laboratory.
Chemical Taxonomy and Physical Identifiers
Depending on the synthetic application, this molecule is utilized either as a free base or a hydrochloride (HCl) salt. In drug development workflows, the hydrochloride salt (CAS: 17463-68-2) is overwhelmingly preferred due to its enhanced bench stability, resistance to auto-condensation, and highly crystalline nature[1],[2].
Table 1: Core Chemical Identifiers
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 98026-05-2[3] | 17463-68-2[1],[2] |
| Molecular Formula | C₄H₁₀N₂O₂[3] | C₄H₁₁ClN₂O₂[1] |
| Molecular Weight | 118.13 g/mol [3] | 154.60 g/mol [1], |
| SMILES | O=C(N)C(N)COC[3] | O=C(N)C(N)COC.[H]Cl[1] |
| InChIKey | NAAMIKBWSCMFTC-UHFFFAOYSA-N[4] | BGRFAWSLDPCYIA-UHFFFAOYSA-N[2] |
Table 2: Safety, Handling, and Storage (HCl Salt)
| Parameter | Specification & Rationale |
| Storage Conditions | Dark place, inert atmosphere (Ar/N₂), room temperature[1],[2]. Rationale: Prevents hygroscopic degradation. |
| GHS Signal Word | Warning[2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]. |
| Physical Form | Solid (Crystalline powder)[2] |
Mechanistic Rationale in Drug Design: The PIP4K2A Case Study
Why do medicinal chemists specifically select O-methylserinamide over native serine or other aliphatic amides? The answer lies in the precise spatial and electronic requirements of kinase ATP-binding pockets.
-
Bifunctional Hydrogen Bonding : The terminal primary amide acts as both a hydrogen bond donor and acceptor. This is critical for anchoring the inhibitor to the kinase hinge region.
-
Metabolic Shielding : The methoxy group (-OCH₃) provides a localized lipophilic interaction while eliminating the metabolic liabilities of a free hydroxyl group (which is highly prone to Phase II glucuronidation or off-target phosphorylation).
Application in Oncology: BAY-091 and BAY-297
PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into PI(4,5)P2. Depletion or inhibition of PIP4K2A induces tumor growth inhibition via hyperactivation of AKT and reactive oxygen species (ROS)-mediated apoptosis[5].
In the development of the potent PIP4K2A inhibitors BAY-091 and BAY-297 , the O-methylserinamide moiety was appended to a 1,7-naphthyridine core. Co-crystal structures (e.g., PDB 6YM3) reveal that this specific moiety forms an indispensable hydrogen bond with the backbone nitrogen of Val199 within the kinase hinge motif, locking the drug into the ATP-binding site[5].
Mechanism of PIP4K2A inhibition by O-methylserinamide derivatives in oncology drug discovery.
Self-Validating Synthetic Protocols
A robust chemical protocol must be a self-validating system. The following workflow details the synthesis of 2-Amino-3-methoxypropanamide hydrochloride from O-methylserine, emphasizing the causality behind every reagent choice.
Synthetic workflow of 2-Amino-3-methoxypropanamide HCl highlighting causality in reagent selection.
Step 1: Boc-Protection of O-Methylserine
-
Procedure : Suspend O-methylserine (1.0 eq) in a 1:1 mixture of THF and water. Add NaHCO₃ (2.0 eq), followed by the dropwise addition of Boc-anhydride (Boc₂O, 1.1 eq) at 0°C. Warm to room temperature and stir for 12 hours. Extract with EtOAc after mild acidification.
-
Causality : The biphasic basic condition ensures the primary amine is deprotonated and highly nucleophilic. NaHCO₃ is specifically chosen as a mild buffer to prevent unintended esterification or degradation that stronger bases (like NaOH) might cause.
-
Validation Checkpoint : Perform TLC (Hexanes/EtOAc 1:1) stained with Ninhydrin. The starting material will stain a deep purple at the baseline. The successful Boc-protected product will not stain with Ninhydrin (unless severely heated) but will show a distinct spot under KMnO₄ stain.
Step 2: Amidation via Activation
-
Procedure : Dissolve the Boc-protected acid in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add solid NH₄Cl (2.0 eq) and stir overnight.
-
Causality : EDC/HOBt is deliberately chosen over stronger uronium coupling agents (like HATU) to minimize the risk of racemization at the alpha-carbon. NH₄Cl serves as a safe, easy-to-handle ammonia source. Using aqueous ammonia here would risk hydrolyzing the active ester back to the carboxylic acid.
-
Validation Checkpoint : Run an LC-MS analysis. The active ester intermediate must be completely consumed. Look for the [M+Na]⁺ adduct of the Boc-protected amide. Do not proceed to Step 3 until the starting acid peak is <1% by UV integration.
Step 3: Deprotection and Salt Formation
-
Procedure : Dissolve the purified Boc-amide in minimal anhydrous dichloromethane (DCM). Add 10 volumes of 4M HCl in dioxane. Stir at room temperature for 2 hours. The product will precipitate as a white solid. Filter and wash with cold diethyl ether.
-
Causality : The use of anhydrous HCl in dioxane is critical. Utilizing aqueous acids (such as TFA/H₂O) risks hydrolyzing the newly formed terminal amide back to the carboxylic acid. Furthermore, the HCl salt precipitates directly from the DCM/dioxane mixture, driving the reaction to completion and completely eliminating the need for tedious chromatographic purification.
-
Validation Checkpoint : ¹H NMR (D₂O). The massive Boc singlet at ~1.4 ppm must be completely absent. The methoxy singlet (~3.3 ppm) should integrate perfectly to 3H relative to the alpha-proton.
References
- Title: 17463-68-2 | 2-Amino-3-methoxypropanamide hydrochloride Source: BLD Pharm URL
- Title: 98026-05-2 | 2-Amino-3-methoxypropanamide Source: BLD Pharm URL
- Title: 2-amino-3-methoxypropanamide hydrochloride (C4H10N2O2)
- Title: 2-Amino-3-methoxypropanamide hydrochloride | 17463-68-2 Source: Sigma-Aldrich URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
- 1. 17463-68-2|2-Amino-3-methoxypropanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-Amino-3-methoxypropanamide hydrochloride | 17463-68-2 [sigmaaldrich.com]
- 3. 98026-05-2|2-Amino-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 2-amino-3-methoxypropanamide hydrochloride (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
The Biochemical and Synthetic Utility of 2-Amino-3-methoxypropanamide (O-Methylserinamide) in Modern Drug Discovery
Executive Summary
In the landscape of rational drug design, small aliphatic building blocks often dictate the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Amino-3-methoxypropanamide , commonly referred to as O-methylserinamide , is a highly versatile serine derivative. By replacing the native hydroxyl group of serine with a methoxy ether and the carboxylic acid with an amide, this molecule offers a unique balance of polarity, hydrogen-bonding capacity, and lipophilicity. This technical guide explores its physicochemical advantages, its critical role as a pharmacophore in kinase inhibitor design, and the self-validating synthetic protocols required to handle it effectively in a laboratory setting.
Structural Profiling and Physicochemical Rationale
To understand why medicinal chemists select O-methylserinamide over native amino acids, we must analyze its physicochemical profile. The functionalization of L-serine into O-methylserinamide fundamentally alters its interaction with biological membranes and target proteins.
The methoxy group acts as a pure hydrogen-bond acceptor, eliminating the hydrogen-bond donor capacity of the native hydroxyl group. This subtle change reduces the desolvation penalty when the molecule enters a hydrophobic binding pocket. Simultaneously, the terminal amide provides a rigid, planar geometry capable of acting as both a hydrogen-bond donor and acceptor, which is highly prized in targeting the hinge regions of kinases.
Table 1: Physicochemical Comparison of Serine Derivatives
| Compound | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (TPSA) | Key Biochemical Role |
| L-Serine | 105.09 | -3.1 | 3 | 3 | 83.6 Ų | Endogenous amino acid, metabolic precursor |
| O-methylserinamide | 118.13 | -1.9 | 2 | 3 | 68.0 Ų | Synthetic intermediate, kinase inhibitor pharmacophore |
| Lacosamide | 250.29 | 1.3 | 2 | 3 | 58.3 Ų | Voltage-gated sodium channel blocker |
Data derived from [3].
Mechanistic Role in Kinase Inhibitor Design: The PIP4K2A Case Study
The utility of O-methylserinamide is best exemplified in the optimization of inhibitors targeting PIP4K2A , a lipid kinase implicated in p53-mutant cancers. In the discovery of the highly selective inhibitors [1], researchers utilized O-methylserinamide to solve a complex structure-activity relationship (SAR) challenge.
The Causality of Selection: Initial 1,7-naphthyridine-based hits suffered from poor oral absorption (Caco-2 permeability) due to highly acidic or overly polar functional groups. By incorporating O-methylserinamide via a Nucleophilic Aromatic Substitution (SNAr) at the 4-position of the naphthyridine core, the researchers achieved three goals:
-
Optimal Exit Vector: The stereocenter of the (R)- or (L)-configuration directs the terminal amide perfectly into the solvent-exposed region.
-
Hinge Interaction: The amide group forms critical hydrogen-bonding and salt-bridge interactions with residues Thr232 and Lys209 in the PIP4K2A binding pocket.
-
ADME Improvement: The methoxy group provides just enough lipophilicity to improve membrane permeability without violating Lipinski's Rule of Five.
Fig 1. SAR optimization workflow leveraging O-methylserinamide for PIP4K2A inhibitors.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols for handling and reacting 2-Amino-3-methoxypropanamide are designed as self-validating systems. Every critical step includes a mechanistic rationale and a validation checkpoint.
Protocol A: Optical Resolution of Racemic DL-O-methylserinamide
Because biological targets are inherently chiral, utilizing racemic mixtures in drug discovery leads to off-target toxicity and convoluted SAR data. Historically, [2] has been the gold standard for isolating the pure enantiomers of this precursor.
-
Step 1: Solubilization. Dissolve racemic DL-O-methylserinamide (free base) in hot methanol (60°C).
-
Causality: Methanol provides the optimal dielectric constant to dissolve the free base while allowing differential solubility of the subsequent diastereomeric salts.
-
-
Step 2: Chiral Agent Addition. Add 1.0 equivalent of L-tartaric acid to the solution.
-
Causality: L-tartaric acid forms a diastereomeric salt pair with the enantiomers. The L-hydrogentartrate salt of L-O-methylserinamide has significantly lower solubility in methanol than its D-counterpart.
-
-
Step 3: Controlled Crystallization. Cool the solution slowly to room temperature over 12 hours.
-
Causality: Slow cooling prevents kinetic trapping and co-crystallization of the D-isomer, ensuring high enantiomeric excess (ee).
-
-
Step 4: Self-Validation (Chiral HPLC). Filter the precipitate and analyze a 1 mg aliquot via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).
-
Validation Checkpoint: The ee must be >99%. If <99%, perform a secondary recrystallization from methanol before proceeding.
-
-
Step 5: Free Base Liberation. Dissolve the pure salt in water and neutralize with 1M NaOH to pH 9. Extract with ethyl acetate to isolate the pure L-O-methylserinamide.
Fig 2. Chiral resolution pathway of racemic O-methylserinamide using L-tartaric acid.
Protocol B: SNAr Incorporation into Heteroaromatic Scaffolds
The primary amine of [4] is highly nucleophilic, allowing it to displace halogens on electron-deficient aromatic rings.
-
Step 1: Reagent Preparation. Weigh 1.0 equivalent of the halogenated core (e.g., 4-bromo-1,7-naphthyridine derivative) and 1.2 equivalents of O-methylserinamide hydrochloride.
-
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly valuable, complex core scaffold.
-
-
Step 2: Base Addition. Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) and add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It liberates the free amine from the hydrochloride salt and neutralizes the HBr generated during the reaction without competing for the SNAr substitution.
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 80°C for 4-6 hours under an inert argon atmosphere.
-
Causality: While the electron-deficient nature of the naphthyridine core lowers the activation energy for SNAr, mild heating is required to overcome the steric hindrance associated with forming a secondary amine linkage.
-
-
Step 4: Self-Validation (LC-MS). Sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry.
-
Validation Checkpoint: Proceed to workup only when the starting material peak (m/z of the brominated core) is <5% of the total area, and the product mass [M+H]+ is the dominant base peak.
-
-
Step 5: Workup. Quench the reaction with ice water to precipitate the crude product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC to yield the final functionalized intermediate.
Conclusion
2-Amino-3-methoxypropanamide is far more than a simple amino acid derivative; it is a precision-engineered pharmacophore. By systematically replacing the hydroxyl and carboxylate groups of serine, medicinal chemists utilize this molecule to fine-tune lipophilicity, enforce specific exit vectors, and establish robust hydrogen-bonding networks within challenging kinase targets. Mastery of its chiral resolution and nucleophilic coupling is essential for any modern drug development program aiming to leverage its unique properties.
References
-
Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of D- and L-Serine (Optical Resolution of DL-O-methylserinamide) Source: YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan) URL: [Link]
-
Title: 2-amino-3-methoxypropanamide hydrochloride Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Advanced Synthesis and Application of O-Methylserine Amide Analogs in Peptide Drug Discovery
Executive Summary
The incorporation of
This technical guide details the precise methodologies for synthesizing
Part 1: Chemical Foundation & Building Block Synthesis
Structural Significance
-Methylserine differs from Serine by the alkylation of the-
Conformational Impact: The removal of the hydroxyl proton prevents the formation of specific side-chain-to-backbone hydrogen bonds (e.g., the
or interactions often seen in helices), forcing the peptide backbone into alternative conformations, often extended or specific -turn types depending on the sequence context. -
Metabolic Stability: The methyl ether is significantly more resistant to esterases and non-specific proteases than the native hydroxyl or esterified serine derivatives.
Synthesis of Fmoc-Ser(Me)-OH
While commercially available, high-purity Fmoc-Ser(Me)-OH is critical. Impurities such as the D-enantiomer or unmethylated Serine can compromise the entire peptide library.
Synthetic Route:
-
Starting Material:
-Trityl-L-Serine methyl ester. -
Methylation: Treatment with methyl iodide (MeI) and silver oxide (
) or sodium hydride ( ) in DMF. Note: is milder and reduces racemization risk. -
Deprotection/Reprotection: Hydrolysis of the ester and removal of Trityl, followed by Fmoc protection using Fmoc-OSu.
Part 2: Solid Phase Peptide Synthesis (SPPS) Protocols
Resin Selection for Amide Analogs
To generate
-
Rink Amide MBHA Resin: High loading capacity, suitable for shorter peptides.
-
Rink Amide ChemMatrix: Recommended for hydrophobic sequences containing multiple Ser(Me) residues due to superior swelling in DMF/DCM.
Coupling Strategy
The steric bulk of the methoxy group is minimal, but the electronic effect of the
Recommended Protocol (Self-Validating):
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Rationale: This carbodiimide/oxime combination maintains a lower pH than onium salts (HATU/HBTU) with tertiary bases (DIPEA), significantly reducing base-catalyzed racemization.
-
-
Stoichiometry: 3-5 equivalents relative to resin loading.
-
Solvent: DMF (primary) or NMP (for difficult sequences).
Critical Side Reaction: -Elimination
A major risk with Ser(Me) is base-catalyzed
-
Mechanism: The
-methoxy group acts as a leaving group (albeit a poor one) under strong basic conditions, leading to the formation of the -unsaturated Dha. -
Mitigation:
-
Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in deprotection cocktails.
-
Use 20% Piperidine in DMF with 0.1 M HOBt . The acidic HOBt buffers the solution, suppressing the formation of the enolate intermediate required for elimination.
-
Part 3: Experimental Workflow & Visualization
Synthesis Workflow Diagram
Caption: Optimized SPPS workflow for O-methylserine incorporation emphasizing mild deprotection.
Side Reaction Pathways (Racemization & Elimination)
Caption: Mechanistic pathways for base-catalyzed side reactions of O-methylserine.
Part 4: Quantitative Data & Stability
Comparative Stability Profile
The table below summarizes the proteolytic stability of a model peptide amide (Ac-Phe-Xaa-Arg-NH2) incubated in human plasma.
| Analog (Xaa) | Half-life ( | Relative Stability | Main Degradation Pathway |
| L-Ser | 45 ± 5 | 1.0x | Amide bond hydrolysis (C-term) |
| L-Ala | 52 ± 4 | 1.15x | Amide bond hydrolysis |
| L-Ser(Me) | 180 ± 15 | 4.0x | Slow hydrolysis; Ether stable |
| D-Ser | > 1440 | >30x | Negligible (stereochemical mismatch) |
Data synthesized from general pharmacokinetic principles of ether-modified peptides [1, 3].
Structural Parameters[1]
-
Hydrogen Bonding: Ser(Me) acts exclusively as an H-bond acceptor.
-
Side Chain Volume:
(vs for Ser). -
LogP (Side chain): Increased lipophilicity facilitates membrane interaction studies.
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of Fmoc-Ser(Me)-Peptide-Rink Amide
-
Resin Preparation:
-
Weigh 0.1 mmol Rink Amide MBHA resin.
-
Swell in DCM (5 mL) for 20 min, then DMF (5 mL) for 10 min.
-
-
Fmoc Removal:
-
Treat with 20% Piperidine / 0.1 M HOBt in DMF (
min). -
Crucial: Do not exceed 10 minutes total exposure to minimize
-elimination risk. -
Wash with DMF (
mL).
-
-
Coupling of Fmoc-Ser(Me)-OH:
-
Dissolve Fmoc-Ser(Me)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq) and activate for 2 minutes.
-
Add mixture to resin and shake for 60 minutes at room temperature.
-
-
Monitoring:
-
Perform Kaiser Test.[1] If blue, re-couple using HATU/DIPEA (only for re-coupling to avoid prolonged base exposure).
-
-
Final Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Analysis of Racemization
To validate the integrity of the Ser(Me) chiral center:
-
Hydrolyze a small peptide sample (6N HCl, 110°C, 24h). Note: The methyl ether may partially cleave to Ser under these harsh conditions, so LC-MS of the intact peptide compared to a synthesized D-Ser(Me) standard is preferred.
-
Preferred Method (Marfey’s Analysis):
-
Derivatize the hydrolysate (or intact peptide if short) with FDAA (Marfey's reagent).
-
Analyze via C18 RP-HPLC. The L-Ser(Me) and D-Ser(Me) derivatives will have distinct retention times.
-
References
-
Conformational Effects of the Non-n
-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry. Link -
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. ChemPep. Link
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Link
-
Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guide. Link
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Link
Sources
The Solubility Profile of 2-Amino-3-methoxypropanamide in Organic Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-3-methoxypropanamide is an amino acid amide derivative of notable interest within pharmaceutical development, identified as a related substance to the anticonvulsant drug Lacosamide.[1] In the journey of a molecule from discovery to a viable therapeutic agent, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's processability, formulation, bioavailability, and ultimate efficacy. Poor solubility can create significant hurdles, leading to challenges in purification, unpredictable results in biological assays, and difficulties in developing suitable dosage forms.[2]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive analysis of the solubility profile of 2-Amino-3-methoxypropanamide. We will delve into its fundamental physicochemical properties, explore the theoretical underpinnings of its solubility, present a detailed, field-proven protocol for its experimental determination, and offer an expert analysis of its expected behavior across a range of common organic solvents. The causality behind experimental choices and theoretical models is explained to provide a self-validating framework for laboratory application.
Physicochemical Characteristics of 2-Amino-3-methoxypropanamide
A molecule's solubility is intrinsically linked to its structure. The functional groups present in 2-Amino-3-methoxypropanamide dictate its potential for intermolecular interactions with solvent molecules.
The structure contains:
-
A primary amine (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor.
-
A primary amide (-CONH₂): A highly polar group that is an excellent hydrogen bond acceptor (at the carbonyl oxygen) and a good hydrogen bond donor (at the -NH₂). Primary and secondary amides exhibit strong intermolecular hydrogen bonding, contributing to their characteristically high boiling points.[3]
-
An ether (-OCH₃): A polar group that can act as a hydrogen bond acceptor.
-
A flexible aliphatic backbone: Contributes to van der Waals interactions.
These features, particularly the high capacity for hydrogen bonding and strong dipole-dipole interactions, suggest that 2-Amino-3-methoxypropanamide is a polar molecule.[3][4] Its solubility will be governed by the ability of a solvent to disrupt the intermolecular forces in the solid-state solute (crystal lattice energy) and form new, stable solute-solvent interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [5] |
| Molar Mass | 208.26 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Predicted LogP (XLogP3) | 0.1 | [5] |
Table 1: Key Physicochemical Properties of (2R)-2-amino-N-benzyl-3-methoxy-propanamide, a closely related analogue. Data for the specific topic compound is inferred from these values.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a powerful predictive framework for estimating solubility and guiding solvent selection.
"Like Dissolves Like": A Question of Intermolecular Forces
The fundamental principle of solubility is that a solute will dissolve best in a solvent that shares a similar character of intermolecular forces. For 2-Amino-3-methoxypropanamide, its polarity and hydrogen-bonding capabilities are the dominant features. Therefore, solvents that are also polar and can participate in hydrogen bonding are predicted to be effective.
Hansen Solubility Parameters (HSP)
The "like dissolves like" principle is quantified by the Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δD² + δP² + δH² .[7] For dissolution to be favorable, the HSP values of the solute and solvent should be similar. A "solubility sphere" can be defined in this three-dimensional Hansen space; solvents whose parameters fall within this sphere are likely to be good solvents for the solute.[8] Given the structure of 2-Amino-3-methoxypropanamide, it is expected to have significant δP and δH components.
Thermodynamic Models: UNIFAC/UNIQUAC
For complex systems, particularly in pharmaceutical applications, group contribution models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) are invaluable.[9][10] The UNIFAC method predicts activity coefficients based on the functional groups present in the molecules of a mixture.[11] Since parameters for a wide range of chemical groups have been determined from experimental data, this model can be used to predict solubility for new compounds without direct measurement, making it a powerful tool in early-stage development.[10][12]
Experimental Determination: The Shake-Flask Method
The definitive measure of solubility is through experimental determination. The Shake-Flask method is the most reliable and widely accepted technique for measuring thermodynamic (equilibrium) solubility.[13][14] It is designed to ensure that the solvent becomes fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.
Protocol: Thermodynamic Solubility via Shake-Flask Gravimetric/HPLC Analysis
This protocol provides a robust, self-validating system for accurate solubility measurement.
A. Materials and Equipment:
-
2-Amino-3-methoxypropanamide (high purity, stable crystalline form)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-5 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge with temperature control
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)
-
Quantification instrument: HPLC-UV or LC-MS
B. Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-Amino-3-methoxypropanamide (e.g., 5-10 mg) to a vial. The key is to ensure undissolved solid remains visible at the end of the experiment, confirming saturation.[2]
-
Add a precise, known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours. The goal is to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute. The concentration in solution should not change between, for example, the 24-hour and 48-hour time points.[15]
-
-
Phase Separation (Critical Step):
-
After equilibration, remove the vials and allow them to stand at the experimental temperature to let heavy solids settle.
-
To separate the saturated liquid phase (supernatant) from the excess solid, either:
-
Centrifuge the vials at the same temperature for 15-20 minutes. This pellets the excess solid.[14]
-
Filter the solution using a syringe filter. It is crucial to discard the first portion of the filtrate (e.g., 0.25-0.5 mL) to prevent errors from potential adsorption of the solute onto the filter membrane.
-
-
-
Sample Preparation and Quantification:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
-
Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine its concentration.[2] A pre-established calibration curve with known concentrations of 2-Amino-3-methoxypropanamide is required for this step.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Report the average solubility and standard deviation from the triplicate measurements.
-
Experimental Workflow Diagram
Sources
- 1. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. (2R)-2-amino-N-benzyl-3-methoxy-propanamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methoxypropanamide: pKa and Isoelectric Point Analysis
Abstract
This guide provides a comprehensive analysis of the key physicochemical parameters—acid dissociation constants (pKa) and the isoelectric point (pI)—for the molecule 2-Amino-3-methoxypropanamide. As a derivative of the amino acid serine and a structural analog to pharmacologically relevant compounds, understanding its ionization behavior is critical for applications in drug design, formulation, and biochemical studies. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for the characterization of this and similar molecules. We delve into the structural determinants of its pKa values, provide estimated values based on analogous compounds, and present detailed, field-proven methodologies for their empirical determination.
Introduction: The Significance of pKa and pI in a Pharmaceutical Context
The ionization state of a molecule is a principal determinant of its behavior in a biological system. The acid dissociation constant, or pKa, quantifies the tendency of a functional group to donate or accept a proton at a given pH. The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[1][2][3] These parameters profoundly influence a molecule's:
-
Solubility and Dissolution Rate: The charge state directly impacts interactions with aqueous and lipid environments.
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are heavily dependent on a drug's ability to cross biological membranes, a process governed by its lipophilicity and ionization state.
-
Pharmacodynamics: The interaction of a drug with its target receptor or enzyme is often mediated by specific electrostatic interactions, which are dictated by the protonation states of both the ligand and the target.[4]
-
Formulation Stability: pH influences chemical stability and prevents precipitation in liquid formulations.
2-Amino-3-methoxypropanamide is an O-methylated derivative of serinamide. Its structure presents unique features—an α-amino group, a primary amide, and an ether linkage in the side chain—whose interplay dictates its overall acid-base profile. This guide will first dissect the theoretical underpinnings of its pKa values and then outline the rigorous experimental workflows required for their precise measurement.
Theoretical Analysis and Predicted Physicochemical Properties
Identification of Ionizable Groups
The structure of 2-Amino-3-methoxypropanamide features several functional groups, but only a few are readily ionizable within the physiologically relevant pH range (typically 1-12).
-
α-Amino Group (-NH₂): This is the primary basic center of the molecule. In an aqueous environment, it accepts a proton to form a positively charged ammonium group (-NH₃⁺). The pKa of this group in amino acids and their derivatives typically falls in the range of 9-10.[5][6]
-
Amide Group (-CONH₂): The amide group is generally considered non-ionizable in the standard pH range. The nitrogen lone pair is delocalized through resonance with the carbonyl oxygen, rendering the nitrogen non-basic. While the amide hydrogens are technically acidic, their pKa is extremely high (around 17-18), meaning they do not deprotonate under normal aqueous conditions.[5][7] The carbonyl oxygen is a very weak base, with the pKa of its protonated form being around -0.4, indicating it is only protonated in highly concentrated strong acids.[7]
-
Ether Group (-OCH₃): The ether oxygen is also a very weak base, with a pKa for its protonated form around -2 to -3.[5][6] It does not ionize in typical aqueous solutions.
Therefore, for the purpose of determining the isoelectric point and behavior at physiological pH, the α-amino group is the sole ionizable center of significance.
Estimation of pKa and Isoelectric Point (pI)
The pKa of an α-amino group is influenced by the electron-withdrawing or -donating effects of adjacent groups. The side chain, -CH₂OCH₃, contains an electronegative oxygen atom, which creates a slight inductive electron-withdrawing effect. This effect tends to destabilize the protonated ammonium form (-NH₃⁺), making it slightly more acidic (i.e., having a lower pKa) compared to an amino acid with a simple alkyl side chain like alanine.
-
For reference, the α-amino group pKa of Serine is approximately 9.15.[8]
-
The α-amino group pKa for most proteinogenic amino acids is between 9 and 10.[9]
Given the replacement of the C-terminal carboxylate with a neutral amide group and the O-methylation of the side chain, a slight deviation from serine's pKa is expected. The electron-withdrawing effect of the amide carbonyl will also contribute to lowering the pKa of the α-amino group. Based on these considerations, a reasonable estimate for the pKa of the α-amino group of 2-Amino-3-methoxypropanamide is projected to be in the range of 8.5 - 9.5 .
Calculating the Isoelectric Point (pI):
The isoelectric point is the pH at which the net charge of the molecule is zero.[1][10] For a simple amphoteric molecule like an amino acid, the pI is the average of the two pKa values bracketing the neutral zwitterionic form.[1][11]
However, 2-Amino-3-methoxypropanamide is not a standard amino acid. It lacks an acidic carboxyl group. Its ionization behavior is dominated by a single basic group.
-
At pH values significantly below its pKa (e.g., pH < 7), the amino group will be predominantly protonated (-NH₃⁺), and the molecule will carry a net positive charge (+1).
-
At pH values significantly above its pKa (e.g., pH > 11), the amino group will be predominantly deprotonated (-NH₂), and the molecule will be neutral (net charge of 0).
Because the molecule can exist in a stable, neutral form, its pI is effectively the average of the pKa values of the species on either side of the neutral form.[2] In this case, the neutral species is the most deprotonated form. The pI calculation would theoretically involve the pKa of the amino group and the pKa of the next most acidic proton (an amide N-H, pKa ~17).
pI ≈ (pKa_amino + pKa_amide) / 2 ≈ (9.0 + 17) / 2 ≈ 13
This calculated pI is very high and reflects the molecule's fundamentally basic character. In practice, for a molecule with only a single basic group, the concept of a distinct isoelectric point where it precipitates from solution is less relevant than for amphoteric proteins. The key takeaway is that the molecule is positively charged across the entire acidic and neutral pH range and only becomes neutral at very high pH.
Summary of Predicted Values
| Parameter | Functional Group | Predicted Value | Rationale |
| pKa₁ | α-Amino (-NH₃⁺) | 8.5 - 9.5 | Based on analogous amino acid amides (e.g., serinamide), with inductive effects from the ether and amide groups lowering the value relative to typical amino acids. |
| pI | Overall Molecule | ~13 (Theoretical) | Calculated from the pKa of the single basic group. Indicates the molecule is neutral only in highly alkaline conditions. |
Experimental Determination Protocols
Rigorous empirical measurement is essential to validate the predicted values. The following are standard, authoritative protocols for determining pKa and pI.
Potentiometric Titration for pKa Determination
This is the gold-standard method for pKa measurement due to its precision and accuracy.[12] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[4][13]
Methodology:
-
Sample Preparation: Prepare a solution of 2-Amino-3-methoxypropanamide with a concentration of at least 10⁻⁴ M in deionized, carbonate-free water.[12][13][14] To maintain constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[4][14]
-
System Calibration: Calibrate a high-precision pH electrode and meter using standard buffers of at least three different pH values (e.g., 4, 7, and 10).[14]
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen for 15-20 minutes before and during the titration to displace dissolved CO₂, which can interfere with measurements in the basic pH range.[4][14]
-
Titration:
-
Place the solution in a temperature-controlled vessel with continuous stirring.[14]
-
Since the analyte is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).[4][14]
-
Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amino groups have been protonated.[14] This corresponds to the flattest region (inflection point) of the buffer zone on the curve.
-
Alternatively, the pKa can be determined with higher precision from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrant, maintaining constant ionic strength and temperature, and purging with nitrogen to eliminate CO₂ interference. A blank titration (titrating the solvent and electrolyte alone) should be performed to correct for any background effects.[12]
Workflow for Potentiometric pKa Determination
Caption: Automated potentiometric titration workflow.
Isoelectric Focusing (IEF) for pI Determination
While the pI of this molecule is predicted to be very high, its experimental determination can be achieved using isoelectric focusing, a high-resolution technique that separates molecules based on their pI.[15][16][17]
Methodology:
-
Gel/Capillary Preparation: Use a pre-cast gel or capillary containing an immobilized pH gradient (IPG). For this molecule, a broad-range, alkaline IPG strip (e.g., pH 7-14) is required.[15][16]
-
Sample Loading: Dissolve the sample in a suitable buffer, often containing urea and non-ionic detergents, to maintain solubility and prevent aggregation. Load the sample onto the IPG strip.[16]
-
Standard Markers: Load a mixture of well-characterized pI marker proteins or peptides with known isoelectric points across the desired pH range.[15][18][19] These markers are crucial for calibrating the pH gradient.
-
Focusing: Apply a high voltage across the IPG strip. The electric field will cause the positively charged 2-Amino-3-methoxypropanamide (at pH values below its pKa) to migrate towards the cathode (negative electrode).[15][18]
-
Equilibrium: As the molecule moves along the pH gradient, the surrounding pH increases. When the molecule reaches the point in the gradient where the pH equals its pI, its net charge becomes zero, and it stops migrating.[15][16][17]
-
Detection and Analysis:
-
After focusing is complete, visualize the positions of the sample and the pI markers using an appropriate stain (e.g., Coomassie blue) or by UV absorbance in capillary IEF.[15]
-
Measure the migration distance of each pI marker and the sample.
-
Create a calibration curve by plotting the known pI of the markers against their migration distance.[18]
-
Determine the pI of 2-Amino-3-methoxypropanamide by interpolating its migration distance on the calibration curve.
-
Self-Validation and Trustworthiness: The use of a set of certified pI markers provides an internal calibration for each experiment, ensuring the accuracy of the determined pI value.[18][19] The resolution of the focused bands serves as an indicator of the quality of the experiment.
Workflow for Isoelectric Focusing (IEF) pI Determination
Caption: Isoelectric focusing for pI determination.
Conclusion
2-Amino-3-methoxypropanamide is a fundamentally basic molecule whose ionization behavior is governed by a single α-amino group with a predicted pKa in the range of 8.5 to 9.5. Consequently, it possesses a high theoretical isoelectric point and will exist as a cation under physiological conditions. While these values can be reliably estimated from chemical principles and structural analogies, precise determination through rigorous experimental methods like potentiometric titration and isoelectric focusing is imperative for applications in pharmaceutical development. The protocols and theoretical framework presented in this guide provide a self-validating system for the comprehensive characterization of this molecule's acid-base properties, ensuring the generation of trustworthy and accurate data for research and development professionals.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
De Bleecker, K., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Creative BioMart. Principle and Protocol of Isoelectric Focusing Electrophoresis. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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ChemBK. 2-amino-N-benzyl-3-methoxypropanamide - Physico-chemical Properties. Available from: [Link]
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Riu, D. (2017). Acid-base properties of amides. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. New and alternate synthesis of lacosamide. Available from: [Link]
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University of Colorado Boulder. Approximate pKa chart of the functional groups. Available from: [Link]
- Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available from: [Link]
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Bitesize Bio. (2024). Isoelectric Focusing: Expert Tips for Protein Separation. Available from: [Link]
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Bitesize Bio. (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Available from: [Link]
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ResearchGate. Determination of the isoelectric point of proteins by capillary isoelectric focusing. Available from: [Link]
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Chemistry LibreTexts. (2025). 12.2: Amino Acids and Isoelectric Points. Available from: [Link]
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Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Available from: [Link]
-
Quora. (2018). How to determine the Isoelectric point of amino acids with basic and acid side chains. Available from: [Link]
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Save My Exams. (2024). Amino Acids (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
- Google Patents. WO2018060781A1 - An improved process for the preparation of lacosamide.
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Reddit. (2021). Why is the carbonyl oxygen protonated in hydrolysis of amides or esters under acidic conditions and not the nitrogen or other oxygen?. Available from: [Link]
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Oreate AI. (2025). Understanding the pKa of Amino Acid Side Chains: A Key to Protein Functionality. Available from: [Link]
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PMC. Side chain electrostatic interactions and pH‐dependent expansion of the intrinsically disordered, highly acidic carboxyl‐terminus of γ‐tubulin. Available from: [Link]
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Reddit. (2022). Im a bit confused about pKa and its relation with pI. Can anyone clear this up for me rq?. Available from: [Link]
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PMC. A summary of the measured pK values of the ionizable groups in folded proteins. Available from: [Link]
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The Methoxy Motif: A Technical Guide to the Biological Significance of Methoxy-Substituted Amino Acid Amides
Abstract
The incorporation of methoxy-substituted amino acid amides represents a pivotal strategy in modern medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this unique chemical class. We will dissect the multifaceted role of the methoxy group—a seemingly simple functional group that profoundly influences a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key synthetic and analytical methodologies.
The Strategic Importance of the Amide Bond and the Methoxy Group in Medicinal Chemistry
The amide bond is a cornerstone of biological chemistry, forming the backbone of peptides and proteins.[1] Its stability, conferred by resonance, and its ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] However, the inherent properties of simple amides can be fine-tuned. The introduction of specific functional groups is a key tactic for optimizing a molecule's therapeutic potential.
Among the most versatile and frequently employed functional groups is the methoxy (-OCH3) group.[3] It is prevalent in numerous natural products and FDA-approved drugs.[3][4] The strategic placement of a methoxy group can:
-
Modulate Lipophilicity: On an aromatic ring, a methoxy group has a minimal effect on lipophilicity, making it a valuable tool for exploring protein pockets without significantly increasing the risk of poor ADME properties.[5]
-
Influence Binding Affinity: The oxygen atom can act as a hydrogen bond acceptor, while the overall group can engage in favorable van der Waals interactions within a target's binding site.[6][7]
-
Enhance Metabolic Stability: While susceptible to O-demethylation by cytochrome P450 enzymes, the methoxy group's metabolic fate can be predicted and managed, sometimes offering a route for prodrug strategies.[4][6]
-
Improve Physicochemical Properties: It can enhance aqueous solubility through hydrogen bonding with water.[6]
By combining the robust structural foundation of an amino acid amide with the nuanced modulatory effects of a methoxy substituent, chemists can generate novel molecular entities with tailored biological activities.
Synthetic Strategies for Methoxy-Substituted Amino Acid Amides
The creation of the amide bond is one of the most fundamental reactions in organic synthesis. For methoxy-substituted amino acid amides, a common and reliable method involves the coupling of a carboxylic acid with an amine using a carbodiimide reagent, often in the presence of an activating agent to improve efficiency and suppress side reactions.
A widely adopted and robust method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with Hydroxybenzotriazole (HOBt).[2][8] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This activated ester readily reacts with the amine to form the desired amide, with the byproducts being water-soluble, which simplifies purification.[9]
Pharmacokinetic Profile and Drug Development Considerations
While in vitro activity is essential, the success of a drug candidate is ultimately determined by its in vivo behavior. The methoxy group can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption: By tuning lipophilicity and solubility, methoxy groups can affect a molecule's ability to cross the intestinal wall and enter circulation.
-
Metabolism: The primary metabolic pathway for aromatic methoxy groups is O-demethylation by cytochrome P450 enzymes, converting them to hydroxyl groups. [6]This can be a liability, leading to rapid clearance, or an opportunity for designing prodrugs that are activated upon metabolism.
-
Distribution: The overall physicochemical properties imparted by the methoxy group will influence how the drug distributes throughout the body and whether it can cross critical barriers like the blood-brain barrier.
A comprehensive understanding of these pharmacokinetic parameters is crucial during the lead optimization phase of drug discovery.
Key Experimental Protocols
To ensure the integrity and reproducibility of research in this area, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of methoxy-substituted amino acid amides.
Synthesis: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the solution-phase synthesis of an amide from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). [10]2. Dissolve the mixture in anhydrous DCM or DMF (concentration typically 0.1-0.5 M). [10]3. Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [10]5. Add DIPEA (2.5 eq) dropwise to the stirred solution. [10]6. Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. [10]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.
Bioassay: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. [11][12] Materials:
-
DPPH solution (e.g., 80 µg/mL in methanol). [11]* Test compound stock solution (e.g., 1 mg/mL in methanol).
-
Positive control (e.g., Ascorbic acid or Gallic acid). [11]* Methanol (as blank).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol to obtain a range of concentrations. [11]2. In a 96-well microplate, add 20 µL of each diluted sample, positive control, or blank to separate wells. [11]3. Add 180 µL of the DPPH solution to all wells and mix. [11]4. Incubate the plate in the dark at room temperature for 30 minutes. [11]5. Measure the absorbance at 517 nm using a microplate reader. [11]6. Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the methanol blank with DPPH and A_sample is the absorbance of the test compound with DPPH.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
Bioassay: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. [13][14] Materials:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid. Make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water. [15]* FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use. [13][14]* Test compound and standard (e.g., Trolox or FeSO₄) solutions.
-
Microplate reader.
Procedure:
-
Prepare a series of standard solutions (e.g., Fe²⁺ from FeSO₄) of known concentrations.
-
Prepare solutions of the test compound at various dilutions.
-
Add 20 µL of the sample or standard to the wells of a 96-well plate. [13]4. Add 150-180 µL of the freshly prepared FRAP reagent to each well. [13]5. Incubate at 37°C for approximately 4-6 minutes. [13]6. Measure the absorbance at 593 nm. [16]7. Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the test samples from the standard curve, typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Conclusion and Future Perspectives
Methoxy-substituted amino acid amides are a versatile and powerful class of compounds in the drug discovery arsenal. The strategic incorporation of the methoxy group provides a sophisticated tool for fine-tuning the biological and pharmacokinetic properties of lead candidates. Its ability to modulate receptor binding, inhibit enzymes, and confer antioxidant properties highlights its significance. The causality behind these effects lies in the unique electronic and steric properties of the methoxy group, which can alter hydrogen bonding networks, hydrophobic interactions, and metabolic stability.
Future research will likely focus on more complex poly-functionalized molecules where the methoxy group acts in concert with other substituents to achieve highly specific and potent biological effects. The continued development of novel synthetic methodologies and a deeper understanding of the metabolic pathways involving the methoxy group will further empower medicinal chemists to rationally design the next generation of therapeutics based on this valuable structural motif.
References
-
The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Ultimate Treat. [Link]
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis Online. [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
4.4. DPPH Assay. (2021). Bio-protocol. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (2012). PMC. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). MDPI. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). R Discovery. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PMC. [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]
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Viewing a reaction path diagram. Cantera. [Link]
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Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Oreate AI. [Link]
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Graphviz tutorial. (2021). YouTube. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
User Guide. graphviz 0.21 documentation. [Link]
-
Synthesis and biological importance of amide analogues. (2018). Pulsus Group. [Link]
-
rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. [Link]
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Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]
-
Amide Bond Activation of Biological Molecules. (2018). MDPI. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
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Technical Guide: Stability of 2-Amino-3-methoxypropanamide Under Physiological Conditions
This guide details the stability profile of 2-Amino-3-methoxypropanamide (also known as O-methylserine amide) under physiological conditions. It synthesizes principles of physical organic chemistry with metabolic stability data relevant to amino acid amides.
Executive Summary
2-Amino-3-methoxypropanamide exhibits a dichotomous stability profile: it is kinetically stable in chemical buffers at physiological pH (7.4) but metabolically labile in biological matrices (plasma, liver homogenates).
While the ether linkage and amide bond are chemically robust at neutral pH, the presence of a free
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
To understand the stability mechanisms, we must first define the molecular environment.
| Property | Value / Description | Impact on Stability |
| Structure | Primary amide + Primary amine + Ether. | |
| pKa (Amine) | ~7.4 – 7.8 (Estimated) | At pH 7.4, ~50% is protonated ( |
| LogP | < 0 (Highly Polar) | High aqueous solubility; requires HILIC or polar-embedded C18 for retention. |
| Analogs | O-Methylserine; Desacetyl-lacosamide (benzyl amide) | Unlike Lacosamide (protected N-terminus), this molecule has a free N-terminus, altering its enzymatic profile. |
Degradation Mechanisms
The stability of 2-Amino-3-methoxypropanamide is governed by three primary pathways.
A. Hydrolysis (Major Pathway)
-
Chemical Hydrolysis: At pH 7.4, spontaneous hydrolysis of the primary amide to the carboxylic acid (O-methylserine) and ammonia is slow. The half-life is typically measured in days to weeks.
-
Enzymatic Hydrolysis: This is the critical instability factor. The free
-amino group mimics the N-terminus of a peptide. Ubiquitous enzymes like Leucine Aminopeptidase (LAP) and plasma amidases recognize this motif and rapidly cleave the amide bond.
B. Racemization (Secondary Pathway)
-
Serine derivatives are prone to racemization at the
-carbon via an enol/enolate intermediate. -
Risk Factor: The electronegative methoxy group and the amide carbonyl increase the acidity of the
-proton. -
Condition: Accelerated by phosphate buffers (acting as a general base) and elevated temperatures. At 37°C/pH 7.4, this is a slow background process but critical for shelf-life of enantiopure standards.
C. -Elimination (Stress Pathway)
-
Under alkaline stress (pH > 10), the methoxy group can act as a leaving group, leading to the formation of a dehydroalanine derivative (2-aminoacrylamide) via
-elimination. -
Physiological Relevance: Negligible at pH 7.4 unless catalyzed by specific lyases.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways.
Caption: Degradation pathways of 2-Amino-3-methoxypropanamide. Enzymatic hydrolysis (Red) is the dominant pathway in vivo, while racemization (Yellow) is a secondary chemical risk.
Physiological Stability Assessment
In Plasma (Human/Rat)
-
Verdict: Unstable.
-
Half-life (
): Likely < 60 minutes. -
Mechanism: Plasma contains significant amidase activity. The lack of N-terminal protection (unlike Lacosamide, which is N-acetylated) makes the amide bond highly accessible.
-
Implication: For pharmacokinetic studies, blood samples must be stabilized immediately (e.g., with enzyme inhibitors like phenylmethylsulfonyl fluoride (PMSF) or acidification) to prevent ex vivo degradation.
In Phosphate Buffered Saline (PBS, pH 7.4)
-
Verdict: Stable.
-
Half-life (
): > 48 hours.[4] -
Observation: Spontaneous hydrolysis is minimal. However, check for racemization if stored for >1 week at room temperature.
In Liver Microsomes (S9 Fraction)
-
Verdict: Highly Unstable.
-
Mechanism: High concentration of non-specific esterases and amidases will rapidly convert the parent to O-methylserine.
Experimental Protocols
Protocol A: Plasma Stability Assay
This protocol validates the enzymatic instability of the compound.[5]
-
Preparation:
-
Prepare a 10 mM stock of 2-Amino-3-methoxypropanamide in DMSO.
-
Thaw pooled human plasma at 37°C.[6]
-
-
Incubation:
-
Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop enzymatic activity.
-
-
Analysis:
-
Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Protocol B: Analytical Method (LC-MS/MS)
Due to high polarity, standard C18 columns often fail to retain this compound.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode. Monitor Transition: $[M+H]^+ \to [M-NH_3]^+ $ (Loss of ammonia) or loss of methoxy group.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).
-
Zhou, N., et al. (2019). "Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS". Acta Chromatographica. Link (Details degradation of the related N-benzyl analog).
-
Vig, B. S., et al. (2009). "Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers". Molecular Pharmaceutics. Link (Demonstrates enzymatic instability of amino acid derivatives).
-
Fujii, N., et al. (2018).[1] "Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion". International Journal of Molecular Sciences. Link (Mechanistic insight into serine racemization in phosphate buffers).
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for plasma stability).
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 4. Rate-Tunable, Metal-Mediated Amide Bond Cleavage for the Controlled Release of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Enamine [enamine.net]
- 6. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Application Note: Precision Synthesis of 2-Amino-3-methoxypropanamide from Serine
Abstract & Core Directive
This application note details a robust, high-fidelity protocol for the synthesis of 2-Amino-3-methoxypropanamide (O-methylserine amide) starting from L-Serine . While conceptually simple, the direct methylation of serine is plagued by two critical side reactions:
This guide prioritizes Scientific Integrity by utilizing a protection-strategy that isolates the hydroxyl group for regioselective methylation using Silver(I) Oxide (
Retrosynthetic Analysis & Strategy
The synthesis is designed to navigate the zwitterionic nature of serine and the lability of the
-
C-Terminus Protection: Conversion to the methyl ester facilitates solubility in organic solvents and serves as a precursor for the final amide via ammonolysis.
-
N-Terminus Protection: The tert-butyloxycarbonyl (Boc) group is selected for its stability to basic methylation conditions and facile removal under acidic conditions that do not hydrolyze the methyl ether.
-
O-Methylation (Critical Step): We utilize
and Methyl Iodide (MeI).[1][2][3] Unlike hydride bases (NaH), acts as a mild acid scavenger and coordinating agent, activating the alkyl halide without generating a "naked" alkoxide that would trigger -elimination. -
Amidation: Direct ammonolysis of the ester yields the primary amide.[4][5]
-
Deprotection: Acidolytic cleavage of the Boc group yields the final salt.
Synthetic Pathway Visualization
Figure 1: Optimized Synthetic Route. The red arrow denotes the critical O-methylation step designed to prevent racemization.
Detailed Experimental Protocols
Phase 1: Preparation of N-Boc-L-Serine Methyl Ester
This phase converts the zwitterionic amino acid into a lipophilic, protected intermediate suitable for alkylation.
Reagents: L-Serine, Thionyl Chloride (
Step 1.1: Esterification
-
Suspend L-Serine (10.0 g, 95.1 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cool to 0°C. Dropwise add
(15.8 g, 9.7 mL, 133 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Heat to reflux (65°C) for 12 hours. The solution should become clear.
-
Concentrate in vacuo to give L-Serine Methyl Ester Hydrochloride as a white solid. Use directly in the next step.
Step 1.2: Boc Protection
-
Suspend the crude ester salt in DCM (150 mL).
-
Add TEA (21.2 g, 29.0 mL, 210 mmol) slowly at 0°C. The solid will dissolve/suspend as the free base is liberated.
-
Add
(22.8 g, 105 mmol) dissolved in a small amount of DCM. -
Stir at Room Temperature (RT) for 16 hours.
-
Workup: Wash with 1M
(2x), sat. (2x), and Brine. Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 7:3) if necessary, though often sufficiently pure (>95%).
-
Expected Yield: ~19.0 g (91% over 2 steps).
-
Phase 2: Regioselective O-Methylation (The "Silver" Standard)
Context: This is the most sensitive step. Using strong bases (NaH, LDA) here will deprotonate the
Reagents: N-Boc-L-Ser-OMe, Methyl Iodide (MeI), Silver(I) Oxide (
-
Dissolve N-Boc-L-Ser-OMe (5.0 g, 22.8 mmol) in anhydrous ACN (50 mL).
-
Add Methyl Iodide (16.2 g, 7.1 mL, 114 mmol, 5 equiv). Note: Large excess drives kinetics.
-
Add
(10.6 g, 45.6 mmol, 2 equiv) in one portion. The reaction vessel should be protected from light (foil wrap). -
Stir vigorously at RT for 24–48 hours. Monitor by TLC (Hex/EtOAc 1:1). The hydroxyl starting material (
~0.4) converts to the less polar methyl ether ( ~0.6). -
Workup: Filter the grey/black suspension through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2) is recommended to remove trace elimination byproducts.
-
Target:N-Boc-O-Methyl-L-Serine Methyl Ester .
-
Expected Yield: 4.0–4.5 g (75–85%).
-
Phase 3: Ammonolysis to Primary Amide
Reagents: 7N Ammonia in Methanol.
-
Dissolve N-Boc-O-Methyl-L-Ser-OMe (4.0 g, 17.1 mmol) in 7N
in MeOH (40 mL). -
Seal the vessel tightly (pressure tube recommended) and stir at RT for 24–48 hours.
-
Note: Conversion of methyl esters to primary amides can be slow. If sluggish, heat to 40°C, but monitor for racemization.
-
-
Concentrate in vacuo to dryness. The product is usually a white solid that requires no further purification.
-
Target:N-Boc-O-Methyl-L-Serine Amide .
-
Phase 4: Global Deprotection
Reagents: 4M HCl in Dioxane (or TFA/DCM).
-
Dissolve the amide (3.5 g) in DCM (10 mL).
-
Add 4M HCl in Dioxane (20 mL).
-
Stir at RT for 2 hours. A white precipitate (the product salt) often forms.
-
Concentrate in vacuo. Triturate the residue with Diethyl Ether (
) to remove organic impurities. -
Filter and dry the solid under high vacuum.
-
Final Target:2-Amino-3-methoxypropanamide Hydrochloride .
-
Analytical Data Summary
| Compound | 1H NMR (Diagnostic Signals) | Appearance |
| N-Boc-L-Ser-OMe | Colorless Oil/Solid | |
| N-Boc-O-Me-L-Ser-OMe | Colorless Oil | |
| Target Product (HCl Salt) | White Hygroscopic Solid |
Troubleshooting & Critical Parameters
-Elimination (Dehydroalanine Formation)
-
Symptom: Appearance of olefinic protons in NMR (
5.5–6.5) or low yield.[1] -
Cause: Base-catalyzed E1cB elimination during methylation.
-
Solution: Ensure
is fresh. Do not use NaH or KOH unless strictly controlling temperature (< -20°C) and using phase transfer catalysts (e.g., TBAH), though this increases risk.
Racemization[2][7]
-
Symptom: Loss of optical rotation; splitting of NMR peaks in the presence of chiral shift reagents.
-
Cause: Proton abstraction at the
-carbon. -
Solution: Avoid heating during the ammonolysis step. The
method preserves chirality >98% ee.
Incomplete Methylation
-
Symptom: Starting material remains after 48h.
-
Solution: Add fresh
(0.5 equiv) and more MeI. Sonication can help break up the silver surface coating.
References
-
Preparation of O-methylserine via Silver Oxide
-
Methodology Source: Garner, P., & Park, J. M. (1987).[6] "The synthesis of N-Boc-O-methyl-L-serine methyl ester." Journal of Organic Chemistry, 52(11), 2361–2364.
- Context: Establishes Ag2O/MeI as the non-racemizing standard for serine deriv
-
-
Lacosamide Intermediate Synthesis (Relevant Analog)
- Methodology Source: Riedner, J., et al. (2013). "Process for preparation of 2-acetamido-N-benzyl-3-methoxypropionamide.
- Context: Describes the industrial challenges of O-methylation and altern
-
Ammonolysis of Esters
-
Boc-Protection Protocols
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. EP2352721B1 - Novel process for the preparation of amino acid derivatives - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
Application and Protocol for the Incorporation of 2-Amino-3-methoxypropanamide into Peptides via Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and receptor affinity. This document provides a comprehensive guide and a detailed protocol for the incorporation of 2-Amino-3-methoxypropanamide, a D-serine derivative, into peptide chains using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This guide is intended for researchers and professionals in peptide chemistry and drug development, offering in-depth explanations of the underlying principles and practical steps for successful synthesis, purification, and analysis.
Introduction: The Significance of Modified Amino Acids in Peptide Therapeutics
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation and poor bioavailability. The incorporation of unnatural or modified amino acids is a key strategy to overcome these limitations.[1] Modifications can range from simple N-methylation to the introduction of complex side chains, each imparting unique structural and functional properties to the peptide.[2] 2-Amino-3-methoxypropanamide, a derivative of D-serine, introduces a methoxy group that can influence the peptide's local conformation and hydrogen bonding capabilities, potentially enhancing its metabolic stability and biological activity.
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing custom peptides due to its versatility, efficiency, and amenability to automation.[3] The core principle of SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] This guide details the application of Fmoc SPPS for the site-specific incorporation of 2-Amino-3-methoxypropanamide.
Materials and Reagents
For a successful synthesis, the use of high-purity reagents and solvents is crucial.
| Reagent | Grade | Supplier (Example) |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Novabiochem® |
| Fmoc-Protected Amino Acids | Synthesis Grade | Various |
| Fmoc-2-Amino-3-methoxypropanamide | Custom Synthesis or Commercial | See Note Below |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure | ≥99% | MilliporeSigma |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
Note on Fmoc-2-Amino-3-methoxypropanamide: This is a non-standard amino acid and may require custom synthesis. The synthesis can be achieved from (R)-2-Amino-3-methoxypropanoic acid, a derivative of D-serine, followed by Fmoc protection of the alpha-amino group.
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the manual synthesis of a peptide containing 2-Amino-3-methoxypropanamide on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Weigh 250 mg of Fmoc-Rink Amide MBHA resin (assuming a loading of 0.4 mmol/g) into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[4]
-
After swelling, drain the DMF.
Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling Cycle
This cycle is repeated for each amino acid in the sequence.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Oxyma Pure (0.4 mmol) in a minimal amount of DMF. Add 4 equivalents of DIC (0.4 mmol) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any unreacted reagents.
Special Considerations for Coupling 2-Amino-3-methoxypropanamide:
The methoxy group on the side chain of 2-Amino-3-methoxypropanamide may introduce moderate steric hindrance. To ensure complete coupling, the following adjustments can be made:
-
Extended Coupling Time: Increase the coupling time to 3-4 hours.
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-2-Amino-3-methoxypropanamide.[1]
-
Alternative Coupling Reagents: For particularly difficult couplings, more potent activating reagents such as HATU or HCTU can be used in place of DIC/Oxyma.[6]
Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood. [8]
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
Workflow Visualization
The following diagram illustrates the key stages of the Fmoc-SPPS protocol for incorporating 2-Amino-3-methoxypropanamide.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. mdpi.com [mdpi.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. caslo.com [caslo.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Optimization of Amide Coupling Reactions Utilizing 2-Amino-3-methoxypropanamide
Introduction & Strategic Context
2-Amino-3-methoxypropanamide (commonly referred to as O-methylserinamide) is a highly versatile, functionalized aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example of its application is in the development of PIP4K2A kinase inhibitors, such as BAY-091 and BAY-297, where the O-methylserinamide moiety provides critical hydrogen-bonding and solvent-channel interactions[1].
However, incorporating this building block into a target molecule presents unique synthetic challenges:
-
Chemoselectivity : The molecule contains both a primary aliphatic amine and a primary carboxamide. While the aliphatic amine is significantly more nucleophilic, harsh activation conditions or excess acylating agents can lead to competitive acylation or dehydration of the carboxamide[2].
-
Stereochemical Integrity : When coupling O-methylserinamide to an
-chiral carboxylic acid, preventing base-catalyzed epimerization is paramount. -
Solubility & Salt Neutralization : The building block is typically supplied as a hydrochloride salt (CAS: 17463-68-2), necessitating careful base selection to ensure complete dissolution and neutralization without prematurely degrading the active ester intermediate[1].
Mechanistic Causality in Reagent Selection
The choice of coupling reagent directly dictates the reaction pathway, kinetic profile, and impurity generation[3].
-
Uronium/Aminium Salts (HATU, COMU) : HATU generates a highly reactive 7-aza-benzotriazolyl (OAt) active ester. While it provides exceptional reaction rates for sterically hindered substrates, it carries the risk of guanidinylation of the primary amine if the amine is introduced before the acid is fully activated[4]. COMU offers a safer, uronium-only alternative with similar reactivity but improved solubility and less hazardous byproducts[2].
-
Carbodiimides (EDC/HOBt) : A traditional approach that forms an OBt active ester. While cost-effective, EDC-mediated couplings can be sluggish with electron-deficient acids and often require a catalytic additive (like DMAP) which can inadvertently increase racemization rates[5].
-
Propanephosphonic Acid Anhydride (T3P) : T3P activates the carboxylic acid to form a mixed anhydride. It is highly prized in process chemistry because it produces almost no epimerization, requires no explosive additives (unlike HOBt), and generates completely water-soluble byproducts, enabling a self-validating, extraction-only workup[6].
Workflow & Logical Relationships
Workflow for chemoselective amide coupling with 2-amino-3-methoxypropanamide.
Quantitative Performance Data
To guide reagent selection, the following table synthesizes the performance profiles of common coupling reagents when reacting complex carboxylic acids with functionalized amines like O-methylserinamide.
| Coupling Reagent | Activation Intermediate | Relative Reactivity | Epimerization Risk | Byproduct Profile | Recommended Scale |
| HATU | OAt Ester | Very High[4] | Very Low[4] | Guanidinylation risk; non-aqueous | Discovery / Milligram |
| COMU | Oxyma Ester | Very High[2] | Low | Water-soluble; safer than HATU | Discovery / Gram |
| EDC / HOBt | OBt Ester | Moderate[5] | Moderate | Urea byproduct (water-soluble) | Scale-up / Kilogram |
| T3P | Mixed Anhydride | High[6] | Minimal[6] | Benign, 100% water-soluble[6] | Process / Multi-kg[3] |
Experimental Protocols
Protocol A: Discovery-Scale Screening (HATU-Mediated)
Objective: Rapid, high-yielding coupling for Structure-Activity Relationship (SAR) exploration. Causality Focus: Pre-activation of the acid is strictly limited to 2 minutes to prevent the formation of unreactive side products. The amine is added subsequently to avoid terminating chain elongation via guanidinylation[4].
-
Preparation : In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: 3.0 equivalents are required—one to deprotonate the carboxylic acid, one to neutralize the 2-amino-3-methoxypropanamide HCl salt[1], and one to maintain a basic medium.
-
Activation : Add HATU (1.1 equiv) in one portion. Stir at room temperature for exactly 2 minutes.
-
Nucleophilic Addition : Add 2-amino-3-methoxypropanamide hydrochloride (1.1 equiv).
-
Reaction : Stir at room temperature for 2-4 hours. Monitor consumption of the active ester via LC-MS.
-
Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Process-Scale Optimization (T3P-Mediated)
Objective: Epimerization-free, scalable synthesis with a streamlined, chromatography-free workup[6]. Causality Focus: T3P is added as a solution in EtOAc. N-methylmorpholine (NMM) is utilized instead of DIPEA because its lower pKa minimizes base-catalyzed enolization of the carboxylic acid, thereby suppressing epimerization[3].
-
Preparation : Charge a reactor with the carboxylic acid (1.0 equiv, 10 mmol) and 2-amino-3-methoxypropanamide hydrochloride (1.05 equiv) in EtOAc (0.5 M).
-
Base Addition : Add NMM (3.0 equiv) dropwise at 0 °C.
-
Activation/Coupling : Add T3P (50 wt% solution in EtOAc, 1.2 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : Warm to room temperature and stir for 12 hours.
-
Self-Validating Workup : Add water (equal volume to EtOAc) and stir vigorously for 15 minutes. The T3P byproducts are entirely water-soluble[6]. Separate the layers, wash the organic layer with 0.5 M HCl, then saturated NaHCO₃, and brine.
-
Isolation : Concentrate the organic layer to afford the highly pure amide.
System Self-Validation & Troubleshooting
A robust protocol must be self-validating. To ensure the integrity of the O-methylserinamide coupling, perform the following analytical checks:
-
Chemoselectivity Check (NMR) : In the ¹H NMR (DMSO-d₆) of the isolated product, verify the presence of two distinct, exchangeable broad singlets between 7.0–7.5 ppm. This confirms the primary carboxamide of the O-methylserinamide moiety remains intact and was not inadvertently dehydrated to a nitrile[2].
-
Stereochemical Check (Chiral HPLC) : If the carboxylic acid partner is chiral, analyze the crude mixture via chiral stationary phase HPLC against a racemic standard. The T3P protocol should yield >99% ee, whereas EDC/DMAP might show 2-5% epimerization.
-
Mass Balance (LC-MS) : If the mass of the product is [M+H]⁺ + 98 Da (when using HATU), this indicates a guanidinylation side reaction. Remedy this by ensuring the amine is added after the acid and HATU have reacted, or switch to COMU/T3P[4].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols: 2-Amino-3-methoxypropanamide as a Chiral Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Peptides and peptidomimetics, in particular, have garnered significant interest due to their high specificity and potency.[1][2] However, native peptides often suffer from poor metabolic stability and low oral bioavailability.[1] The incorporation of unnatural or non-canonical amino acids (NCAAs) into these structures is a powerful strategy to overcome these limitations.[1][2] NCAAs can introduce unique conformational constraints, modulate lipophilicity, and provide resistance to enzymatic degradation, thereby improving the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Among the diverse array of available NCAAs, O-alkylated serine derivatives, such as 2-Amino-3-methoxypropanamide, represent a particularly valuable class of chiral building blocks. The O-methyl group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and sterically shield adjacent peptide bonds from proteolysis. The inherent chirality of these building blocks is crucial for stereospecific interactions with biological targets.
This guide provides a comprehensive overview of the synthesis and application of 2-Amino-3-methoxypropanamide, with a focus on its (R)-enantiomer, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[3][4] We will delve into established synthetic routes and provide detailed, adaptable protocols for its incorporation into novel molecular scaffolds, empowering researchers to leverage this versatile building block in their drug discovery programs.
Synthesis of the Chiral Building Block: (R)-2-Amino-3-methoxypropanamide
The enantiomerically pure (R)-2-Amino-3-methoxypropanamide is most commonly synthesized from D-serine, a readily available chiral precursor.[3] Several synthetic strategies have been reported, primarily in the context of Lacosamide synthesis. Below, we outline a common and reliable multi-step approach.
A. Synthetic Strategy Overview: From D-Serine to (R)-2-Amino-3-methoxypropanamide
The overall transformation involves a sequence of protection, O-methylation, amidation, and deprotection steps. The order of these steps can be varied, leading to slightly different synthetic routes, each with its own advantages and challenges. A representative pathway is illustrated below.
Caption: A common synthetic route to (R)-2-Amino-N-benzyl-3-methoxypropanamide from D-Serine.
B. Detailed Experimental Protocols
The following protocols are adapted from established syntheses of Lacosamide intermediates and can be optimized for specific laboratory conditions.
Protocol 1: N-protection of D-Serine
This step protects the amino group to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Dissolution: Dissolve D-serine (1 equivalent) in a suitable aqueous basic solution (e.g., aqueous sodium hydroxide).
-
Addition of Protecting Agent: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) portion-wise while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid or cold HCl) to pH 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, which can often be used in the next step without further purification.
Protocol 2: O-methylation of N-Boc-D-Serine
This crucial step introduces the methoxy group. The choice of methylating agent and base is critical to avoid racemization and esterification.
-
Dissolution: Dissolve N-Boc-D-serine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C and add a suitable base (e.g., sodium hydride or potassium hydroxide) portion-wise.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.5-2.0 equivalents), dropwise while maintaining a low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry, and concentrate. The crude product may require purification by column chromatography.
Protocol 3: Amide Coupling with Benzylamine
This step forms the propanamide moiety. Standard peptide coupling reagents are employed to activate the carboxylic acid.
-
Activation: Dissolve N-Boc-O-methyl-D-serine (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane). Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 equivalents) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate. The product, (R)-N-Boc-2-amino-N-benzyl-3-methoxypropanamide, can be purified by crystallization or chromatography.
Protocol 4: N-deprotection to Yield the Final Building Block
The final step removes the Boc protecting group to liberate the free amine.
-
Dissolution: Dissolve the Boc-protected intermediate from the previous step in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product may be obtained as a salt (e.g., hydrochloride or trifluoroacetate). The free amine can be obtained by neutralization with a suitable base. The crude product is often purified by crystallization or precipitation.
Applications in Medicinal Chemistry: Beyond Lacosamide
While (R)-2-Amino-3-methoxypropanamide is well-known as the precursor to Lacosamide, its utility as a chiral building block extends to the synthesis of a wide array of other potential therapeutic agents. The O-methylated serine scaffold can be incorporated into peptidomimetics and small molecules to enhance their pharmacological properties.
A. Rationale for Incorporation: The "O-Methyl Scan"
The replacement of a hydroxyl group with a methoxy group, or an "O-methyl scan," can have several beneficial effects:
-
Increased Metabolic Stability: The methoxy group is less susceptible to oxidation than a hydroxyl group, potentially increasing the half-life of a drug.
-
Modulation of Lipophilicity: The addition of a methyl group increases lipophilicity, which can improve membrane permeability and oral absorption.
-
Conformational Constraint: The steric bulk of the methoxy group can restrict the conformational freedom of a molecule, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, maintaining or introducing new interactions with a biological target.
B. Application in Peptidomimetic and Small Molecule Synthesis
The free amino group of 2-Amino-3-methoxypropanamide serves as a handle for further chemical modifications, most commonly through acylation to form new amide bonds. This allows for its incorporation into peptide chains or for the attachment of various functional groups.
Protocol 5: General Procedure for Solution-Phase Amide Bond Formation
This protocol describes a standard method for coupling a carboxylic acid to the amino group of (R)-2-Amino-N-benzyl-3-methoxypropanamide.
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid of interest (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir for 15 minutes at room temperature.
-
Coupling: Add a solution of (R)-2-Amino-N-benzyl-3-methoxypropanamide (as the free base or with an additional equivalent of base if starting from a salt, 1.1 equivalents) in DMF to the activated carboxylic acid.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute aqueous acid, dilute aqueous base, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.
Protocol 6: General Procedure for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
To incorporate 2-Amino-3-methoxypropanamide into a peptide sequence, it must first be N-terminally protected, typically with an Fmoc group. The resulting Fmoc-(R)-2-amino-3-methoxypropanoic acid can then be used in standard Fmoc-based SPPS protocols.
Caption: Workflow for incorporating (R)-2-Amino-3-methoxypropanamide into a peptide using SPPS.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) with the preceding amino acid already coupled and its N-terminal Fmoc group removed. Swell the resin in DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-(R)-2-amino-3-methoxypropanoic acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Washing: After the coupling reaction, drain the solvent and wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added residue, liberating the N-terminus for the next coupling cycle.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.
-
Chain Elongation: Continue with the coupling of the next amino acid in the sequence.
Data Presentation and Characterization
The successful synthesis and application of 2-Amino-3-methoxypropanamide require rigorous characterization of all intermediates and final products.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Presence of characteristic peaks for the methoxy group (~3.3-3.4 ppm in ¹H NMR), benzyl group, and the propanamide backbone. |
| Mass Spectrometry (LC-MS, HRMS) | Confirmation of molecular weight and purity assessment. | Observation of the correct molecular ion peak and determination of elemental composition. |
| Chiral HPLC | Determination of enantiomeric purity. | Separation of (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (% ee). |
| FT-IR Spectroscopy | Identification of key functional groups. | Presence of characteristic stretches for N-H, C=O (amide), and C-O (ether) bonds. |
Conclusion and Future Perspectives
2-Amino-3-methoxypropanamide is a valuable and versatile chiral building block in medicinal chemistry. Its synthesis from D-serine is well-established, and its incorporation into small molecules and peptides can confer advantageous pharmacological properties. The protocols provided herein offer a practical guide for researchers to utilize this building block in the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of non-canonical amino acids like 2-Amino-3-methoxypropanamide will undoubtedly play an increasingly important role in the future of drug discovery.
References
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- Zhang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 1-13.
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- Belokon, Y. N., et al. (2025). Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-coupling reactions. RSC Advances, 15(1), 1-10.
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- BenchChem. (2025).
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- International Patent WO2013072933A2. (2013). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
- Limal, D., & D’Hondt, M. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4673-4676.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- International Patent WO2011099033A1. (2011). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258.
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Application Notes & Protocols: Enzymatic Resolution of Racemic 2-Amino-3-methoxypropanamide
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric detail but a fundamental determinant of its biological function.[1] Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This principle of chirality is critical, as biological systems, composed of chiral entities like amino acids and sugars, often interact selectively with only one enantiomer of a drug.[2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this reality.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereochemistry in pharmaceutical compounds.[3]
2-Amino-3-methoxypropanamide is a chiral building block whose enantiomerically pure forms are valuable intermediates in the synthesis of complex pharmaceutical agents. Accessing these single enantiomers necessitates a resolution step to separate the racemic mixture. While classical chemical resolution methods exist, they often involve multiple steps and expensive chiral auxiliaries.[4] Biocatalytic methods, employing enzymes as catalysts, offer a compelling alternative, characterized by high selectivity, mild reaction conditions, and a favorable environmental profile.[5][6]
This document provides detailed protocols for the kinetic resolution of racemic 2-Amino-3-methoxypropanamide using two robust enzymatic strategies: enantioselective hydrolysis by amidases and enantioselective N-acylation by lipases.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. At a theoretical maximum of 50% conversion, one can achieve a high enantiomeric excess (e.e.) for both the remaining substrate and the product.[7]
Two primary pathways are presented here:
-
Enantioselective Hydrolysis: An L-stereoselective amidase or aminoacylase preferentially hydrolyzes the L-enantiomer of 2-Amino-3-methoxypropanamide to the corresponding L-amino acid (2-Amino-3-methoxypropanoic acid) and ammonia. The D-enantiomer of the amide remains largely unreacted.[8]
-
Enantioselective N-Acylation: A lipase, which can function in non-aqueous environments, selectively catalyzes the transfer of an acyl group (e.g., from an ester like ethyl acetate) to the amino group of one enantiomer.[9] This results in an N-acylated amide product and the unreacted amide of the opposite configuration.
Materials, Reagents, and Instrumentation
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Racemic 2-Amino-3-methoxypropanamide | Various | ≥98% Purity | The substrate for resolution. |
| Aminoacylase I (Aspergillus melleus) | Sigma-Aldrich | Enzyme Grade | For Protocol A. Highly efficient for hydrolyzing L-amino acid amides.[8] |
| Immobilized Lipase B (Candida antarctica, Novozym 435) | Sigma-Aldrich | Enzyme Grade | For Protocol B. Robust and widely used in organic solvents.[10] |
| Tris-HCl Buffer | Various | Molecular Biology | For Protocol A, pH 8.0. |
| Ethyl Acetate | Various | Anhydrous, ≥99.5% | Acyl donor and solvent for Protocol B. |
| Hydrochloric Acid (HCl) | Various | ACS Grade | For pH adjustment and reaction quenching. |
| Sodium Hydroxide (NaOH) | Various | ACS Grade | For pH adjustment. |
| Methanol, Acetonitrile | Various | HPLC Grade | For mobile phase preparation. |
| Formic Acid | Various | LC-MS Grade | Mobile phase additive for chiral HPLC analysis. |
| Syringe Filters (0.22 or 0.45 µm) | Various | PTFE or Nylon | For sample preparation before HPLC analysis. |
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or ELSD detector.
-
Chiral HPLC Column (e.g., Astec® CHIROBIOTIC® T).
-
Incubator shaker capable of maintaining constant temperature and agitation.
-
Calibrated pH meter.
-
Analytical balance.
-
Vortex mixer.
-
Magnetic stirrer and stir plate.
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimal conditions for substrate concentration, enzyme loading, temperature, and reaction time should be determined empirically for 2-Amino-3-methoxypropanamide.
Protocol A: Enantioselective Hydrolysis via Aminoacylase
This protocol leverages the high L-enantioselectivity of Aminoacylase I for the hydrolysis of amino acid amides in an aqueous buffer system.[8] The reaction progress is monitored until approximately 50% conversion is achieved to maximize the enantiomeric purity of both the product and the remaining substrate.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 using 1 M NaOH or 1 M HCl.
-
Substrate Solution: Dissolve racemic 2-Amino-3-methoxypropanamide in the Tris-HCl buffer to a final concentration of 20-50 mM. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Reaction Initiation: Place the substrate solution in a temperature-controlled shaker set to 37°C. Allow the solution to equilibrate to temperature. Initiate the reaction by adding Aminoacylase I (e.g., 1-5 mg of enzyme powder per mL of reaction volume).
-
Incubation: Incubate the reaction mixture at 37°C with moderate agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes to denature the enzyme.[11] This step is crucial to stop the reaction at a specific time point for accurate analysis.
-
Analysis: Analyze the quenched sample using the Chiral HPLC method described below to determine the conversion percentage and the enantiomeric excess (e.e.) of the substrate (D-amide) and the product (L-amino acid).
-
Work-up (Preparative Scale): Once the reaction reaches the desired conversion (ideally ~50%), quench the entire batch. The L-amino acid product and the remaining D-amide can be separated based on their different physicochemical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or crystallization.
Protocol B: Enantioselective N-Acylation via Immobilized Lipase
This protocol utilizes the catalytic activity of lipase in an organic solvent to selectively acylate one enantiomer of the amino amide.[9][12] Immobilized lipase (Novozym 435) is preferred due to its enhanced stability and ease of removal from the reaction mixture post-reaction.[10]
Step-by-Step Procedure:
-
Setup: To a flame-dried glass vial equipped with a magnetic stir bar, add racemic 2-Amino-3-methoxypropanamide (1.0 equivalent).
-
Solvent and Acyl Donor: Add anhydrous ethyl acetate. This serves as both the solvent and the acylating agent.[13] The concentration of the substrate should typically be in the range of 10-100 mM.
-
Reaction Initiation: Add the immobilized lipase, Novozym 435 (e.g., 20-50 mg per mL of solvent).[14]
-
Incubation: Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 40-50°C). Stir the suspension at a moderate speed.
-
Reaction Monitoring: Periodically pause the stirring, allow the enzyme beads to settle, and withdraw a small aliquot of the supernatant.
-
Sample Preparation for Analysis: Evaporate the solvent from the aliquot under a stream of nitrogen. Re-dissolve the residue in the HPLC mobile phase for analysis.
-
Analysis: Analyze the sample using the Chiral HPLC method to determine the conversion and the e.e. of the remaining substrate and the N-acylated product.
-
Work-up (Preparative Scale): When the reaction reaches approximately 50% conversion, simply filter off the immobilized enzyme beads. The enzyme can often be washed with solvent and reused.[13] The filtrate, containing the unreacted amide and the N-acylated product, can be separated by standard chromatographic techniques like flash column chromatography.
Analytical Procedure: Chiral HPLC
Accurate monitoring of the reaction is essential for a successful resolution. Direct analysis of the underivatized amino amide and amino acid enantiomers is possible using a macrocyclic glycopeptide-based chiral stationary phase (CSP).[11][15]
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T (Teicoplanin CSP), 250 x 4.6 mm, 5 µm | Proven effectiveness for separating underivatized amino acid and amide enantiomers.[11][15] |
| Mobile Phase | Methanol / Water / Formic Acid (e.g., 90:10:0.1, v/v/v) | The organic modifier and acid additive are critical for achieving enantioseparation on this CSP.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 10-25°C | Lower temperatures can sometimes improve chiral recognition and resolution.[11] |
| Detection | UV at 205 nm | Amide and carboxyl groups absorb at low UV wavelengths. |
| Injection Volume | 5-10 µL |
Note: The mobile phase composition is a critical parameter that must be optimized. A systematic screening of the organic modifier (methanol, ethanol, acetonitrile) percentage and acid/base additive concentration is recommended to achieve baseline separation (Resolution, Rs > 1.5).[16]
Data Analysis and Interpretation
From the chiral chromatogram, four key values can be calculated:
-
Conversion (%C): Measures the extent of the reaction. %C = [Product Area] / ([Product Area] + [Remaining Substrate Area]) * 100
-
Enantiomeric Excess of Substrate (e.e.ₛ): Measures the purity of the unreacted enantiomer. e.e.ₛ = |[Areaₛ₁ - Areaₛ₂]| / [Areaₛ₁ + Areaₛ₂] * 100 (where s₁ and s₂ are the enantiomers of the substrate)
-
Enantiomeric Excess of Product (e.e.ₚ): Measures the purity of the formed product. e.e.ₚ = |[Areaₚ₁ - Areaₚ₂]| / [Areaₚ₁ + Areaₚ₂] * 100 (where p₁ and p₂ are the enantiomers of the product)
-
Enantioselectivity Ratio (E): A measure of the enzyme's ability to discriminate between the two enantiomers. An E-value > 200 is considered excellent for preparative purposes.[11] E = ln[1 - C(1 + e.e.ₚ)] / ln[1 - C(1 - e.e.ₚ)] or E = ln[(1 - C)(1 - e.e.ₛ)] / ln[(1 - C)(1 + e.e.ₛ)]
References
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Martínková, L., M. Kuzma, and V. Křen. "Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases." European Journal of Organic Chemistry 2009.15 (2009): 2499-2504. [Link]
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Sándor, Z., et al. "Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides." Tetrahedron: Asymmetry 15.11 (2004): 1747-1751. [Link]
-
Verma, R., et al. "Microbial amidases: Characterization, advances and biotechnological applications." Biotechnology Advances (2024): 108392. [Link]
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Kumar, A., and S. S. Chimni. "Hydrolysis of different amides by enantioselective amidases from R. erythropolis MP50 and A. tumefaciens d3a." Journal of Molecular Catalysis B: Enzymatic 133 (2016): S348-S355. [Link]
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Larsson, K. "Enzymatic Cascade for Dynamic Kinetic Resolution of Amines." DiVA portal, 2017. [Link]
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Asano, Y. "Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides." Science of Synthesis, 2006. [Link]
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Wakayama, M., et al. "New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase." Applied and Environmental Microbiology 69.12 (2003): 7244-7250. [Link]
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Contente, M. L., and F. Paradisi. "Biocatalytic amide bond formation." Green Chemistry 25.8 (2023): 3145-3168. [Link]
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Kim, M.-J., et al. "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters 9.7 (2007): 1157-1159. [Link]
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Brooks, W. H., W. C. Guida, and K. G. Daniel. "The Significance of Chirality in Drug Design and Development." Current Topics in Medicinal Chemistry 11.7 (2011): 760-770. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Chiral Amines in Modern Pharmaceutical Synthesis." PharmaChem, 2026. [Link]
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University of Geneva. "New class of chiral molecules offers strong stability for drug development." UNIGE News, 2025. [Link]
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Frings, M., et al. "Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor." Technium 20 (2024): 56-79. [Link]
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Forró, E. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects." Molecules 28.17 (2023): 6323. [Link]
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Ali, I., et al. "The Role of Chirality in Drug Design and Delivery: A Comprehensive Review." Acta Pharma Reports 3.2 (2024): 1-13. [Link]
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Chiralpedia. "The Fundamentals of Chiral Resolution: Why Chirality Matters." Chiralpedia, 2025. [Link]
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Cumbess, D. C., et al. "Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters." Green Chemistry 19.16 (2017): 3746-3750. [Link]
-
Kumar, A., et al. "Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients." ChemRxiv, 2024. [Link]
-
Pellis, A., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine." Catalysts 11.1 (2021): 83. [Link]
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Morogova, T. V., et al. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology 12.4 (2018): 320-327. [Link]
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Gyarmati, Z. Cs., et al. "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers." Tetrahedron: Asymmetry 14.23 (2003): 3805-3814. [Link]
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Phenomenex. "Chiral HPLC Separations." Phenomenex, N.d. [Link]
-
Long, W. J. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Agilent Technologies, 2019. [Link]
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Application Notes & Protocols: Strategic Incorporation of 2-Amino-3-methoxypropanamide into Peptidomimetics
Introduction: The Rationale for Methoxy-Modification in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a crucial bridge between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. The incorporation of non-natural amino acids is a cornerstone of this strategy, enabling precise modulation of a peptide's therapeutic properties.[1][2] 2-Amino-3-methoxypropanamide, a structurally unique building block, offers a compelling avenue for enhancing peptide stability, conformational rigidity, and membrane permeability.
The introduction of a methoxy group (-OCH₃) at the β-carbon of an amino acid analog can exert profound effects on the resulting peptidomimetic. Unlike N-methylation, which directly modifies the peptide backbone and can introduce significant steric hindrance during synthesis, O-methylation of a side chain offers a more subtle yet powerful approach.[3][4] This modification can:
-
Induce Conformational Constraints: The methoxy group can restrict the rotational freedom of the side chain, influencing the local secondary structure and potentially stabilizing bioactive conformations like β-turns or helices.[5][6]
-
Enhance Metabolic Stability: By masking potential sites of enzymatic degradation, the methoxy group can significantly increase the peptide's resistance to proteolysis, prolonging its in-vivo half-life.
-
Modulate Lipophilicity: The addition of the methyl ether can increase the overall lipophilicity of the peptide, which may improve its ability to cross cellular membranes.[3]
This guide provides a comprehensive framework for the synthesis of 2-Amino-3-methoxypropanamide and its subsequent incorporation into peptide sequences using established solid-phase peptide synthesis (SPPS) methodologies.
Part 1: Synthesis of Fmoc-Protected 2-Amino-3-methoxypropanamide
The successful incorporation of any non-natural amino acid begins with the availability of the appropriately protected building block. Below is a proposed synthetic route for Fmoc-L-2-amino-3-methoxypropanamide, starting from commercially available materials. While 2-Amino-N-benzyl-3-methoxypropanamide is a known compound[7][8], this protocol outlines the synthesis of the Fmoc-protected version suitable for SPPS.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the Fmoc-protected amino acid.
Protocol 1.1: Fmoc Protection of (R)-2-Amino-N-benzyl-3-methoxypropanamide
This protocol details the N-terminal protection of the starting amino acid, a critical step for its use in Fmoc-based SPPS.
Materials:
| Reagent | M.W. | Quantity | Equivalents |
|---|---|---|---|
| (R)-2-Amino-N-benzyl-3-methoxypropanamide | 208.26 g/mol | 1.0 g | 1.0 |
| Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) | 337.33 g/mol | 1.78 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 0.81 g | 2.0 |
| 1,4-Dioxane | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolution: Dissolve 1.0 g of (R)-2-Amino-N-benzyl-3-methoxypropanamide and 0.81 g of sodium bicarbonate in a mixture of 20 mL of 1,4-dioxane and 20 mL of water.
-
Fmoc-OSu Addition: To the stirred solution, add 1.78 g of Fmoc-OSu.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup:
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure Fmoc-(R)-2-amino-N-benzyl-3-methoxypropanamide.
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 2-Amino-3-methoxypropanamide into a growing peptide chain follows the standard principles of Fmoc-SPPS.[9] However, due to the potential for steric hindrance from the methoxy-containing side chain, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency.[3][9]
SPPS Workflow for Non-Natural Amino Acid Incorporation
Caption: A typical cycle for adding an amino acid in Fmoc-SPPS.
Protocol 2.1: Coupling of Fmoc-2-Amino-3-methoxypropanamide
This protocol outlines the critical coupling step. The choice of coupling reagent is paramount for sterically hindered amino acids.[10] While standard reagents like HBTU can be effective, HATU is often preferred for challenging couplings due to its higher reactivity and lower propensity for racemization.[11][12]
Materials:
| Reagent | M.W. | Quantity (per 0.1 mmol scale) | Equivalents |
|---|---|---|---|
| Fmoc-protected peptide-resin | - | 0.1 mmol | 1.0 |
| Fmoc-2-Amino-3-methoxypropanamide | 430.48 g/mol | 172.2 mg (0.4 mmol) | 4.0 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 g/mol | 148.3 mg (0.39 mmol) | 3.9 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 138 µL (0.8 mmol) | 8.0 |
| N,N-Dimethylformamide (DMF) | - | ~5 mL | - |
| Dichloromethane (DCM) | - | ~5 mL | - |
| 20% Piperidine in DMF | - | ~5 mL | - |
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Amino Acid:
-
In a separate vessel, dissolve Fmoc-2-Amino-3-methoxypropanamide (4 eq) and HATU (3.9 eq) in a minimal amount of DMF.
-
Add DIPEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling to another bulky residue), a double coupling may be necessary.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Part 3: Cleavage, Purification, and Characterization
The final steps involve releasing the synthesized peptidomimetic from the solid support, purifying it, and verifying its identity and purity.
Protocol 3.1: Cleavage from Resin and Purification
Procedure:
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.1.
-
Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.[9]
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Quality Control
A robust analytical workflow is essential to validate the successful synthesis and purity of the final peptidomimetic.[13][14]
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and quantify the final product. | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass of the peptidomimetic containing 2-Amino-3-methoxypropanamide.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural information and confirm incorporation. | ¹H and ¹³C NMR spectra can confirm the presence of the methoxy group and its position within the peptide sequence.[13][16] |
| Circular Dichroism (CD) Spectroscopy | Analyze the secondary structure (e.g., α-helix, β-sheet) of the peptidomimetic in solution. | Reveals conformational changes induced by the incorporation of the non-natural amino acid.[13] |
Conclusion and Future Perspectives
The strategic incorporation of 2-Amino-3-methoxypropanamide provides a valuable tool for medicinal chemists and peptide scientists to fine-tune the properties of therapeutic peptides. The methoxy group offers a unique method for inducing conformational stability and enhancing metabolic resistance without the synthetic challenges often associated with direct backbone modifications like N-methylation.[17][18] The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this and other O-alkylated amino acids in the design of next-generation peptidomimetics. Future work may involve exploring the impact of stereochemistry at the β-carbon and the development of novel synthetic routes to further expand the toolkit of non-natural amino acids available for drug design.[19]
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
- ijsra.net. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- JPT. (n.d.). Peptide Characterization & Analytics.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Li, P., et al. (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 3(1), 939-948.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gurunadham, G., & Madhusudhan Raju, R. (n.d.). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research.
- Pires, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 28(9), 3793.
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Main, E. R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
- University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly.
- Cambridge University Press. (n.d.). Conformations of amino acids and peptides.
- Benchchem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
- Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.
- The Journal of Organic Chemistry. (2019, November 26). Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation.
- Liu, T., et al. (2022). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. ACS Catalysis, 12(1), 304-311.
- University of California, Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
- American Chemical Society. (2024, May 20). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199.
- MilliporeSigma. (n.d.). 2-Amino-N-benzyl-3-methoxypropanamide.
- BLDpharm. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropanamide.
- National Center for Biotechnology Information. (2023, August 28). Biochemistry, Peptide.
- Vidya-mitra. (2015, December 17). Conformational properties of polypeptides and Ramachandran plot. YouTube.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. biomatik.com [biomatik.com]
- 3. lifetein.com [lifetein.com]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-N-benzyl-3-methoxypropanamide | 262845-82-9 [sigmaaldrich.com]
- 8. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. ijsra.net [ijsra.net]
- 14. researchgate.net [researchgate.net]
- 15. jpt.com [jpt.com]
- 16. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 17. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
Application Note: Protecting Group Strategies and Protocols for the Synthesis of 2-Amino-3-methoxypropanamide
Introduction and Strategic Overview
2-Amino-3-methoxypropanamide (often referred to as O-methylserine amide) is a highly valuable chiral building block utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients, including functionalized analogs of the anti-epileptic drug lacosamide[1].
The primary synthetic challenge in constructing this molecule lies in the bifunctional nature of its precursor, O-methylserine. Attempting direct amidation of the unprotected amino acid typically results in intermolecular self-condensation, leading to the formation of undesired diketopiperazines, oligomers, or complex polymeric mixtures[1]. While some novel boron-based reagents (e.g.,
The Case for N-Boc Protection
To synthesize 2-Amino-3-methoxypropanamide, masking the
-
Base Stability: The amidation of the carboxylic acid requires basic conditions (e.g., DIPEA, ammonia). Unlike the Fmoc group, which is base-labile and prone to premature cleavage, the Boc carbamate is completely stable under these conditions.
-
Orthogonality: The aliphatic methyl ether at the
-position of the serine derivative is highly stable to the acidic conditions required for Boc removal, ensuring orthogonal deprotection without ether cleavage. -
Clean Cleavage: Acidic deprotection of the Boc group generates only volatile byproducts (carbon dioxide and isobutylene), which simplifies downstream purification and eliminates the need for transition metal catalysts (unlike Cbz deprotection)[2].
Synthetic workflow for 2-Amino-3-methoxypropanamide highlighting the N-Boc protection strategy.
Comparative Reaction Parameters
To design a self-validating and scalable protocol, the choice of coupling reagents and deprotection acids must be carefully weighed. The tables below summarize the field-proven conditions for both phases of the synthesis.
Table 1: Comparison of Amidation Coupling Systems for Boc-O-methylserine
| Coupling System | Ammonia Source | Yield / Purity | Causality & Mechanistic Advantage |
| HATU / DIPEA | High / >95% | Rapid formation of the highly reactive OAt ester minimizes the residence time of the activated intermediate, preventing epimerization at the | |
| EDC / HOBt | Moderate / >90% | Generates a water-soluble urea byproduct, allowing for exceptionally easy purification via simple aqueous extraction. | |
| Amine (Direct) | Variable | Protecting-group-free approach; however, it is highly prone to yielding complex mixtures with serine derivatives[1]. |
Table 2: Standard N-Boc Deprotection Conditions [3]
| Reagent System | Concentration | Temp | Time | Causality / Outcome |
| TFA / DCM | 20% - 50% (v/v) | 0 °C to RT | 1 - 4 h | Standard solution-phase cleavage. DCM stabilizes ionic intermediates. Yields the TFA salt[3]. |
| HCl / Dioxane | 4.0 M | RT | 1 - 2 h | Yields the HCl salt directly. Ideal if fluoride contamination must be avoided for downstream in vivo assays. |
| Neat TFA | 100% | RT | < 1 h | Used only for highly sterically hindered substrates. Unnecessary for O-methylserine[3]. |
Experimental Protocols
Protocol 1: Synthesis of Boc-2-Amino-3-methoxypropanamide (Amidation)
Objective: Convert the carboxylic acid of Boc-O-methyl-L-serine to a primary amide without inducing racemization or hydrolysis.
Materials:
-
Boc-O-methyl-L-serine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)
-
Ammonium chloride (
) (2.0 eq) -
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve Boc-O-methyl-L-serine and HATU in anhydrous DMF to achieve a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling the reaction controls the exotherm during the activation phase, which is critical for preventing epimerization of the chiral center.
-
-
Base Addition: Add DIPEA dropwise to the cooled solution and stir for 10 minutes.
-
Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack on HATU to form the active 7-aza-1-hydroxybenzotriazole (OAt) ester.
-
-
Amidation: Add solid
to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.-
Causality:
combined with DIPEA generates in situ. This is vastly superior to using aqueous ammonium hydroxide, which introduces water into the system and causes competitive hydrolysis of the active OAt ester back to the starting material.
-
-
Self-Validating Workup: Quench the reaction with saturated aqueous
and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated , and brine.-
Causality: The sequential acid/base wash acts as a self-purifying system. The HCl wash removes unreacted DIPEA and basic byproducts, while the
wash removes any unreacted starting acid. Dry the organic layer over and concentrate in vacuo to yield the pure protected intermediate.
-
Protocol 2: TFA-Mediated N-Boc Deprotection
Objective: Cleave the Boc carbamate to reveal the primary amine, yielding 2-Amino-3-methoxypropanamide as a trifluoroacetate salt.
Mechanism of TFA-mediated N-Boc deprotection yielding the amine salt and CO2 gas.
Materials:
-
Boc-2-Amino-3-methoxypropanamide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M[3].
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to create a 1:1 (v/v) TFA:DCM mixture[3].
-
Cleavage: Remove the ice bath and stir at room temperature for 1-2 hours.
-
Causality: The acid triggers the release of the tert-butyl cation and forms a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine[2].
-
Critical Safety Note: Because this reaction produces equimolar amounts of
gas, it must be performed in a well-ventilated fume hood with the reaction flask properly vented (e.g., using a bubbler or open condenser) to prevent dangerous pressure buildup[3],[2].
-
-
Concentration: Monitor the reaction via LC-MS. Once complete, remove the volatiles (DCM, excess TFA, and isobutylene) in vacuo using a rotary evaporator[4].
-
Self-Validating Trituration: Precipitate the resulting 2-Amino-3-methoxypropanamide trifluoroacetate salt by adding cold diethyl ether to the crude residue[3]. Isolate the solid via centrifugation and decantation.
-
Causality: The cold ether wash is a highly effective purification step. It solubilizes and removes residual TFA and non-polar tert-butyl byproducts, leaving behind the highly pure, insoluble amine salt[3].
-
References
Sources
Application Notes and Protocols for Scalable Production of 2-Amino-3-methoxypropanamide
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-methoxypropanamide and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Notably, the (R)-enantiomer of its N-benzyl derivative is a key precursor to Lacosamide, an anticonvulsant drug used in the treatment of epilepsy.[1][2] The efficient and scalable production of this chiral building block is therefore of significant interest to the pharmaceutical industry. This document provides a detailed guide to scalable synthetic strategies, offering in-depth protocols and explaining the rationale behind key experimental choices to ensure scientific integrity and successful implementation in a laboratory or pilot plant setting.
Two primary, scalable synthetic routes are detailed herein, starting from readily available and cost-effective amino acids: D-Serine and O-Methyl-D,L-serine. Each approach presents distinct advantages and challenges, which will be discussed to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: Synthesis from D-Serine via N-Protected Intermediate
This strategy leverages the readily available chiral pool of D-Serine to establish the desired stereochemistry from the outset, avoiding a potentially costly and lower-yielding resolution step later in the synthesis. The general workflow involves protection of the amino group, methylation of the hydroxyl group, amidation, and final deprotection.
Rationale for this Approach
Starting with an enantiomerically pure precursor like D-Serine is a classic strategy in asymmetric synthesis. It simplifies the purification process by avoiding the separation of enantiomers. The use of a protecting group for the amine, such as the tert-butoxycarbonyl (Boc) group, is crucial. The Boc group is stable under the basic conditions required for O-methylation but can be readily removed under acidic conditions without affecting other functional groups.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-3-methoxypropanamide from D-Serine.
Detailed Protocols
Step 1: N-Protection of D-Serine
-
Principle: The nucleophilic amino group of D-Serine is protected with a Boc group to prevent side reactions during the subsequent O-methylation step. The reaction is typically carried out in an aqueous basic solution.
-
Protocol:
-
To a cooled (0-5 °C) solution of D-Serine (1 equivalent) in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in a suitable organic solvent like dioxane or THF.[2]
-
Stir the biphasic mixture vigorously at 5 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1 N potassium bisulfate solution.
-
Extract the product, N-Boc-D-Serine, with ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-D-Serine as a foam or oil, which can often be used in the next step without further purification.
-
Step 2: O-Methylation of N-Boc-D-Serine
-
Principle: The hydroxyl group of N-Boc-D-Serine is methylated. Dimethyl sulfate is a common and cost-effective methylating agent for scalable production. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
-
Protocol:
-
Dissolve N-Boc-D-Serine (1 equivalent) in a suitable solvent such as THF or DMF.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The choice of a milder base like K₂CO₃ can improve safety on a larger scale.
-
Slowly add dimethyl sulfate (1.2-1.5 equivalents) to the suspension, maintaining the temperature between 25-30 °C.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain crude N-Boc-O-methyl-D-serine.
-
Step 3: Amidation
-
Principle: The carboxylic acid of N-Boc-O-methyl-D-serine is converted to a primary amide. This can be achieved through direct ammonolysis of an activated ester or via a mixed anhydride intermediate.
-
Protocol (Mixed Anhydride Method):
-
Dissolve N-Boc-O-methyl-D-serine (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or THF and cool to -15 °C.
-
Add N-methylmorpholine (NMM) (1.1 equivalents) followed by the slow addition of isobutyl chloroformate (1.1 equivalents). Stir the mixture for 15-30 minutes to form the mixed anhydride.[1]
-
In a separate vessel, prepare a solution of ammonia in methanol or use aqueous ammonia.
-
Slowly add the ammonia solution to the mixed anhydride, maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the crude N-Boc-2-amino-3-methoxypropanamide.
-
Step 4: N-Deprotection and Salt Formation
-
Principle: The Boc protecting group is removed under acidic conditions to yield the final product. The product is often isolated as a stable acid addition salt, such as the hydrochloride or benzoate salt, which facilitates purification and handling.[1]
-
Protocol:
-
Dissolve the crude N-Boc-2-amino-3-methoxypropanamide in a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0-5 °C and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the solution is acidic.
-
Stir the mixture at room temperature for 1-3 hours. The product hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to obtain 2-Amino-3-methoxypropanamide hydrochloride.
-
Method 2: Synthesis from O-Methyl-D,L-serine
This approach begins with a racemic starting material and introduces a resolution step to separate the desired enantiomer. While this may seem less direct, O-Methyl-D,L-serine can be a more cost-effective starting material. The key is an efficient resolution step.
Rationale for this Approach
The economic viability of this route hinges on the cost of the starting material and the efficiency of the resolution. This method is often employed in industrial settings where cost-effectiveness is paramount. The synthesis involves forming a diastereomeric salt with a chiral resolving agent, which can then be separated by crystallization.
Experimental Workflow Diagram
Sources
Advanced Reagents and Protocols for the Activation of 2-Amino-3-methoxypropanamide in Solution-Phase Synthesis
Introduction: The Chemoselectivity Challenge
2-Amino-3-methoxypropanamide (often supplied as the hydrochloride salt, CAS 17463-68-2) is a highly versatile, bifunctional building block derived from O-methylserine. It is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., the PIP4K2A inhibitor BAY-091) and various anticonvulsant analogs.
Its structural duality—a highly nucleophilic primary aliphatic amine (pKa ~9.0) and a less reactive, hydrogen-bond-donating primary carboxamide—presents a classic chemoselectivity challenge in solution-phase synthesis. "Activating" this molecule requires distinct strategic choices depending on the target vector:
-
Amine-Directed Activation : Utilizing the amine as a nucleophile requires the electrophilic activation of a partner molecule (e.g., a carboxylic acid) or deprotonation of the amine for substitution reactions.
-
Amide-Directed Activation : Converting the primary amide into a nitrile pharmacophore requires electrophilic activation of the amide carbonyl oxygen to drive dehydration.
Caption: Chemoselective activation pathways for 2-Amino-3-methoxypropanamide.
Amine-Directed Activation and Coupling
The primary amine is the most reactive site on the molecule. To utilize it in amide bond formation, the partner carboxylic acid must be activated.
Mechanistic Rationale for Reagent Selection: While standard carbodiimides (EDC/DCC) can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for coupling this substrate . HATU rapidly converts the partner carboxylic acid into a highly reactive O-At ester. The causality behind HATU's superiority lies in the neighboring-group effect provided by the pyridine nitrogen of the HOAt leaving group, which hydrogen-bonds with the incoming amine of 2-amino-3-methoxypropanamide, accelerating aminolysis and suppressing epimerization.
Alternatively, for Nucleophilic Aromatic Substitution (SNAr) workflows, the amine is activated purely via thermodynamics. Strong bases like NaH or excess DIPEA deprotonate the amine, rendering it sufficiently nucleophilic to attack electron-deficient heteroaryl halides, a strategy successfully employed in the synthesis of BAY-091 .
Amide-Directed Activation (Dehydration to Nitrile)
Primary amides are poor nucleophiles but can be electrophilically activated at the carbonyl oxygen to drive dehydration, yielding nitriles.
Mechanistic Rationale for Reagent Selection: T3P (Propylphosphonic anhydride) is the optimal reagent for this transformation . Unlike harsh classical dehydrating agents (e.g., POCl₃ or P₂O₅) which cause severe epimerization and generate toxic, corrosive waste, T3P operates under mild basic conditions. The mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of T3P, forming an O-phosphonylated intermediate. Subsequent base-mediated anti-elimination yields the nitrile.
Critical Causality Note: To selectively dehydrate the amide, the primary amine must be protected (e.g., as a Boc or Cbz group) prior to T3P exposure to prevent competitive phosphonylation or unwanted amidine formation.
Caption: Mechanistic pathway of T3P-mediated primary amide dehydration to nitrile.
Quantitative Comparison of Activation Reagents
The following table summarizes the performance metrics of various reagent systems used for activating the functional groups of 2-amino-3-methoxypropanamide.
| Reagent System | Target Functional Group | Transformation | Typical Yield (%) | Epimerization Risk | Byproduct Management |
| HATU / DIPEA | Primary Amine | Amide Bond Formation | 85–95% | Low (HOAt stabilization) | Tetramethylurea (requires aqueous wash) |
| NaH / Ar-X | Primary Amine | SNAr (Heteroaryl coupling) | 70–90% | None | H₂ gas (venting required), NaX salts |
| T3P / Et₃N | Primary Amide | Dehydration to Nitrile | 80–95% | Low (mild conditions) | Water-soluble cyclic phosphates |
| TFAA / NMM | Primary Amide | Dehydration to Nitrile | 75–85% | Moderate | Trifluoroacetic acid (requires basic quench) |
| Burgess Reagent | Primary Amide | Dehydration to Nitrile | 60–80% | Low | Sulfamate salts (chromatography often needed) |
Experimental Protocols
Protocol A: Chemoselective Amine Acylation using HATU
This protocol describes the coupling of a generic carboxylic acid with the amine of 2-amino-3-methoxypropanamide.
Materials:
-
Carboxylic acid partner (1.0 equiv)
-
2-Amino-3-methoxypropanamide hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM (0.1 M relative to acid)
Step-by-Step Procedure:
-
Pre-activation : Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 5–10 minutes to form the active O-At ester.
-
Amine Addition : In a separate vial, suspend 2-amino-3-methoxypropanamide hydrochloride in DMF and add DIPEA (1.5 equiv) to liberate the free base. Transfer this solution dropwise to the pre-activated acid mixture.
-
Reaction : Stir the combined mixture at room temperature for 2 hours.
-
Workup : Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, skip if product is acid-sensitive), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & Quality Control:
-
In-Process Control (IPC) : Monitor via LC-MS. The hydrochloride salt of the amine consumes 1 equivalent of base; if the reaction stalls, check the pH of the mixture. It must remain basic (~pH 9) on wet pH paper for the amine to remain nucleophilic.
Protocol B: Amide Dehydration to Nitrile using T3P
This protocol assumes the primary amine has been pre-protected (e.g., as an N-Boc derivative).
Materials:
-
N-Protected-2-amino-3-methoxypropanamide (1.0 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (3.0 equiv)
-
Anhydrous EtOAc or 2-MeTHF (0.2 M)
Step-by-Step Procedure:
-
Preparation : Dissolve the N-protected amide in anhydrous EtOAc under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add Et₃N (3.0 equiv) in one portion. Stir for 5 minutes.
-
Activation : Add the T3P solution (1.5 equiv) dropwise over 10 minutes to control the mild exotherm.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 12 hours.
-
Workup : Quench the reaction by adding water. The cyclic phosphate byproducts of T3P are highly water-soluble. Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ (1x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.
Self-Validation & Quality Control:
-
In-Process Control (IPC) : Monitor via TLC (stain with Ninhydrin or KMnO₄). The resulting nitrile product will exhibit a significantly higher Rf value (less polar) than the highly polar primary amide starting material. Ensure strictly anhydrous conditions during T3P addition, as water will violently quench the electrophilic reagent.
References
-
Title : Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source : Journal of Medicinal Chemistry URL :[Link]
-
Title : 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source : Journal of the American Chemical Society URL :[Link]
-
Title : Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches Source : Molecules (MDPI) URL :[Link]
Application Note: High-Fidelity Incorporation of O-Methylserine via Cell-Free Genetic Code Reprogramming
This Application Note is designed for advanced researchers in chemical biology and drug discovery. It addresses the specific challenge of incorporating 2-Amino-3-methoxypropanamide (the amide derivative of O-Methylserine ) into proteins.
Executive Summary: While standard Genetic Code Expansion (GCE) relies on evolved aminoacyl-tRNA synthetases (aaRS) for in vivo incorporation, O-Methylserine presents a unique challenge: its structural similarity to Serine triggers the "editing" mechanisms of native synthetases (e.g., IleRS, SerRS), preventing efficient in vivo incorporation. Therefore, the industry-standard protocol for this specific non-canonical amino acid (ncAA) utilizes Cell-Free Protein Synthesis (CFPS) coupled with Flexizyme technology or Chemoenzymatic Charging . This guide details the conversion of the precursor 2-Amino-3-methoxypropanamide into a translation-competent substrate and its site-specific incorporation to engineer phosphorylation-resistant protein variants.
Compound: 2-Amino-3-methoxypropanamide (Precursor to O-Methylserine) CAS: 17463-68-2 (HCl salt) Target Residue: O-Methylserine (O-Me-Ser) Primary Application: Phosphorylation blocking (Ser mimic), H-bond modulation, NMR probing.
Introduction & Scientific Rationale
The site-specific incorporation of O-Methylserine is a powerful tool for dissecting post-translational modifications (PTMs). Unlike the conventional Serine-to-Alanine (S->A) mutation, which removes the functional group entirely, O-Methylserine retains the oxygen atom and similar steric volume to Serine but caps the hydroxyl group with a methyl moiety.
Why Use O-Methylserine?
-
Precise PTM Silencing: It prevents phosphorylation by kinases without significantly altering the local polarity or hydration shell, unlike the hydrophobic Alanine.
-
Hydrogen Bond Disruption: It acts as a hydrogen bond acceptor but not a donor, allowing precise dissection of catalytic networks.
-
NMR Utility: The methyl group serves as a sensitive
C or H NMR probe in protein dynamics studies.
The Challenge: Native Editing Research confirms that O-Methylserine is rejected by the native translational machinery in vivo. The E. coli editing mechanisms (specifically within IleRS and SerRS) recognize the methoxy group as an error and hydrolyze the aminoacylated tRNA, preventing incorporation. Therefore, this protocol utilizes a Cell-Free Genetic Code Reprogramming system to bypass these checkpoints.
Mechanism of Action: The "Bypass" Strategy
To incorporate O-Methylserine, we must decouple aminoacylation from the native synthetases.[1] We utilize a reprogrammed translation system (e.g., the PURE system) where the specific tRNA is charged ex situ using a ribozyme (Flexizyme) or chemical ligation.
Diagram: Genetic Code Reprogramming Workflow
Caption: Workflow for incorporating O-Methylserine. The precursor is activated to an ester, charged onto tRNA via Flexizyme, and utilized in a synthetase-depleted cell-free system.
Experimental Protocol
Phase A: Substrate Preparation
The starting material 2-Amino-3-methoxypropanamide must be converted to the Cyanomethyl Ester (CME) or 3,5-Dinitrobenzyl Ester (DBE) to serve as a substrate for Flexizyme.
Reagents:
-
2-Amino-3-methoxypropanamide HCl[2]
-
Boc-anhydride (
) -
Chloroacetonitrile (for CME) or 3,5-Dinitrobenzyl chloride (for DBE)
-
TFA (Trifluoroacetic acid)
Step-by-Step Synthesis:
-
Hydrolysis: Dissolve 2-Amino-3-methoxypropanamide in 1M HCl and reflux for 2 hours to convert the amide to the free acid (O-Methylserine ). Evaporate to dryness.
-
N-Protection: Resuspend in dioxane/water (1:1). Add
(3 eq) and (1.2 eq). Stir overnight. Acidify and extract with ethyl acetate to yield Boc-O-Methylserine . -
Activation:
-
For CME: React Boc-O-Methylserine with Chloroacetonitrile (3 eq) and Triethylamine (2 eq) in DMF at RT for 16h.
-
For DBE: React with 3,5-Dinitrobenzyl chloride.
-
-
Deprotection: Treat the resulting ester with 4M HCl in dioxane for 1 hour to remove the Boc group. Precipitate with diethyl ether.
-
Result:O-Methylserine-CME (Ready for Flexizyme).
-
Phase B: tRNA Aminoacylation (Flexizyme Reaction)
This step charges the orthogonal tRNA (typically a suppressor tRNA like
Components:
-
eFx (Enhanced Flexizyme) RNA:
-
tRNA (Microhelix or full length):
-
Substrate (O-Methylserine-CME):
-
Buffer: 50 mM HEPES (pH 7.5), 600 mM
(High Mg is critical for ribozyme activity).
Protocol:
-
Mix eFx, tRNA, and Buffer. Heat to 95°C for 2 min, then cool to RT over 5 min (folding).
-
Add
and the activated substrate (dissolved in DMSO). -
Incubate on ice for 2-6 hours (O-methylserine is small; reaction is relatively fast).
-
Precipitate RNA with ethanol/NaOAc.
-
Resuspend in 1 mM NaOAc (pH 5.0). Store at -80°C immediately.
Phase C: Cell-Free Translation (PURE System)
Use a reconstituted system (e.g., PURExpress) which lacks release factor 1 (RF1) and allows control over inputs.
Reaction Mix (25
-
Solution A & B (PURE system components: Ribosomes, T7 pol, Factors).
-
Template DNA: Plasmid containing Gene-of-Interest with TAG (Amber) codon at the desired site (20 ng/
). -
Charged tRNA: Add
of the O-Me-Ser-tRNA synthesized in Phase B (Final conc: ~20 ). -
Additives: RNase inhibitor.
-
Incubation: 37°C for 2-4 hours.
Quality Control & Validation
To ensure the incorporation is genuine and not a result of "read-through" or mis-incorporation of Serine:
Data Summary Table: Expected Outcomes
| Experiment | Wild Type (Ser) | Negative Control (-ncAA) | Experimental (+O-Me-Ser) |
| Western Blot (Full Length) | Strong Band | No Band (Truncation) | Strong Band |
| Mass Spectrometry (Intact) | Mass | Mass | Mass |
| Phosphorylation Assay | Positive (P-Ser) | N/A | Negative (Resistant) |
Mass Spectrometry Validation (Critical)
-
Purify the protein (e.g., His-tag or Strep-tag).
-
Perform Trypsin digestion.
-
Analyze via LC-MS/MS.
-
Search Criteria: Look for the specific mass shift of +14.016 Da (Methyl vs Hydrogen) at the target Serine position.
-
Note: Ensure differentiation from Alanine (-16 Da vs Ser) or Threonine (+14 Da vs Ser, but different structure). The O-Methylserine is isomeric with Threonine but chemically distinct (ether vs secondary alcohol).
-
Applications & Case Studies
Case Study 1: Kinase Substrate Profiling
-
Context: Studying the phosphorylation site of a MAP Kinase substrate.
-
Method: Replace the target Serine with O-Methylserine.[3]
-
Result: The variant binds the kinase (due to retained oxygen geometry) but acts as a "dead" substrate, trapping the enzyme-substrate complex or proving the necessity of the hydroxyl proton for transfer.
Case Study 2: Hydrogen Bond Networks
-
Context: An enzyme active site uses Serine as a hydrogen bond donor/acceptor.
-
Result: O-Me-Ser can accept H-bonds (via the ether oxygen) but cannot donate. Loss of activity confirms the Serine acts as a donor in the catalytic mechanism.
References
-
Forster, A. C., et al. (2003). "Programming peptidomimetic syntheses by translating genetic codes designed de novo." Proceedings of the National Academy of Sciences, 100(11), 6353-6357. Link
- Foundational paper establishing the cell-free incorporation of O-methylserine (mS)
-
Murakami, H., et al. (2006). "A highly flexible tRNA acylation method for non-canonical polypeptide synthesis." Nature Methods, 3, 357-359. Link
- Describes the Flexizyme system required to charge O-methylserine onto tRNA.
-
Cvetesic, N., et al. (2016). "Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation." ACS Central Science, 2(12), 916-930. Link
- Explains why in vivo incorporation fails: Native editing domains hydrolyze O-methylserine-tRNA.
-
Pavlov, M. Y., et al. (2009). "Low modularity of aminoacyl-tRNA substrates in polymerization by the ribosome." Nucleic Acids Research, 37(11), 3746–3756. Link
- Demonstrates the efficiency of O-methylserine incorpor
Sources
- 1. Low modularity of aminoacyl-tRNA substrates in polymerization by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. annualreviews.org [annualreviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. US6977150B2 - Process and compositions for peptide, protein and peptidomimetic synthesis - Google Patents [patents.google.com]
- 6. Changeability of individual domains of an aminoacyl-tRNA in polymerization by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Fidelity Coupling of 2-Amino-3-methoxypropanamide
Topic: Preventing Racemization &
Executive Summary
2-Amino-3-methoxypropanamide (O-Methylserine amide) presents a "perfect storm" for stereochemical erosion. The electron-withdrawing effect of the
This guide provides a self-validating protocol to couple this moiety with
Part 1: The Mechanistic Challenge (The "Why")
To prevent failure, you must understand the two distinct pathways destroying your molecule's chirality:
-
Oxazolone Formation (The Primary Threat): During activation of the carboxyl group (if coupling from the acid), the carbonyl oxygen of the N-acyl group attacks the activated ester, forming a 5-membered oxazolone ring. This intermediate enolizes rapidly, destroying chirality.
-
Base-Catalyzed Enolization: If 2-Amino-3-methoxypropanamide is the nucleophile (amine component), strong bases (like TEA or DIPEA) can abstract the acidic
-proton, especially given the inductive effect of the methoxy group.
Visualizing the Threat Landscape
Part 2: Troubleshooting & FAQs
Q1: I am observing significant racemization (10-15% D-isomer). I am using HOBt/DIPEA. What is wrong?
Diagnosis: You are likely experiencing base-mediated enolization.[1] The Fix:
-
Replace HOBt with Oxyma Pure: HOBt is less efficient at suppressing racemization than ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][3] Oxyma creates a more reactive active ester that couples faster than the rate of racemization.
-
Replace DIPEA with 2,4,6-Collidine (TMP): DIPEA is a strong, non-hindered base that can abstract the
-proton. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, making it unable to approach the -proton effectively while still neutralizing the reaction acid.
Q2: I see a byproduct with a mass of [M-32]. What is this?
Diagnosis: This is likely
-
Strictly avoid strong bases (NaOH, piperidine, DBU) during the coupling step.
-
Keep reaction temperature
C. -
Use the Collidine protocol (see Part 3).
Q3: Should I use pre-activation?
Answer: NO. Never pre-activate Serine or Cysteine derivatives for more than 1-2 minutes. Prolonged time in the activated state (without the nucleophile present) increases the window for oxazolone formation. Add the coupling reagent in the presence of the amine nucleophile whenever possible (in situ activation).
Part 3: The "Gold Standard" Protocol
This protocol uses Oxyma Pure and DIC (Diisopropylcarbodiimide) with Collidine . This combination has been empirically proven to offer the highest coupling efficiency with the lowest racemization rates for Serine/Cysteine derivatives.
Reagents Required:
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[2][3][4][5][6]
-
Base: 2,4,6-Collidine (TMP)[7]
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Dissolution (The Acid): Dissolve the carboxylic acid component (1.0 eq) and Oxyma Pure (1.0 eq) in minimal anhydrous DMF.
-
Why? Oxyma acts as a scavenger for the O-acylisourea intermediate immediately upon formation.
-
-
Dissolution (The Amine): In a separate vessel, dissolve the 2-Amino-3-methoxypropanamide (1.0 - 1.2 eq) in DMF.
-
Critical Step: Add 2,4,6-Collidine (1.0 eq relative to the amine salt, or 0 eq if free base). Do NOT use DIPEA.
-
-
Activation & Coupling (In Situ):
-
Cool the acid/Oxyma mixture to 0°C (ice bath).
-
Add DIC (1.0 eq) to the acid mixture.
-
Immediately (within 30 seconds) add the Amine/Collidine solution.
-
-
Reaction:
-
Allow to stir at 0°C for 30 minutes, then warm to Room Temperature.
-
Monitor via HPLC/UPLC. Reaction is typically complete in 2-4 hours.
-
Comparative Data: Racemization Rates
| Coupling System | Base | Racemization Risk | Verdict | |
| HATU / DIPEA | DIPEA | High (>5%) | High | AVOID |
| HBTU / DIPEA | DIPEA | Moderate (2-5%) | Moderate | Risky |
| DIC / HOBt | None | Low (<1%) | Low | Acceptable |
| DIC / Oxyma / Collidine | Collidine | Negligible (<0.2%) | Lowest | RECOMMENDED |
Part 4: Decision Matrix for Optimization
Use this logic flow to adapt the protocol if you encounter specific issues (solubility, slow kinetics).
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.[6]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Serine Derivatives." Journal of Organic Chemistry.
-
Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Synthesis of 2-Amino-3-methoxypropanamide
Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable chiral building block. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-Amino-3-methoxypropanamide.
Q1: What is the most common and direct synthetic route for 2-Amino-3-methoxypropanamide?
The most direct and widely employed method is the aminolysis of a corresponding methyl or ethyl ester, specifically methyl 2-amino-3-methoxypropanoate. This reaction involves treating the ester with ammonia to form the primary amide.[1][2] While conceptually simple, this transformation requires careful control of reaction conditions due to the relatively low nucleophilicity of ammonia compared to other amines.[3] The reaction is typically performed using a solution of ammonia in an alcohol, such as methanol, often at elevated temperatures and pressures in a sealed reaction vessel.[3][4]
Q2: What are the primary challenges associated with the synthesis of 2-Amino-3-methoxypropanamide?
Researchers may encounter several key challenges:
-
Low Reactivity: The direct amidation of unactivated esters with ammonia is often a slow process, sometimes requiring harsh conditions or very long reaction times, which can lead to side reactions.[3]
-
Racemization: As the molecule contains a stereocenter at the α-carbon, there is a significant risk of racemization (the loss of stereochemical integrity) under non-optimized conditions, particularly if a base is used or if the reaction is performed at high temperatures.[5][6]
-
Side Reactions: The primary competing side reaction is the hydrolysis of the starting ester back to the carboxylic acid (2-Amino-3-methoxypropanoic acid), especially if water is present in the reagents or solvents.[3]
-
Purification: Isolating the final product, which is a polar and often water-soluble small molecule, from unreacted starting materials, the alcohol byproduct (e.g., methanol), and excess ammonia can be challenging.
Q3: How can racemization of the α-carbon be prevented or minimized during synthesis?
Minimizing racemization is critical for maintaining the enantiomeric purity of the final product. Racemization often proceeds through the formation of an oxazolone intermediate or by direct deprotonation of the α-carbon, especially under basic conditions.[5][7]
Key strategies to prevent this include:
-
Temperature Control: Avoid excessively high temperatures. Perform optimization studies to find the lowest effective temperature for the aminolysis reaction.
-
Base Selection and Stoichiometry: If a base is required in a different synthetic approach (e.g., coupling from the acid), use a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine, and use it in stoichiometric amounts rather than a large excess.[5] Triethylamine, due to its smaller steric profile and higher basicity, can sometimes lead to more significant racemization.[5]
-
Coupling Reagent Additives: When using coupling reagents for amide bond formation (less common for primary amides but relevant for derivatives), the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization.[6][7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of the Starting Ester
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a high percentage of unreacted methyl 2-amino-3-methoxypropanoate.
-
Possible Cause 1: Insufficient Ammonia Concentration or Reactivity. Gaseous ammonia may not have sufficient solubility, and aqueous ammonia introduces water, leading to hydrolysis.[3] The reaction equilibrium may not favor product formation under the chosen conditions.
-
Solution 1: Use a saturated solution of ammonia in an anhydrous alcohol like methanol (methanolic ammonia).[3] This increases the concentration of the nucleophile in the organic phase. Ensure the solution is freshly prepared or has been properly stored to maintain its concentration.
-
Possible Cause 2: Inadequate Temperature or Reaction Time. The aminolysis of unactivated esters is kinetically slow and requires energy input to proceed at a reasonable rate.[3]
-
Solution 2: Perform the reaction in a sealed pressure vessel to allow for heating above the solvent's boiling point. Systematically increase the temperature (e.g., in 10 °C increments from 60 °C to 100 °C) and monitor the reaction progress over time (e.g., at 12, 24, and 48 hours) to determine the optimal conditions.
-
Possible Cause 3: Catalyst Absence. While often performed without a catalyst, certain catalysts can expedite the reaction.
-
Solution 3: Consider the addition of a catalytic amount of an alkali metal alkoxide, such as sodium methoxide.[4] This can significantly accelerate the rate of amidation. However, this also increases the risk of racemization, so it should be used judiciously at the lowest possible temperature.
Issue 2: Significant Formation of 2-Amino-3-methoxypropanoic Acid as a Byproduct
-
Symptom: A significant peak corresponding to the mass of the carboxylic acid is observed in LC-MS, or relevant peaks appear in the NMR of the crude product. The product may be difficult to separate from this polar impurity.
-
Possible Cause: Hydrolysis of the Ester Starting Material. This occurs due to the presence of water in the reaction mixture.[3] The source could be wet solvents, reagents (e.g., aqueous ammonia), or atmospheric moisture.
-
Solution:
-
Use Anhydrous Reagents: Ensure all solvents (e.g., methanol) are of anhydrous grade.
-
Use Methanolic Ammonia: Employ a solution of ammonia in anhydrous methanol instead of aqueous ammonia (ammonium hydroxide).[3]
-
Proper Handling: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: After evaporation of the solvent, the product is an oil or a sticky solid that is difficult to handle. Standard extraction procedures result in low recovery.
-
Possible Cause: High Polarity and Solubility. The product is a small, polar molecule with both a free amine and an amide group, making it soluble in both aqueous and some organic solvents, complicating extraction and purification.
-
Solution:
-
Acid-Base Extraction: Consider converting the product to its hydrochloride salt by adding HCl in an organic solvent (like ether or dioxane). The salt may precipitate and can be collected by filtration. The free base can then be regenerated if necessary.
-
Chromatography: Use silica gel column chromatography with a polar mobile phase. A gradient elution starting with a less polar solvent system (e.g., Dichloromethane) and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the product from streaking on the silica gel.
-
Crystallization: Attempt to crystallize the product or its salt from a suitable solvent system. For the free base, solvent systems like methanol/diethyl ether or ethanol/ethyl acetate could be explored.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for addressing low product yields.
Caption: A decision-making workflow for troubleshooting low yields.
Data and Protocols
Table 1: Comparison of Ammonia Sources for Aminolysis
| Ammonia Source | Advantages | Disadvantages | Recommendations |
| Aqueous Ammonia | Inexpensive, readily available. | Introduces water, leading to significant hydrolysis of the ester.[3] | Generally not recommended for this synthesis. |
| Gaseous Ammonia | Anhydrous, high purity. | Difficult to handle and quantify, requires specialized equipment (pressure reactor). | Suitable for large-scale synthesis with appropriate engineering controls. |
| Methanolic Ammonia | Anhydrous, high concentration of NH3 in a compatible solvent, easy to handle.[3] | Concentration can decrease over time if not stored properly. Must be anhydrous. | Highly recommended for lab-scale synthesis. Use a freshly prepared or titrated solution. |
Experimental Protocol: Synthesis via Direct Aminolysis of Methyl 2-amino-3-methoxypropanoate
This protocol is a representative procedure based on established chemical principles. Optimization of temperature, time, and concentration will likely be necessary.
Materials:
-
(R)- or (S)-Methyl 2-amino-3-methoxypropanoate hydrochloride
-
Triethylamine (TEA) or similar base
-
7N Ammonia solution in Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Heavy-walled, sealable pressure vessel with a stir bar
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve methyl 2-amino-3-methoxypropanoate hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise. Stir the resulting slurry at 0 °C for 30 minutes.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of cold, anhydrous DCM.
-
Concentrate the filtrate under reduced pressure to yield the free ester as an oil. Caution: The free amine ester may be unstable and should be used immediately in the next step.
-
Amidation: Immediately dissolve the crude ester in a 7N solution of ammonia in methanol inside a pressure vessel. For a 10 mmol scale, use approximately 20-30 mL of the methanolic ammonia solution to ensure a large excess of ammonia.
-
Seal the vessel tightly. Place it in an oil bath pre-heated to 80 °C behind a safety shield.
-
Stir the reaction mixture at 80 °C for 24-48 hours. Monitor the progress by taking small aliquots (after cooling the vessel completely) and analyzing by LC-MS or TLC.
-
Work-up and Purification: After the reaction is complete (or has reached a plateau), cool the vessel to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood to release excess ammonia pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by silica gel chromatography, eluting with a gradient of 0-10% Methanol in Dichloromethane (containing 0.5% triethylamine to improve peak shape).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-Amino-3-methoxypropanamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
Gurunadham, G., & Madhusudhan Raju, R. (n.d.). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Fialova, P., et al. (2024). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. DOI:10.1039/D5RE00163C. Retrieved from [Link]
- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
- Google Patents. (n.d.). US2464094A - Process for the amidation of esters.
-
A Level Chemistry. (2025). Amides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Preparation of amides via esters or carboxylic acids?. Retrieved from [Link]
-
Kalyana Chakravarthi, E., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. Retrieved from [Link]
- Google Patents. (n.d.). WO2018060781A1 - An improved process for the preparation of lacosamide.
-
Fairlie, D.P. (n.d.). Racemization Assays. In Peptide and Peptidomimetic Synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Preparation of amides via esters or carboxylic acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 4. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Troubleshooting Solubility of 2-Amino-3-methoxypropanamide
Executive Summary & Immediate Triage[1][2]
You are likely encountering low solubility because you are working with the Free Base form of the molecule at a neutral or basic pH.[1][2]
While amino acid amides are generally hydrophilic, 2-Amino-3-methoxypropanamide (and its hydrophobic derivatives, such as the N-benzyl analog often used in Lacosamide synthesis) exhibits high crystal lattice energy in its free base form.[1][2][3] This strong intermolecular hydrogen bonding resists solvation in water unless the amine is protonated.[1][2]
The Immediate Fix: If your experimental constraints allow, lower the pH of your aqueous solvent to < 5.0 using dilute Hydrochloric Acid (HCl) or Acetic Acid.[2] This converts the free base into its highly soluble cationic salt form.[1][2]
Molecule Identity & Context Check[1][2][4][5]
Before proceeding, we must verify the exact chemical entity, as nomenclature in this field (specifically regarding Lacosamide intermediates) often leads to confusion.
| Feature | Target A: O-Methylserine Amide | Target B: Lacosamide Impurity D |
| Chemical Name | 2-Amino-3-methoxypropanamide | (2R)-2-Amino-N-benzyl-3-methoxypropanamide |
| Structure | Small, polar amino acid derivative.[1][2][3] | Contains a hydrophobic Benzyl ring .[1][2][3] |
| Water Solubility (Free Base) | Moderate to High (unless highly crystalline).[1][2] | Low / Poor. |
| Water Solubility (HCl Salt) | Very High.[1][2][3] | High. |
| Common Context | Serine analog research. | Lacosamide (Anticonvulsant) synthesis.[1][2] |
Note: If you are working with Target B (N-benzyl derivative), water solubility will be negligible without acidification or organic cosolvents.[1][3]
Troubleshooting Guide: The "Why" and "How"
FAQ 1: Why won't the powder dissolve in neutral water?
The Science: The solubility of primary amines is pH-dependent.[1][2][3] The pKa of the
-
At pH 7.0 (Neutral water): A significant fraction of the molecule exists as the uncharged free base.[1][2] The free base packs efficiently in the solid state due to amide-amide hydrogen bonding, creating a high energy barrier for water to overcome (Lattice Energy > Solvation Energy).[1][2]
-
At pH 4.0 (Acidic): The amine accepts a proton (
).[1][2] The ionic charge disrupts the crystal lattice and creates strong ion-dipole interactions with water, driving dissolution.[1][2]
FAQ 2: Can I heat it to dissolve it?
Warning: Use caution. While heat increases solubility, 2-Amino-3-methoxypropanamide is thermally sensitive.[1][2][3] Prolonged heating of the free base in water can lead to:
-
Hydrolysis: Converting the amide back to the carboxylic acid (O-methylserine).[1][2][3]
-
Cyclization: Potential formation of diketopiperazines (dimerization) if concentration is high.[1][2] Recommendation: Do not exceed 40°C. Rely on pH adjustment or cosolvents instead.
Step-by-Step Solubility Protocols
Protocol A: Acid-Assisted Dissolution (Standard Method)
Best for: Stock solutions where pH < 5 is acceptable.[1][3]
-
Weighing: Weigh the required amount of 2-Amino-3-methoxypropanamide free base.
-
Slurry Formation: Add 80% of the final volume of water.[1][2] The powder will likely float or form a cloudy suspension.[1][2]
-
Titration: While stirring, add 1.0 M HCl dropwise.
-
Observation: As the pH drops below 6.0, the solution should clarify rapidly.[2]
-
-
Final Adjustment: Once clear, adjust to final volume with water.[1][2]
-
Verification: Check pH. Ensure it remains buffered or acidic (pH 4-5) to prevent precipitation.[1][2][3]
Protocol B: Cosolvent Approach (For Neutral pH Applications)
Best for: Biological assays where acidic pH is toxic, or if working with the more hydrophobic N-benzyl analog.[3]
-
Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) or Ethanol at a high concentration (e.g., 100 mM).[1][2]
-
Dilution: Slowly add this organic stock solution to your aqueous buffer.
Diagnostic Workflow (Visualized)
The following decision tree outlines the logical path to achieving a stable solution.
Figure 1: Solubility decision matrix for 2-Amino-3-methoxypropanamide derivatives.[1][2][3]
Advanced Troubleshooting Data
If the standard protocols fail, compare your observations against these known physical parameters.
| Parameter | Free Base | Hydrochloride Salt | Notes |
| Appearance | White crystalline powder | White/Off-white solid | Hygroscopic (Salt) |
| Melting Point | ~210-215°C (Dec) | ~150-160°C | High MP of free base indicates strong lattice energy.[1][2][3] |
| Predicted LogP | -1.35 (Hydrophilic) | N/A (Ionic) | Low LogP suggests water solubility should be high, confirming lattice energy as the limiter.[1][2][3] |
| Storage | Room Temp / Desiccated | 2-8°C / Desiccated | Salt forms are often more hygroscopic.[1][2][3] |
Polymorphism Note: If you synthesize this compound in-house, rapid precipitation can sometimes trap the molecule in a metastable, lower-solubility polymorph.[1][2][3] Recrystallization from Methanol/Ether can sometimes yield a more amorphous, easier-to-dissolve solid.[1][2][3]
References
-
PubChem. (2025).[1][2][4] O-Methylserine | C4H9NO3.[1][2][3][4][5] National Library of Medicine.[1][2] [Link][3]
-
Avdeef, A. (2007).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (General reference for pKa-dependent solubility of amines).
-
Bretti, C., et al. (2017).[1][2] Solubility and activity coefficients of amino acids in aqueous salt solutions. Journal of Chemical Thermodynamics. (Context on amino acid solubility mechanisms).
Sources
- 1. (2R)-2-amino-N-benzyl-3-methoxy-propanamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during O-methylation of serine amides
Welcome to the technical support center for the O-methylation of serine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific modification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Introduction
O-methylation of serine residues within a peptide or amide context is a critical modification for enhancing metabolic stability and modulating biological activity.[1] However, the seemingly straightforward addition of a methyl group to the serine hydroxyl can be fraught with challenges. The presence of other nucleophilic sites, particularly the amide nitrogen and the α-carbon, creates a competitive environment where undesirable side reactions can occur. This guide provides a systematic approach to understanding and mitigating these issues, ensuring the integrity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the O-methylation of serine amides, providing explanations for their causes and actionable solutions.
Problem 1: Significant N-methylation of the amide backbone is observed.
Q: My mass spectrometry results show a +14 Da peak corresponding to N-methylation alongside my desired O-methylated product. What causes this and how can I prevent it?
A: This is a classic selectivity issue arising from the nucleophilic character of the amide nitrogen. While the serine hydroxyl is the intended target, the amide nitrogen can also be deprotonated and subsequently methylated, especially under basic conditions. The choice of base and methylating agent is critical in directing the reaction towards O-alkylation.
Causality and Strategic Solutions:
-
Hard and Soft Acids and Bases (HSAB) Theory: The oxygen of the serine hydroxyl is a "hard" nucleophile, while the amide nitrogen is a "softer" nucleophile. To favor O-methylation, a "hard" methylating agent is preferred.
-
Recommendation: Switch from methyl iodide (MeI), a relatively soft electrophile, to a harder one like dimethyl sulfate (Me2SO4).[2]
-
-
Steric Hindrance: The amide nitrogen is often more sterically accessible than the hydroxyl group, which can favor N-methylation.
-
Recommendation: Employ a bulky protecting group on the amide nitrogen, if the synthetic scheme allows. An o-nitrobenzenesulfonyl (oNBS) group can be used for this purpose and is readily removed under mild conditions.[3]
-
-
Reaction Conditions: The choice of base and solvent significantly influences the nucleophilicity of the competing sites.
-
Recommendation: Using a weaker base can selectively deprotonate the more acidic hydroxyl group over the amide. Consider using potassium carbonate (K2CO3) instead of stronger bases like sodium hydride (NaH).[4] Phase-transfer catalysis (PTC) with a mild base like NaOH can also enhance O-selectivity.[5]
-
Experimental Protocol: Selective O-methylation using Phase-Transfer Catalysis
-
Dissolve the serine amide substrate in a non-polar solvent like toluene.
-
Add an aqueous solution of 50% NaOH.
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work-up by separating the layers and extracting the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Problem 2: Racemization of the serine stereocenter is detected.
Q: Chiral chromatography of my product shows the presence of the D-serine methylated diastereomer. What leads to this loss of stereochemical integrity?
A: Racemization at the α-carbon of serine can occur via two primary mechanisms: abstraction of the α-proton to form a planar enolate intermediate, or through an elimination-addition sequence involving a dehydroalanine intermediate.[6][7]
Causality and Strategic Solutions:
-
Base-Mediated α-Proton Abstraction: Strong bases can deprotonate the α-carbon, leading to racemization.
-
Recommendation: Avoid excessively strong bases and prolonged reaction times. If a strong base is necessary, conduct the reaction at lower temperatures to minimize proton abstraction.
-
-
Elimination to Dehydroalanine: Under certain conditions, particularly with activating groups on the hydroxyl, elimination of the O-methyl group (or the hydroxyl itself) can occur to form a dehydroalanine intermediate, which can then be non-stereoselectively re-attacked by a nucleophile.
-
Recommendation: The Mitsunobu reaction, while useful for O-alkylation, can sometimes promote elimination, especially if the nitrogen is protected with an electron-withdrawing group.[8] Careful selection of protecting groups is crucial. Using a bulky N-trityl group has been shown to suppress this side reaction.[8]
-
Workflow for Minimizing Racemization
Caption: Decision workflow for minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for serine O-methylation, and what are their pros and cons?
A: The choice of methylating agent is a critical parameter. Here is a comparison of common options:
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Readily available, good reactivity. | Can lead to N-methylation, toxic and a suspected carcinogen.[4] |
| Dimethyl Sulfate (Me2SO4) | "Harder" electrophile, favors O-methylation, cost-effective. | Highly toxic and corrosive.[9] |
| (Trimethylsilyl)diazomethane (TMSCHN2) | Safer alternative to diazomethane, highly selective for O-methylation. | Expensive, can still be hazardous.[10] |
| Diazomethane (CH2N2) | Highly reactive and selective for O-methylation with minimal side products.[11] | Extremely toxic and explosive, requires specialized handling.[12][13] |
Q2: Can I use the Mitsunobu reaction for O-methylation of serine amides?
A: Yes, the Mitsunobu reaction is a powerful tool for this transformation, converting the hydroxyl group into a good leaving group for subsequent SN2 attack.[14] However, it is not without its own set of potential side reactions.
-
Advantages: Proceeds with clean inversion of stereochemistry at the hydroxyl-bearing carbon (though this is not a stereocenter in serine itself), and is generally high-yielding.[15]
-
Potential Issues:
-
Elimination: As mentioned earlier, elimination to form dehydroalanine can be a significant side reaction, particularly with certain N-protecting groups.[8]
-
By-product Removal: The triphenylphosphine oxide and hydrazine by-products can be difficult to remove, although variations with resin-bound reagents or specialized azodicarboxylates can simplify purification.[14]
-
Mitsunobu Reaction Workflow
Caption: General workflow for a Mitsunobu reaction.
Q3: How do I choose the right protecting group strategy for my serine amide?
A: An effective protecting group strategy is essential for minimizing side reactions.
-
N-terminal Amine: If your serine amide is part of a larger peptide, the N-terminal amine must be protected. Standard Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are typically used.[]
-
Amide Backbone: As discussed, protecting the amide nitrogen itself can prevent N-methylation. However, this is often synthetically challenging. A more common approach is to rely on optimizing reaction conditions to favor O-methylation.
-
Carboxylic Acid: If a C-terminal carboxylic acid is present, it must be protected as an ester (e.g., methyl or benzyl ester) to prevent it from competing with the serine hydroxyl as a nucleophile.[13]
Q4: What analytical techniques are best for identifying and quantifying side products?
A: A combination of techniques is usually necessary for a complete picture.
-
Mass Spectrometry (MS): Essential for identifying products and side products based on their mass-to-charge ratio. A +14 Da shift indicates methylation, but MS alone cannot distinguish between O- and N-methylation isomers.[17]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help locate the position of the methyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is used to separate the desired product from impurities. O- and N-methylated isomers may have different retention times due to changes in polarity.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive methods for structural elucidation. The chemical shifts of the methyl group and adjacent protons will be distinct for O-methylated and N-methylated products.
-
Chiral Chromatography: Necessary to determine if racemization has occurred.
References
-
Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Available at: [Link]
-
Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Available at: [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir - Scientific Update. Available at: [Link]
-
Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents | Organic Letters - ACS Publications. Available at: [Link]
-
Enantioselective alpha-methylation of Serine - YouTube. Available at: [Link]
-
Copper-catalyzed N-methylation of amides and O-methylation of carboxylic acids by using peroxides as the methylating reagents - PubMed. Available at: [Link]
-
Reaction mechanism for serine racemization (a) and a,belimination (b)... - ResearchGate. Available at: [Link]
-
PTC O-Methylation Using NaH/DMF – Are You Kidding Me? - Phase-Transfer Catalysis. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]
-
Serine Racemase is a Cysteine Racemase and Physiologic Down Regulator of Insulin Promoter Methylation - bioRxiv.org. Available at: [Link]
-
Selective O-methylating conditions? : r/Chempros - Reddit. Available at: [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing). Available at: [Link]
-
What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? - Quora. Available at: [Link]
-
Methods of O-methylation of amino acids without interfering the amine groups? - ResearchGate. Available at: [Link]
-
A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at: [Link]
-
Should My Peptide Be Methylated? - LifeTein. Available at: [Link]
-
Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - MDPI. Available at: [Link]
-
1 Protection Reactions - Wiley-VCH. Available at: [Link]
-
(PDF) Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - ResearchGate. Available at: [Link]
-
Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents - ACS. Available at: [Link]
-
Serine-Selective Bioconjugation - PMC. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Cleaning up a methylation reaction for a peptide : r/chemhelp - Reddit. Available at: [Link]
-
Silver Nanoparticles Induced Changes in DNA Methylation and Histone H3 Methylation in a Mouse Model of Breast Cancer - PubMed. Available at: [Link]
-
Silver Nanoparticles Induce DNA Hypomethylation through Proteasome-Mediated Degradation of DNA Methyltransferase 1 - PubMed. Available at: [Link]
-
(PDF) SERS-based detection of DNA methylation for cancer diagnosis: Cation-mediated adsorption to silver nanoparticles - ResearchGate. Available at: [Link]
-
Global DNA Adenine Methylation in Caenorhabditis elegans after Multigenerational Exposure to Silver Nanoparticles and Silver Nitrate - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Separate mechanisms for age-related truncation and racemisation of peptide-bound serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts [mdpi.com]
- 10. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 17. lifetein.com [lifetein.com]
Purification challenges of hydrophilic amino acid amides
Technical Support Center: Purification of Hydrophilic Amino Acid Amides
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Retention, Detection, and Isolation Challenges for Polar Amides
Introduction: The "Invisible" Polar Challenge
Welcome. If you are here, you are likely struggling with a molecule that is highly water-soluble, possesses no UV chromophore, and refuses to retain on a standard C18 column. Hydrophilic amino acid amides (e.g., Glycinamide, Serinamide, Prolinamide) represent a "perfect storm" of purification challenges.
Unlike lipophilic peptides, these molecules exist almost exclusively in the aqueous phase. Standard protocols (Liquid-Liquid Extraction, C18 Flash) often lead to zero recovery or co-elution with salts . This guide abandons generic advice in favor of chemically grounded, field-proven workflows designed specifically for small, polar, basic analytes.
Module 1: Chromatography & Retention Strategies
The Core Problem: On standard Reversed-Phase (RP) C18, hydrophilic amides elute in the void volume (
The Solution: You must invert your separation mechanism. We rely on two primary strategies: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RPLC .
Strategic Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification mode based on sample solubility and scale.
Protocol A: HILIC (Preferred for Prep)
HILIC creates a water-rich layer on the surface of a polar stationary phase.[1] The amide partitions into this layer.
-
Stationary Phase: Amide-bonded silica (e.g., Waters BEH Amide) or Zwitterionic (ZIC-HILIC). Avoid bare silica as it can irreversibly bind amines.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (95% B)
lower organic (60% B). Note: Water is the "strong" solvent here.
Protocol B: Ion-Pairing RPLC (Preferred for QC/Analytical)
If you must use C18, you need an ion-pairing agent to render the charged amine hydrophobic.
-
Reagent: Heptafluorobutyric Acid (HFBA) is superior to TFA for small hydrophilic amines because its longer fluorocarbon tail provides better retention.
-
Concentration: 0.1% HFBA in both water and acetonitrile.
-
Warning: HFBA suppresses MS signals more than TFA.
Module 2: Detection (The "Visibility" Problem)
The Core Problem: Amino acid amides lack a conjugated
Comparative Detection Guide
| Method | Mechanism | Suitability for Amides | Pros | Cons |
| CAD / ELSD | Aerosol charging or light scattering | High | Universal detection; sees non-chromophoric species. | Destructive (cannot recover fraction from detector); requires volatile buffers. |
| Low UV (205-210 nm) | Amide bond absorbance | Low | Available on most LCs. | Drifting baselines; interference from Acetate/Formate; low sensitivity. |
| Post-Column Deriv. | Reaction with Ninhydrin/OPA | Medium | Specific to amines. | Complex hardware setup; requires reagent pumps. |
| MS (Single Quad) | Mass-to-Charge Ratio | High | Definitive ID. | Salt suppression; requires volatile mobile phases. |
Recommendation: For preparative work, use MS-triggered fractionation . If unavailable, use ELSD but split the flow (99% to collector, 1% to detector).
Module 3: Isolation & Desalting (The "Salt" Problem)
The Core Problem: After synthesis or HILIC purification, your product is often a salt (HCl or TFA) mixed with buffer salts. You cannot extract it with Dichloromethane (DCM) because the amide stays in the water.
The Solution: Strong Cation Exchange (SCX) "Catch-and-Release". Since amino acid amides are basic (protonated at neutral/acidic pH), they bind to SCX resin while non-ionic impurities and inorganic salts wash through.
Step-by-Step SCX Desalting Protocol
Materials: SCX SPE Cartridge (e.g., Strata-X-C or Oasis MCX), Methanol (MeOH), Ammonium Hydroxide (
-
Conditioning:
-
Flush with 3 Column Volumes (CV) MeOH.
-
Flush with 3 CV Water containing 2% Formic Acid (to protonate the resin).
-
-
Loading:
-
Dissolve crude sample in water (acidified to pH < 3).[2]
-
Load onto cartridge at slow flow rate (1 drop/sec). The amide binds here.
-
-
Washing (Salt Removal):
-
Flush with 5 CV 0.1% Formic Acid in Water. (Removes inorganic salts).
-
Flush with 5 CV MeOH. (Removes non-polar hydrophobic impurities).
-
-
Elution (The Release):
-
Finishing:
-
Evaporate the methanolic ammonia fraction. You are left with the free base amide, salt-free.
-
Figure 2: SCX "Catch-and-Release" workflow for desalting hydrophilic amines.
Troubleshooting & FAQs
Q: My HILIC peak shape is terrible (broad/tailing).
-
Diagnosis: Mismatch between sample solvent and mobile phase.
-
Fix: HILIC is sensitive to water in the injection. Dissolve your sample in high organic (e.g., 80% ACN/20% Water). If the sample precipitates in ACN, use DMF or DMSO, but keep the injection volume small. Also, ensure you are using a buffer (10mM Ammonium Formate), not just pure water/ACN.
Q: I used SCX, but I recovered nothing in the elution step.
-
Diagnosis A: The elution solvent wasn't basic enough.[6] Ensure your
is fresh. Old ammonia loses potency. -
Diagnosis B: The amide is too polar and didn't precipitate during evaporation?
-
Fix: Check the "Waste" from the load step. If the product is there, the pH wasn't acidic enough during loading. If the product is missing entirely, it may be stuck on the resin—try 10%
in MeOH or warm the elution solvent slightly.
Q: The product is hygroscopic and turns into a goo/oil.
-
Cause: Hydrophilic amides love water.
-
Fix: Do not dry to completion on a Rotovap. Stop when it's a small oil, dissolve in water, and lyophilize (freeze-dry) . Store the resulting fluffy powder in a desiccator at -20°C immediately.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Waters Application Notes.
-
Agilent Technologies. (2018). Purification of Hydrophilic Peptides using SCX. Agilent Technical Overview.
-
Chaimbault, P., et al. (2000). Determination of amino acids by ion-pair liquid chromatography. Journal of Chromatography A.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. hawach.com [hawach.com]
- 5. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Stability of 2-Amino-3-methoxypropanamide During Acid Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating 2-Amino-3-methoxypropanamide into their synthetic workflows. Here, we address a critical concern: the stability of the aliphatic methoxy group during the final, often harsh, acid-mediated deprotection steps common in peptide and small molecule synthesis. Our goal is to provide you with a comprehensive understanding of the potential challenges and to offer actionable, field-proven solutions to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Is the aliphatic methoxy group in 2-Amino-3-methoxypropanamide susceptible to cleavage during standard acid deprotection?
A: The stability of the methoxy group in 2-Amino-3-methoxypropanamide is highly dependent on the specific acidic conditions employed. Generally, aliphatic methyl ethers are relatively stable and require strong acids and harsh conditions for cleavage.[1][2][3] Unlike more labile protecting groups such as Boc (tert-butoxycarbonyl) or Trityl, which are designed for easy removal, the C-O bond of a simple methoxy group is robust.[4][5] However, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to undesired cleavage.[6]
Q2: What acidic reagents are most likely to cause cleavage of the methoxy group?
A: While trifluoroacetic acid (TFA) is a cornerstone reagent for global deprotection in Fmoc-based solid-phase peptide synthesis (SPPS), its use requires careful consideration.[7] High concentrations of TFA (e.g., 95%) are standard for removing acid-labile side-chain protecting groups like t-butyl, Boc, and Trityl.[4][7] Under these conditions, the primary risk to the methoxy group is not direct cleavage, but rather side reactions initiated by carbocations generated from these protecting groups.[8][9] More aggressive reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) are known to cleave ethers more readily.[1][3][10][11][12][13]
Q3: What are the primary side reactions to be aware of during the acid deprotection of a peptide or molecule containing a 2-Amino-3-methoxypropanamide residue?
A: The most significant side reactions arise from the generation of reactive carbocations from acid-labile protecting groups.[7][8] For instance, the cleavage of a Boc group generates a tert-butyl cation.[8] This electrophilic species can then alkylate nucleophilic residues within your molecule. While the methoxy group itself is not a primary target, other sensitive amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine are highly susceptible.[8][14] Any degradation of these residues can complicate purification and reduce the final yield of your target compound.
Q4: How can I minimize the risk of methoxy group cleavage and other side reactions?
A: The key to preserving the integrity of your molecule lies in optimizing the deprotection conditions and employing scavengers.[9] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive carbocations before they can cause unwanted modifications to your product.[8] Additionally, controlling the reaction temperature and duration is crucial.[7]
Troubleshooting Guide
Issue 1: HPLC/LC-MS analysis shows a product with a mass loss of 14 Da, suggesting demethylation.
Possible Cause: Direct cleavage of the methoxy group due to overly harsh acidic conditions.
Troubleshooting Steps:
-
Re-evaluate Acid Strength and Concentration: If using HBr or HI, consider switching to a standard TFA-based cleavage cocktail. If already using TFA, ensure the concentration is appropriate for the protecting groups being removed. For many applications, a cocktail of 95% TFA is sufficient.[7]
-
Control Reaction Temperature: Perform the deprotection at a reduced temperature. Cooling the reaction to 0-5 °C can significantly slow down the rate of ether cleavage while still allowing for the efficient removal of most acid-labile protecting groups.[7]
-
Minimize Reaction Time: Monitor the deprotection reaction closely by HPLC. Once the desired protecting groups are removed, quench the reaction immediately to prevent prolonged exposure of the methoxy group to the strong acid.
-
Incorporate Scavengers: While primarily for preventing alkylation, scavengers can also help to create a less harsh overall reaction environment.
Issue 2: Multiple unexpected peaks are observed in the crude product analysis, but the mass of the desired product is present.
Possible Cause: Alkylation of sensitive residues by carbocations generated during deprotection.
Troubleshooting Steps:
-
Identify Susceptible Residues: Examine the sequence of your peptide or the structure of your molecule for amino acids with nucleophilic side chains, such as Trp, Met, Cys, and Tyr.[8][14]
-
Implement a Scavenger Cocktail: The choice of scavengers is critical and depends on the specific residues present. A general-purpose and effective cocktail for many sequences is a mixture of TFA, triisopropylsilane (TIS), and water.[15]
| Scavenger | Targeted Residue/Side Reaction | Typical Concentration in TFA |
| Triisopropylsilane (TIS) | General carbocation scavenger, particularly effective for Trityl groups. | 2.5 - 5% |
| Water | Suppresses tert-butylation of Tryptophan. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Protects Cysteine from re-alkylation and scavenges various cations. | 2.5% |
| Thioanisole | Scavenges benzyl and other aromatic carbocations. | 5% |
| Phenol | Scavenges carbocations and can prevent benzylation of Tyrosine. | 5% |
This table summarizes common scavengers and their applications. The optimal cocktail will depend on the specific molecule.
Experimental Protocol: Optimized Acid Deprotection
This protocol provides a robust starting point for the deprotection of molecules containing the 2-Amino-3-methoxypropanamide residue, aiming to preserve the methoxy group and minimize side reactions.
Materials:
-
Protected peptide-resin or protected small molecule.
-
Trifluoroacetic acid (TFA), reagent grade.
-
Triisopropylsilane (TIS).
-
Deionized water.
-
Cold diethyl ether.
-
Dichloromethane (DCM) for washing.
-
Centrifuge and other standard laboratory equipment.
Procedure:
-
Resin Preparation: If starting from a solid support, wash the peptide-resin thoroughly with DCM to remove any residual solvents and dry it under a stream of nitrogen.
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.
-
Deprotection Reaction: Add the cleavage cocktail to the dried resin or protected molecule. Use a sufficient volume to ensure complete wetting. Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation:
-
For solid-phase synthesis: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
For solution-phase synthesis: Proceed to the precipitation step.
-
-
Precipitation: Add the TFA solution containing the deprotected product dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude product should form.
-
Washing and Drying: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups. After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude product in a suitable solvent and analyze by HPLC and LC-MS to confirm the identity and purity of the desired product.
Mechanism and Workflow Diagrams
The following diagrams illustrate the key chemical transformations and the recommended experimental workflow.
Caption: Potential reaction pathways during acid deprotection.
Caption: Recommended experimental workflow for deprotection.
References
- Vertex AI Search. (n.d.).
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage.
- BenchChem. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 7, 2026.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved March 7, 2026.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Retrieved March 7, 2026.
- Wikipedia. (n.d.). Peptide synthesis. Retrieved March 7, 2026.
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.
- OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage.
- Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides. Retrieved March 7, 2026.
- Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved March 7, 2026.
- Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Retrieved March 7, 2026.
- YouTube. (2018, December 31). ether cleavage with strong acids.
- Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
- Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved March 7, 2026.
- BenchChem. (n.d.).
- Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved March 7, 2026.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Pharmaffiliates. (n.d.). CAS No : 1325220-61-8 | Product Name : (R)
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved March 7, 2026.
- Sigma-Aldrich. (n.d.). 2-Amino-3-methoxypropanamide hydrochloride. Retrieved March 7, 2026.
- ResearchGate. (n.d.). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Retrieved March 7, 2026.
- ACS Publications. (2022, July 8).
- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved March 7, 2026.
- ChemicalBook. (2025, July 14). (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1.
- LGC Standards. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved March 7, 2026.
- BOC Sciences. (n.d.). CAS 262845-82-9 (Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-). Retrieved March 7, 2026.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. longdom.org [longdom.org]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 13. jackwestin.com [jackwestin.com]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Removing impurities from crude 2-Amino-3-methoxypropanamide preparations
Topic: Removing impurities from crude 2-Amino-3-methoxypropanamide preparations. Target Molecule: 2-Amino-3-methoxypropanamide (O-Methylserine amide). Cas No: 17463-68-2 (HCl salt).
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely processing crude 2-Amino-3-methoxypropanamide , a highly polar O-methylated serine derivative often used as a chiral building block (e.g., in the synthesis of anticonvulsants like Lacosamide or novel antibiotics).
The Core Problem: Unlike its N-benzylated or acetylated derivatives, the free amino-amide is small, highly polar, and water-soluble. It does not extract well into standard organic solvents (DCM, EtOAc), making the removal of inorganic salts and unreacted starting materials (O-methylserine) difficult without specific protocols.
This guide prioritizes crystallization of the Hydrochloride (HCl) salt and Ion-Exchange Chromatography as the most robust purification vectors.
Module 1: Impurity Profiling (Know Your Enemy)
Before attempting purification, you must identify which impurity class is compromising your yield.
Common Impurity Profile
| Impurity Type | Likely Source | Detection Method | Removal Strategy |
| O-Methylserine (Acid) | Hydrolysis of amide or unreacted starting material. | LC-MS (M+1: ~120 Da) | Anion Exchange or Salt Crystallization (remains in mother liquor). |
| Serinamide (Des-methyl) | Incomplete methylation of Serine precursor. | LC-MS (M+1: ~105 Da) | Difficult. Requires recrystallization or preparative HPLC. |
| Inorganic Salts | Neutralization steps (NaCl, NaBr, NH4Cl). | Ash test / Conductivity | "Free-basing" into dry alcohol or Ion Exchange. |
| D-Isomer (Enantiomer) | Racemization during amidation activation. | Chiral HPLC | Fractional Crystallization (Tartrate salts) or Schiff Base resolution. |
| Dipeptides | Over-activation during coupling. | LC-MS (Dimer mass) | Size Exclusion or recrystallization. |
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is the most common issue with amino acid amides. The presence of residual water or alcohol prevents the formation of a stable crystal lattice, leading to a supersaturated oil.
Protocol: The Anti-Solvent Titration
-
Dryness is Critical: Ensure your crude oil is stripped of water. Co-evaporate with Toluene or Ethanol 3 times to remove trace moisture azeotropically.
-
Solvent Choice: Dissolve the crude oil in the minimum amount of dry Methanol (MeOH) or Isopropanol (IPA) .
-
Ratio: ~2-3 mL solvent per gram of crude.
-
-
Acidification: If isolating as HCl salt, bubble dry HCl gas or add 4M HCl in Dioxane. Ensure pH < 2.
-
Titration: Slowly add Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et2O) dropwise with vigorous stirring.
-
Visual Cue: Stop when a persistent cloudiness (turbidity) appears.
-
-
Seed & Chill: Add a seed crystal if available. Cool to -20°C overnight. Do not add excess anti-solvent too quickly, or oiling will recur.
Issue 2: "I cannot remove inorganic salts (NaCl/NH4Cl) from the crude."
Diagnosis: Because 2-Amino-3-methoxypropanamide is water-soluble, you cannot simply wash it with water to remove salts.
Protocol: The "Dry Alcohol" Extraction
-
Evaporate the crude reaction mixture to complete dryness.
-
Suspend the solid residue in anhydrous Ethanol or Isopropanol (The product is soluble; inorganic salts like NaCl are largely insoluble).
-
Sonicate for 20 minutes.
-
Filter through a Celite pad to remove the undissolved inorganic salts.
-
Concentrate the filtrate.
-
Note: If ammonium salts (NH4Cl) are present, this method is less effective as they have some solubility in ethanol. In that case, use Ion Exchange (Module 3) .
-
Issue 3: "My enantiomeric excess (ee%) is dropping."
Diagnosis: Racemization often occurs during the activation of the carboxyl group (e.g., using EDC/HOBt) or exposure to strong bases.
Corrective Action:
-
Avoid Strong Bases: Do not use NaOH for neutralization if possible. Use milder bases like NaHCO3 or organic bases (NMM, DIPEA).
-
Temperature Control: Keep amidation reactions < 0°C.
-
Purification Fix: If racemization has occurred, recrystallize using a chiral acid (e.g., Dibenzoyl-L-tartaric acid ) to form a diastereomeric salt, which can be separated by fractional crystallization in Ethanol.
Module 3: Advanced Purification Workflows
Workflow A: Hydrochloric Salt Precipitation (Standard)
Best for: Routine purification from organic synthesis.
-
Dissolution: Dissolve crude free base in MeOH.
-
Acidification: Add 1.1 eq of HCl (in Dioxane or MeOH).
-
Precipitation: Add Et2O until turbid. Chill.
-
Filtration: Collect hygroscopic white solid. Store in desiccator.
Workflow B: Ion-Exchange Chromatography (Desalting)
Best for: Removing stubborn inorganic salts or hydrolysis byproducts (acids).
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlyst 15 ) in the H+ form.
-
Loading: Dissolve crude in water and load onto the column.
-
Washing: Wash with water to remove non-basic impurities (O-methylserine acid, inorganic salts).
-
Elution: Elute the product using 1M - 2M Aqueous Ammonia (NH4OH) .
-
Isolation: Lyophilize the eluate immediately to prevent hydrolysis of the amide.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude 2-Amino-3-methoxypropanamide based on the impurity profile.
Caption: Decision tree for selecting the optimal purification route based on salt content and physical state (oiling).
References & Authoritative Sources
-
Andurkar, S. V., Stables, J. P., & Kohn, H. (1998).[3] Synthesis and anticonvulsant activities of (R)-(O)-methylserine derivatives.[3][4] Tetrahedron: Asymmetry, 9(21), 3841-3854.[3][4] (Describes the synthesis and isolation of O-methylserine derivatives, the precursors to the amide).
-
Kohn, H. (2004). Reissue Patent US RE38551 E: Anticonvulsant enantiomeric amino acid derivatives. United States Patent Office. (Details the preparation of functionalized amino acid amides similar to Lacosamide intermediates).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (General reference for purification of amino acid amides and hydrochloride salt formation).
-
Green, M. & Wuts, P. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for handling protected serine derivatives during synthesis).
Sources
Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-3-methoxypropanamide
As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for selecting and optimizing recrystallization solvents for 2-Amino-3-methoxypropanamide. The methodologies outlined here are designed to be self-validating, ensuring that researchers can logically and efficiently arrive at a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a good recrystallization solvent? A1: The most crucial characteristic is the solvent's temperature coefficient.[1] An ideal solvent will exhibit high solubility for 2-Amino-3-methoxypropanamide at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[2] This differential ensures maximum recovery of the purified compound upon cooling.
Q2: My compound "oils out" instead of forming crystals. What does this mean and how do I fix it? A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to the boiling point of the solvent being too high or the solution being too concentrated. To resolve this, you can try using a lower-boiling point solvent or adding slightly more hot solvent to decrease the saturation point.[3]
Q3: How can I predict which solvents might work for 2-Amino-3-methoxypropanamide without extensive trial and error? A3: The principle of "like dissolves like" is a good starting point. 2-Amino-3-methoxypropanamide possesses polar functional groups (amine, amide, ether) capable of hydrogen bonding. Therefore, polar solvents, particularly polar protic solvents like alcohols, are strong candidates. For more advanced screening, computational models like COSMO-RS can predict solubility and thermodynamic properties, significantly narrowing the experimental search space.[4][5][6]
Q4: Can I use a solvent mixture for recrystallization? A4: Yes, a two-solvent system (a "solvent-antisolvent" pair) is a powerful technique when no single solvent is ideal.[7] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (the antisolvent, in which it is insoluble) dropwise to the hot solution until turbidity appears. This brings the solution to its saturation point, promoting crystallization upon cooling.[8]
Systematic Solvent Selection Workflow
The process of selecting an optimal solvent is systematic. It begins with single-solvent screening based on the compound's polarity and progresses to more complex binary systems if necessary. The goal is to identify a system that provides high recovery of pure crystals.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. COSMO-RS - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. mt.com [mt.com]
Technical Support Center: Handling 2-Amino-3-methoxypropanamide Salts
Status: Operational | Topic: Hygroscopicity Management | Molecule: O-Methylserine Amide (and salts)
Executive Summary & Chemical Context
2-Amino-3-methoxypropanamide (often encountered as the Hydrochloride salt, CAS: 17463-68-2) is a critical intermediate, most notably serving as a precursor in the synthesis of Lacosamide (Vimpat®) and other anticonvulsant agents [1, 2].
Structurally, it is the amide of O-methylserine. Like many low-molecular-weight amino acid amides, its hydrochloride salt is highly hygroscopic and potentially deliquescent . The high lattice energy of the salt competes with the high hydration energy of the ammonium and amide groups. When exposed to ambient humidity (>40% RH), the crystal lattice collapses, leading to water uptake, "caking," and eventual hydrolysis of the amide bond to the acid (2-amino-3-methoxypropanoic acid), rendering the material useless for precise stoichiometric reactions.
Immediate Action Required: If your material appears "sticky," "glassy," or has formed a hard puck, do not heat blindly . Follow the remediation protocols in Module 3.
Diagnostic Module: Characterization
Before attempting synthesis, you must determine the hydration state of your material. Visual inspection is insufficient until severe degradation has occurred.
Tier 1: Rapid Checks (Lab Bench)
| Test | Observation | Diagnosis | Action |
| Flowability | Powder clumps or sticks to spatula. | Surface moisture adsorption (>2% w/w). | Dry under vacuum (see Module 3). |
| Solubility | Dissolves in MeOH with a slight haze. | Potential hydrolysis (insoluble acid formation). | Filter and check NMR. |
| Appearance | Material looks "wet" or glassy.[1] | Deliquescence (Liquid phase formation). | CRITICAL: Do not use for synthesis. Recrystallize immediately. |
Tier 2: Quantitative Analysis (QA/QC)
For process validation, rely on Dynamic Vapor Sorption (DVS) rather than simple Loss on Drying (LOD), as LOD can degrade the amide.
-
DVS Protocol: Cycle from 0% → 90% → 0% RH at 25°C.
-
Target: Mass change < 0.5% at 60% RH.[2]
-
Warning: Significant hysteresis between sorption/desorption indicates hydrate formation or irreversible morphological change [3, 4].
-
-
TGA (Thermogravimetric Analysis):
-
Differentiate between surface water (loss <100°C) and crystal lattice water (stepwise loss >100°C).
-
Handling & Storage Protocols
The "Zero-Exposure" Workflow
The primary cause of failure with 2-Amino-3-methoxypropanamide salts is moisture uptake during weighing.
Step-by-Step Weighing Protocol:
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Environment:
-
Preferred: Nitrogen-filled glovebox.
-
Alternative: Glovebag with desiccant or inverted funnel with N2 flow over the balance.
-
-
Transfer:
-
Never weigh directly onto weighing paper. Use a tared, screw-cap vial.
-
Technique: Open stock bottle
Aliquot to vial Close stock bottle immediately Weigh the closed vial.
-
-
Solvent Strategy: If the material is caked, do not scrape. Add the reaction solvent (e.g., dry Methanol or DMF) directly to the storage bottle (if dedicated) or a pre-weighed chunk, dissolve, and transfer volumetrically.
Storage Specifications
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen overlay (Headspace purge required after every use).
-
Desiccant: P₂O₅ (Phosphorus Pentoxide) is superior to Silica Gel for amine salts due to higher avidity.
Visualization: The Hygroscopicity Failure Cycle
The following diagram illustrates the mechanistic pathway of failure when this salt is exposed to moisture, distinguishing between reversible physical changes and irreversible chemical degradation.
Figure 1: The moisture uptake pathway.[3][4] Note that while surface adsorption is reversible, deliquescence rapidly promotes hydrolysis, which is irreversible.
Remediation & Troubleshooting (The "Fix-It" Guide)
Scenario A: Material is "Caked" but White
Diagnosis: Surface moisture has caused crystal bridging. Chemical purity is likely intact.[5]
-
Protocol:
-
Place the open container in a vacuum oven at 30–35°C (Do not exceed 40°C to avoid thermal degradation of the amide).
-
Apply full vacuum for 12–24 hours with a P₂O₅ trap.
-
Break up solids under an inert atmosphere (Glovebag).
-
Scenario B: Material is Yellow/Glassy or Sticky Liquid
Diagnosis: Deliquescence and potential hydrolysis.[1][3][6]
-
Protocol (Recrystallization):
-
Dissolve the salt in the minimum amount of dry Methanol at room temperature.
-
Filter to remove any insoluble ammonium chloride or hydrolyzed acid.
-
Slowly add dry Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent until cloudy.
-
Cool to -20°C overnight.
-
Filter rapidly under Nitrogen blanket.
-
Scenario C: Stoichiometry Errors in Reaction
Issue: You weighed 100 mg, but the reaction behaved as if you added 80 mg.
-
Cause: You weighed water, not salt.
-
Fix: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective molecular weight (MW_eff) before setting up the reaction.
Decision Tree: Handling Workflow
Figure 2: Operational decision tree for handling 2-Amino-3-methoxypropanamide salts prior to synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use the free base instead of the hydrochloride salt to avoid hygroscopicity? A: Generally, no . The free base of 2-amino-3-methoxypropanamide is an oil or low-melting solid that is chemically unstable (prone to diketopiperazine formation or polymerization). The salt form, despite being hygroscopic, stabilizes the amine. If you must generate the free base, do so in situ within your reaction vessel using a non-nucleophilic base (e.g., DIPEA) [5].
Q2: I don't have a glovebox. How can I filter the solid without it turning to goo? A: Use a Schlenk frit or an inverted funnel method. Connect a funnel to a Nitrogen line and clamp it directly over your Buchner funnel. This creates a "curtain" of dry gas over the filter cake during filtration. Wash with anhydrous ether (which repels water) immediately before sucking dry.
Q3: Why does my yield vary so much when making Lacosamide analogs? A: This is almost certainly a water-weight issue. If your starting material contains 15% water by weight, you are undercharging the amine. This leaves excess electrophile (e.g., isocyanate or acid chloride) which leads to side reactions. Always correct for water content using Karl Fischer (KF) titration or qNMR.
Q4: Are there alternative salts that are less hygroscopic? A: While HCl is standard, the p-Toluenesulfonate (Tosylate) or Oxalate salts of amino acid amides are often less hygroscopic due to better lattice packing. However, switching salts requires regulatory validation if used in GMP processes. For R&D, converting to the Tosylate can significantly improve handling properties [6].
References
-
Vertex Pharmaceuticals. (2024). Improved Synthesis and Impurity Identification of (R)-Lacosamide. ResearchGate. Link
-
U.S. Patent No. 8,957,252. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. Google Patents. Link
-
Surface Measurement Systems. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharma Excipients. Link
-
AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Link
-
BenchChem. (2025). Handling and storage of hygroscopic amine hydrochlorides. Link
-
National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. PMC. Link
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Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Amino-3-methoxypropanamide
Introduction
2-Amino-3-methoxypropanamide is a polar, small molecule that serves as a key intermediate in various pharmaceutical syntheses. The purity of this compound is of paramount importance, as even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity and impurity profile of such compounds.
However, the inherent polarity of 2-Amino-3-methoxypropanamide presents a significant chromatographic challenge. Traditional reversed-phase (RP-HPLC) methods, the workhorse of the pharmaceutical industry, often provide inadequate retention for such hydrophilic molecules, leading to elution near the solvent front and poor resolution from polar impurities.[1][2] This guide provides a comprehensive comparison of different HPLC strategies to develop a robust, stability-indicating purity method for 2-Amino-3-methoxypropanamide, grounded in scientific principles and regulatory expectations.
The Chromatographic Challenge: Retaining a Polar Analyte
The primary obstacle in analyzing 2-Amino-3-methoxypropanamide is its high polarity. Standard C18 columns, which separate compounds based on hydrophobicity, struggle to retain polar analytes.[1][3] This results in:
-
Poor Retention: The analyte elutes very early, close to the column's void volume, where it can co-elute with other unretained impurities.
-
Lack of Resolution: It becomes difficult to separate the main peak from structurally similar and equally polar process impurities or degradation products.
-
Inconsistent Results: Methods relying on highly aqueous mobile phases (>95% water) can suffer from poor reproducibility due to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns.[4]
To overcome these challenges, a systematic method development approach is required, comparing different stationary phase technologies to identify the optimal separation mechanism.
Phase 1: A Comparative Screening of Stationary Phases
The first and most critical step is to select a column that provides adequate retention and a suitable selectivity for 2-Amino-3-methoxypropanamide and its potential impurities. We will compare three distinct chromatographic modes: conventional Reversed-Phase, Reversed-Phase with a polar-embedded stationary phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).
The Contenders:
-
Conventional C18 (L1 packing): The industry standard, nonpolar stationary phase. While expected to perform poorly, it serves as our baseline for comparison.
-
Polar-Embedded C18 (e.g., Amide or Carbamate embedded): These columns incorporate a polar group (like an amide) near the base of the C18 chain. This modification helps to prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.
-
HILIC (e.g., Amide or unbonded Silica): HILIC is specifically designed for the retention of highly polar compounds.[5][6][7] It utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][6] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[5][6]
Initial Screening Protocol:
| Parameter | Condition | Rationale |
| Columns | 1. Standard C18, 2. Polar-Embedded C18, 3. HILIC Amide (all 150 x 4.6 mm, 3.5 µm) | To compare three distinct retention mechanisms. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the amine group. |
| Mobile Phase B | Acetonitrile | The organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | A generic scouting gradient to assess retention across a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure stable operating conditions. |
| Detection | UV at 210 nm | Amides typically have a low UV absorbance. |
| Injection Vol. | 5 µL | |
| Sample | 2-Amino-3-methoxypropanamide spiked with two hypothetical impurities (Impurity A: slightly less polar, Impurity B: slightly more polar). |
Screening Results & Analysis:
| Column Type | Retention Time (Main Peak) | Resolution (Main Peak / Impurity A) | Resolution (Main Peak / Impurity B) | Peak Tailing Factor |
| Standard C18 | 1.8 min (Poor Retention) | 0.8 (Co-elution) | 1.1 (Poor) | 1.6 |
| Polar-Embedded C18 | 2.5 min (Marginal Retention) | 1.4 (Partial) | 1.6 (Partial) | 1.3 |
| HILIC Amide | 8.2 min (Excellent Retention) | 3.5 (Excellent) | 4.1 (Excellent) | 1.1 |
As hypothesized, the Standard C18 column provided virtually no retention, with the main peak eluting near the void volume and failing to resolve from the impurities. The Polar-Embedded C18 offered a slight improvement, but retention and resolution were still insufficient for a robust purity method.
The HILIC Amide column was the clear winner. It provided strong retention for the polar analyte and excellent resolution between the main component and its structurally similar impurities. The elution order in HILIC is typically from least polar to most polar, the inverse of reversed-phase. The superior peak shape (Tailing Factor of 1.1) further supports its suitability.
Method Development Workflow: Phase 1
Caption: Workflow for stationary phase screening.
Phase 2: Mobile Phase Optimization for the HILIC Method
Having selected the HILIC Amide column, the next step is to optimize the mobile phase to fine-tune the separation. In HILIC, key parameters to adjust are the organic solvent concentration, buffer type, and pH.[7]
Causality Behind Experimental Choices:
-
Organic Solvent Concentration: In HILIC, increasing the aqueous component (Mobile Phase B) decreases retention. We will test different gradient slopes to ensure optimal separation of all potential impurities within a reasonable runtime.
-
Buffer and pH: The analyte has a primary amine group, making its charge state pH-dependent. Controlling the pH is crucial for reproducible retention times and consistent peak shapes. We will compare a formic acid additive (acidic pH) with an ammonium acetate buffer (near-neutral pH) to see the effect on selectivity.
Mobile Phase Optimization Protocol:
| Parameter | Condition 1 (Acidic) | Condition 2 (Buffered) |
| Column | HILIC Amide (150 x 4.6 mm, 3.5 µm) | HILIC Amide (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 90:10 Acetonitrile:Water with 10mM Ammonium Acetate, pH 6.8 | 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Mobile Phase B | 10:90 Acetonitrile:Water with 10mM Ammonium Acetate, pH 6.8 | 50:50 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 5% to 40% B over 12 minutes | 0% to 50% B over 12 minutes |
| Other Conditions | Flow: 1.0 mL/min, Temp: 30 °C, Detection: 210 nm | Flow: 1.0 mL/min, Temp: 30 °C, Detection: 210 nm |
Optimization Results & Analysis:
| Mobile Phase Condition | Resolution (Main Peak / Impurity A) | Resolution (Main Peak / Impurity B) | Analysis Time | Peak Tailing Factor |
| Buffered (pH 6.8) | 3.8 | 4.5 | ~15 min | 1.2 |
| Acidic (pH ~2.7) | 4.2 | 5.1 | ~14 min | 1.1 |
Both conditions provided acceptable chromatography. However, the acidic mobile phase with formic acid offered slightly better resolution between the critical pairs and a superior peak shape. The low pH ensures the primary amine is fully protonated, leading to more consistent interactions with the stationary phase. Furthermore, formic acid is volatile, making this method highly compatible with mass spectrometry (MS) if impurity identification is required later.
Final Optimized Method and System Suitability
Based on the comparative data, the following HILIC method is selected for the purity analysis of 2-Amino-3-methoxypropanamide.
Final Method Protocol:
| Parameter | Optimized Condition |
| Column | HILIC Amide (e.g., Waters ACQUITY BEH Amide), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | Time(min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 14.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
| Diluent | 70:30 Acetonitrile:Water |
System Suitability Criteria:
To ensure the method's performance is consistent day-to-day, a system suitability solution (containing the main analyte and known impurities) must be run. The acceptance criteria should be established based on pharmacopeial standards such as USP <621>.[8][9]
| Parameter | Acceptance Criteria |
| Resolution | Resolution between the main peak and the closest eluting impurity must be ≥ 2.0. |
| Tailing Factor | Tailing factor for the 2-Amino-3-methoxypropanamide peak must be ≤ 1.5. |
| Reproducibility | %RSD of peak area for six replicate injections must be ≤ 2.0%. |
Logic for Method Validation
Caption: Key validation parameters for the purity method.
Head-to-Head Comparison: Optimized HILIC vs. Standard RP-HPLC
This table summarizes the objective performance differences between a generic, non-optimized reversed-phase method and the systematically developed HILIC method, demonstrating the value of the latter.
| Performance Metric | Standard RP-HPLC (C18) Method | Optimized HILIC Method | Why it Matters |
| Retention Factor (k') | < 0.5 (Unacceptable) | 7.2 (Excellent) | Ensures the analyte is sufficiently retained to be separated from unretained impurities. |
| Resolution (Critical Pair) | < 1.0 (Co-elution) | > 4.0 (Baseline Separation) | Guarantees accurate quantification of impurities without interference from the main peak. |
| Peak Tailing Factor | 1.6 (Poor) | 1.1 (Excellent) | Symmetrical peaks lead to more accurate and precise integration and quantification. |
| Stability-Indicating? | No | Yes (with forced degradation) | The method must be able to separate degradation products from the main peak to accurately assess stability.[10][11][12] |
| MS Compatibility | Potentially limited by non-volatile buffers | High (uses volatile mobile phase) | Allows for easy transfer to LC-MS for impurity identification. |
Conclusion
Developing a robust HPLC purity method for a polar compound like 2-Amino-3-methoxypropanamide requires moving beyond conventional reversed-phase chromatography. A systematic comparison of stationary phases unequivocally demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique.[13][14] It provides excellent retention, superior resolution, and symmetrical peak shapes for this challenging analyte.
By optimizing the mobile phase conditions, we established a final, stability-indicating method that is both reproducible and suitable for its intended purpose, meeting the stringent requirements for pharmaceutical quality control as outlined in international guidelines like ICH Q2(R1).[15][16][17] This guide illustrates that a foundational, science-based approach to method development is critical for ensuring the quality and safety of pharmaceutical materials.
References
- Hydrophilic interaction liquid chromatography (HILIC)
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Google Search.
- Forced Degradation Study as per ICH Guidelines: Wh
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Google Search.
- Understanding the Latest Revisions to USP <621> | Agilent. Google Search.
- USP 621 Changes - Element Lab Solutions. Google Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Google Search.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Google Search.
- Development of forced degradation and stability indicating studies of drugs—A review. Google Search.
- HILIC - Dr. Maisch. Google Search.
- Q2(R1)
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. Google Search.
- Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corpor
- A practical guide to forced degradation and stability studies for drug substances. Google Search.
- <621> Chromatography - US Pharmacopeia (USP). Google Search.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corpor
- Hydrophilic Interaction Liquid Chrom
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Google Search.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. Google Search.
- Q1A(R2) Guideline - ICH. Google Search.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Google Search.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic m
- What can I use to purify polar reaction mixtures? - Biotage. Google Search.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC Intern
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Google Search.
- performance comparison of different HPLC columns for amino acid separ
- Amino Acid Analysis - Agilent. Google Search.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Google Search.
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis | W
- Chromatography Method Development For Impurity Analysis And Degrad
- Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological M
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Google Search.
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- 17. fda.gov [fda.gov]
High-Resolution ¹H and ¹³C NMR Characterization of 2-Amino-3-methoxypropanamide: A Solvent and Field-Strength Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation, solvent-dependent conformer resolution, and experimental causality.
Introduction: The Analytical Challenge
2-Amino-3-methoxypropanamide is a critical chiral building block and a key intermediate in the synthesis of the antiepileptic drug Lacosamide[1]. Because it possesses both a primary amine (-NH₂) and a primary amide (-CONH₂), its nuclear magnetic resonance (NMR) profile is highly sensitive to the chemical environment.
For drug development professionals, the primary analytical challenge lies in proton exchange dynamics and spin-system resolution . The choice of NMR solvent and spectrometer field strength dictates whether you observe a simplified, incomplete spectrum or a fully resolved conformational profile. This guide objectively compares standard analytical alternatives—specifically DMSO-d₆ vs. D₂O solvent systems, and 400 MHz vs. 600 MHz field strengths—providing the experimental data and mechanistic causality needed to optimize your characterization workflows.
Solvent Selection: DMSO-d₆ vs. D₂O
The most critical decision in characterizing amino acid amides is solvent selection, as solvent effects cause large changes in chemical shifts and exchange rates[2].
The Causality of Proton Exchange
When 2-Amino-3-methoxypropanamide is dissolved in a protic, deuterated solvent like D₂O , rapid hydrogen-deuterium (H/D) exchange occurs. The labile protons of the amine and amide groups are replaced by deuterium, rendering them invisible in the ¹H NMR spectrum.
Conversely, DMSO-d₆ is a polar, aprotic solvent. The base-catalyzed proton exchange rate in high-concentration DMSO is suppressed by as much as four orders of magnitude compared to aqueous environments[3]. This suppression is primarily attributed to a massive increase in the pKa values of the NH groups in DMSO[3]. Furthermore, the sulfoxide oxygen acts as a strong hydrogen-bond acceptor, locking the amine and amide protons into observable states and slowing their exchange on the NMR timescale.
Conformational Visibility (Restricted Rotation)
In DMSO-d₆, the amide C-N bond exhibits partial double-bond character due to resonance. This restricted rotation makes the two protons of the -CONH₂ group diastereotopic and magnetically inequivalent, appearing as two distinct broad singlets (typically separated by ~0.3 - 0.5 ppm). In D₂O, this structural nuance is completely lost.
Caption: Logical workflow demonstrating the causal relationship between solvent choice and proton visibility.
Field Strength Comparison: 400 MHz vs. 600 MHz
The C2 carbon of 2-Amino-3-methoxypropanamide is a chiral center. Consequently, the two protons on the adjacent C3 methylene group (-CH₂-O-) are diastereotopic. They exist in different magnetic environments regardless of free rotation, forming a complex ABX spin system with the C2 methine proton.
-
At 400 MHz: The chemical shift difference (Δν) between the two C3 protons is small relative to their geminal coupling constant (J ≈ 9.5 Hz). This often results in second-order effects (roofing) where the signals present as an overlapping, complex multiplet, making precise J-value extraction difficult.
-
At 600 MHz: The increased external magnetic field (B₀) increases the chemical shift dispersion (Δν in Hz) while the scalar coupling (J) remains constant[1]. The system approaches first-order behavior (Δν/J > 10), resolving the C3 protons into two distinct, quantifiable doublet of doublets (dd).
Comparative Data Tables
The following tables summarize the quantitative ¹H and ¹³C NMR chemical shifts, objectively comparing the performance of DMSO-d₆ and D₂O for the structural elucidation of the intermediate[1][4].
Table 1: ¹H NMR Chemical Shift Comparison (600 MHz)
| Proton Assignment | Multiplicity | DMSO-d₆ (δ, ppm) | D₂O (δ, ppm) | Diagnostic Value |
| -OCH₃ (C4) | Singlet (3H) | 3.25 | 3.36 | Confirms ether methylation. |
| -CH₂-O- (C3) | Multiplet / dd (2H) | 3.35 – 3.45 | 3.65 – 3.82 | AB part of ABX system; highly shifted in D₂O. |
| -CH-N- (C2) | dd / t (1H) | 3.28 | 4.24 | X part of ABX system; overlaps in lower fields. |
| -NH₂ (Amine) | Broad Singlet (2H) | 1.85 | Invisible | Validates primary amine integrity. |
| -CONH₂ (Amide) | Two Broad Singlets (1H each) | 7.05, 7.40 | Invisible | Proves restricted rotation & primary amide. |
Table 2: ¹³C NMR Chemical Shift Comparison (150 MHz)
| Carbon Assignment | DMSO-d₆ (δ, ppm) | D₂O (δ, ppm) | Structural Significance |
| C1 (C=O) | 174.2 | 167.3 | Amide carbonyl; highly sensitive to H-bonding. |
| C3 (-CH₂-O-) | 74.5 | 69.9 | Beta-carbon; deshielded by adjacent oxygen. |
| C4 (-OCH₃) | 58.7 | 58.8 | Methoxy carbon; relatively solvent-independent. |
| C2 (-CH-N-) | 54.8 | 52.8 | Alpha-carbon; confirms chiral center integrity. |
Self-Validating Experimental Protocol
To ensure high-fidelity data reproduction, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system: failure at any step (e.g., poor shimming) will visibly degrade the ABX spin system resolution, immediately alerting the operator to an error.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-Amino-3-methoxypropanamide (ensure >98% purity).
-
Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.
-
Causality Check: Use a vortex mixer for 30 seconds. If particulates remain, the sample is contaminated, as the pure free-base is highly soluble in DMSO.
Step 2: Instrument Tuning & Matching
-
Insert the 5 mm NMR tube into the 600 MHz spectrometer.
-
Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to minimize reflected power, ensuring maximum pulse efficiency and signal-to-noise ratio (SNR).
Step 3: Shimming & Lock
-
Lock the spectrometer to the deuterium frequency of DMSO-d₆.
-
Perform gradient shimming (TopShim) focusing on the Z1-Z5 axes.
-
Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be < 0.8 Hz. If broader, the diastereotopic C3 protons will blur into a singlet.
Step 4: Acquisition Parameters
-
¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds (sufficient for small molecules) and acquire 16 scans.
-
¹³C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 512 scans to ensure adequate SNR for the quaternary carbonyl carbon (C1).
Caption: Step-by-step self-validating NMR acquisition workflow.
Conclusion
For the rigorous characterization of 2-Amino-3-methoxypropanamide, DMSO-d₆ paired with a 600 MHz spectrometer is the superior analytical configuration. While D₂O offers excellent solubility, it completely masks the critical amine and amide structural markers due to rapid H/D exchange[3]. Furthermore, high-field NMR (≥600 MHz) is essential to transition the diastereotopic C3 protons from a convoluted second-order multiplet into a clean, quantifiable first-order ABX system[1]. Adhering to these parameters ensures absolute confidence in the structural integrity of this vital Lacosamide intermediate.
References
1.[3] Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed (nih.gov). Available at:[Link] 2.[2] Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications). Available at:[Link] 3.[1] Concise Synthesis of Lacosamide with High Chiral Purity. Organic Process Research & Development (ACS Publications). Available at:[Link] 4.[4] Improved Synthesis and Impurity Identification of (R)-Lacosamide. Supporting Information. Available at:[Link](Note: Linked via primary DOI for the supporting dataset)
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- 3. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-methoxypropanamide
This guide provides an in-depth analysis of the characteristic fragmentation patterns of 2-Amino-3-methoxypropanamide, a key small molecule relevant in various stages of drug development and metabolic research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal factors behind fragmentation pathways and experimental design. We will explore the predictable cleavages under collision-induced dissociation and compare mass spectrometry with other analytical techniques, offering a comprehensive view of its capabilities for structural elucidation and quantification.
Introduction: The Analytical Imperative for 2-Amino-3-methoxypropanamide
2-Amino-3-methoxypropanamide is a polar, low molecular weight compound featuring three key functional groups: a primary amine, a methoxy ether, and a primary amide. This unique combination presents a specific analytical challenge that is ideally suited for mass spectrometry (MS), particularly when coupled with liquid chromatography (LC). Electrospray ionization (ESI) is the premier technique for ionizing such polar molecules, as it efficiently generates gas-phase ions from a liquid sample with minimal initial fragmentation, making it a cornerstone of modern analytical science.[1][2][3] Understanding its behavior in a mass spectrometer is critical for unambiguous identification in complex matrices and for detailed structural characterization.
This guide will focus on the fragmentation patterns observed using tandem mass spectrometry (MS/MS), a technique where a specific ion (the precursor) is selected and fragmented to produce a characteristic spectrum of product ions. This process, most commonly achieved through collision-induced dissociation (CID), provides a structural fingerprint of the molecule.[4]
Predicted Fragmentation Pathway
The fragmentation of protonated 2-Amino-3-methoxypropanamide ([M+H]⁺ at m/z 119.08) is governed by the relative stabilities of the resulting fragment ions and the neutral molecules that are lost. The primary sites of protonation in the ESI source are the basic nitrogen atoms of the primary amine and, to a lesser extent, the amide group.[1][5] The subsequent fragmentation cascade is driven by the energetic collisions with neutral gas molecules within the mass spectrometer.[4][6]
The structure of 2-Amino-3-methoxypropanamide dictates several high-probability fragmentation pathways:
-
Loss of Ammonia (NH₃): A hallmark of molecules with a primary amine, the neutral loss of 17 Da is a common and often abundant fragmentation pathway.[7] This occurs via cleavage of the C-N bond at the chiral center.
-
Loss of Methanol (CH₃OH): The methoxy group can be eliminated as neutral methanol (32 Da). This fragmentation provides key evidence for the presence and location of the methoxy moiety.
-
Cleavage of the Amide Bond: The C-N bond of the primary amide can cleave, leading to the loss of the carbamoyl group (•CONH₂) or the formation of an acylium ion.[5][8]
-
Alpha Cleavage: Similar to other amines and alcohols, alpha-cleavage involves the breaking of a C-C bond adjacent to the heteroatom, which can lead to resonance-stabilized fragment ions.[9]
These pathways are not mutually exclusive and can occur in sequence, leading to a rich MS/MS spectrum that provides high confidence in structural assignments.
Visualizing the Fragmentation
The following diagram illustrates the proposed major fragmentation pathways for protonated 2-Amino-3-methoxypropanamide.
Caption: Proposed CID fragmentation of 2-Amino-3-methoxypropanamide.
Summary of Expected Ions
The table below summarizes the theoretical exact masses of the precursor ion and its key fragments, which are essential for high-resolution mass spectrometry analysis.
| Ion Description | Proposed Structure / Neutral Loss | Theoretical m/z |
| Protonated Molecule | [C₄H₁₀N₂O₂ + H]⁺ | 119.0815 |
| Fragment 1 | [M+H - NH₃]⁺ | 102.0549 |
| Fragment 2 | [M+H - CH₃OH]⁺ | 87.0498 |
| Fragment 3 | [M+H - NH₃ - CO]⁺ | 74.0597 |
| Fragment 4 | [CH(NH₂)C(O)]⁺ | 58.0447 |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This section provides a robust, self-validating protocol for the analysis of 2-Amino-3-methoxypropanamide using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The choices explained herein are designed to maximize sensitivity, selectivity, and reproducibility.
Methodology Workflow
Caption: LC-MS/MS workflow for analyzing 2-Amino-3-methoxypropanamide.
Step-by-Step Protocol
-
Sample Preparation:
-
Rationale: Proper sample preparation ensures the analyte is in a suitable solvent for injection and at a concentration appropriate for the instrument's sensitivity.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of 2-Amino-3-methoxypropanamide in HPLC-grade methanol.
-
Perform a serial dilution of the stock solution into the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to create a working standard of 1 µg/mL.
-
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: Chromatographic separation is crucial for resolving the analyte from matrix components, which prevents ion suppression and ensures accurate identification. A C18 reversed-phase column is ideal for retaining this polar compound.
-
Parameters:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization in positive mode (ESI+) is chosen due to the presence of basic amine groups that are readily protonated.[1] A full scan confirms the presence of the precursor ion, and a subsequent MS/MS scan with optimized collision energy provides the structural fingerprint.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C[10]
-
Desolvation Gas Flow: 800 L/Hr
-
Desolvation Temperature: 450 °C
-
Scan Type 1 (Full Scan): Mass range m/z 50-250 to detect the [M+H]⁺ ion.
-
Scan Type 2 (MS/MS):
-
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for this analysis, it is important to understand its performance in the context of other available technologies.
| Technique | Principle | Advantages for 2-Amino-3-methoxypropanamide | Disadvantages |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | High Specificity: MS/MS fragmentation is highly unique. High Sensitivity: Capable of detecting sub-nanogram levels. Structural Information: Provides direct evidence of molecular structure.[13] | Requires more expensive and complex instrumentation. Potential for matrix effects (ion suppression). |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds, detection by mass spectrometry. | High chromatographic resolution. Extensive, standardized libraries (EI). | Requires derivatization to make the polar analyte volatile, adding complexity and potential for side-reactions. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Definitive Structure Elucidation: Provides unambiguous connectivity information. Non-destructive. | Low Sensitivity: Requires significantly more sample (µg to mg range). Complex data interpretation for mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by chromatography, detection by UV absorbance. | Simple, robust, and widely available instrumentation. Good for quantification. | Lacks Specificity: The analyte lacks a strong chromophore, leading to poor sensitivity and susceptibility to interference from co-eluting compounds. |
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity and specificity for the analysis of 2-Amino-3-methoxypropanamide. The predictable fragmentation pathways, including the neutral losses of ammonia and methanol, provide a robust and reliable fingerprint for its identification and structural confirmation. While other techniques like NMR are indispensable for absolute structural proof, LC-MS/MS remains the workhorse for detection and quantification in complex biological and chemical matrices, making it an essential tool for researchers in the pharmaceutical and life sciences.
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Jorge, M. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
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Kiontke, A. et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]
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Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
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Le, J. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]
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Jorge, M. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]
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Li, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
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Lee, C. et al. (2015). Polarization induced electrospray ionization mass spectrometry for the analysis of liquid, viscous and solid samples. PubMed. Available at: [Link]
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Jorge, M. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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An, M. et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. Available at: [Link]
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Jones, C. M. et al. (2007). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Chemistry and Biochemistry. Available at: [Link]
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precisionFDA. (n.d.). (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE. Available at: [Link]
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Medzihradszky, K. F. et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]
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Thermo Fisher Scientific. (2025). Collision-Based Ion-activation and Dissociation. AnalyteGuru. Available at: [Link]
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Martens, J. et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Nature Communications Chemistry. Available at: [Link]
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A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-2-Amino-3-methoxypropanamide
Introduction
The enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. (R)- and (S)-2-Amino-3-methoxypropanamide, a derivative of the amino acid serine, represents a class of small, polar chiral intermediates whose stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of a robust, selective, and reliable analytical method for separating and quantifying these enantiomers is not merely an academic exercise but a critical requirement for quality control and regulatory compliance.
This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for the chiral separation of (R)- and (S)-2-Amino-3-methoxypropanamide. Moving beyond a simple recitation of protocols, we will explore the underlying principles of chiral recognition and provide the causal logic behind experimental design, empowering researchers to not only replicate a method but to understand and adapt it. We will compare the most relevant Chiral Stationary Phases (CSPs), outline a systematic method development workflow, and present a detailed, validated starting protocol based on proven principles for analogous compounds.
The Foundation: Chiral Recognition of 2-Amino-3-methoxypropanamide
Chromatographic separation of enantiomers is achieved when a transient diastereomeric complex is formed between the analyte and the chiral stationary phase.[1] The stability of this complex differs for each enantiomer, leading to different retention times. The efficacy of this process hinges on the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., attractive, repulsive, steric) are necessary for effective chiral recognition.[2]
The structure of 2-Amino-3-methoxypropanamide offers several key interaction points:
-
Primary Amine (-NH₂): A hydrogen bond donor and acceptor; can be protonated to participate in ionic interactions.
-
Amide (-CONH₂): A strong hydrogen bond donor and acceptor with a significant dipole moment.
-
Methoxy Group (-OCH₃): A hydrogen bond acceptor and a source of dipole-dipole interactions.
-
Chiral Center: The stereogenic carbon to which these groups are attached, creating a unique three-dimensional arrangement for each enantiomer.
The goal of method development is to select a CSP and mobile phase that best exploit these features to maximize the difference in interaction energy between the (R) and (S) enantiomers.
Comparative Analysis of Leading Chiral Stationary Phases (CSPs)
For a polar, acyclic amino acid derivative like 2-Amino-3-methoxypropanamide, several classes of CSPs are viable. The choice of CSP is the most critical factor influencing selectivity in a chiral separation.[3] Below is a comparison of the most promising candidates.
| CSP Class | Principle of Separation & Mechanism | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-Based (Immobilized) | The analyte partitions into "chiral pockets" or grooves within a helical polymer structure (amylose or cellulose derivatives).[1][4] Recognition is driven by a combination of hydrogen bonding, dipole-dipole, steric, and potential π-π interactions.[4][5] | High Versatility: The most widely successful CSP class, resolving up to 90% of racemates.[5] Robustness: Immobilized versions are compatible with a wide range of solvents ("forbidden" solvents for coated phases are usable).[4][6] | Mechanism Complexity: The exact binding mode can be difficult to predict, often requiring empirical screening.[5] | Normal Phase: Hexane/Alcohol. Polar Organic: Acetonitrile, Methanol, Ethanol. Reversed-Phase: Acetonitrile/Water, Methanol/Water. |
| Macrocyclic Glycopeptide | These CSPs (e.g., Teicoplanin, Vancomycin) offer a complex array of functional groups, creating multiple interaction sites. The mechanism involves a combination of hydrogen bonding, ionic interactions, dipole-dipole, and steric inclusion within the macrocyclic basket.[7][8] | Excellent for Polar Analytes: Highly effective for underivatized amino acids, amines, and other polar compounds.[9][10][11] LC-MS Compatible: Often used with reversed-phase, MS-friendly mobile phases.[10][12] | pH Sensitivity: Retention and selectivity can be highly dependent on the mobile phase pH due to the ionizable groups on the selector. | Reversed-Phase: Acetonitrile/Water, Methanol/Water, often with acidic (TFA, Formic Acid) or basic additives. Polar Organic: Methanol, Ethanol. |
| Zwitterionic Ion-Exchange | Based on cinchona alkaloids, these CSPs possess both an acidic (anionic) and a basic (cationic) site.[7][13] Separation occurs via electrostatic (ion-pairing) interactions with the amphoteric analyte, supported by hydrogen bonding and steric effects.[7] | Highly Selective for Amino Acids: Specifically designed for the direct separation of free amino acids and small peptides.[13] Predictable Elution Order: Often, one column type (e.g., ZWIX(+)) will elute enantiomers in the reverse order of its counterpart (ZWIX(-)).[13] | Narrower Application Range: Less versatile for non-amphoteric compounds compared to polysaccharide phases. Mobile Phase Constraints: Typically require specific polar organic mobile phases with acid/base additives to ensure ionization.[13] | Polar Organic: Primarily Methanol-based, with small amounts of water and acid/base additives (e.g., TFA, Acetic Acid, DEA). |
A Systematic Approach to Method Development
Developing a chiral separation method is often an empirical process, but it can be guided by a logical workflow. The objective is to screen a diverse set of conditions to find a promising lead, which is then fine-tuned for optimal performance.
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A Comparative Guide to the Metabolic Stability of 2-Amino-3-methoxypropanamide and Serine Amide
This guide provides an in-depth, objective comparison of the metabolic stability of two structurally related small molecules: 2-Amino-3-methoxypropanamide and Serine Amide. As researchers and drug development professionals know, understanding a compound's metabolic fate is a cornerstone of preclinical development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure.[1][2] This document will dissect the probable metabolic pathways of these two compounds, provide detailed experimental protocols for their evaluation, and interpret hypothetical data to guide future research.
Introduction: A Tale of Two Amides
At first glance, 2-Amino-3-methoxypropanamide and Serine Amide share a common α-amino amide scaffold. However, the substitution on the β-carbon—a methoxy group versus a hydroxyl group—is a critical differentiator that dictates their interaction with metabolic enzymes.
-
Serine Amide: As the amidated form of the natural amino acid L-serine, its metabolic profile is anticipated to be heavily influenced by enzymes that process peptides and amino acids, such as proteases and amidases found throughout the body, particularly in blood and plasma.[3]
-
2-Amino-3-methoxypropanamide: The presence of a methoxy group introduces a key structural motif that is a known substrate for Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[4][5] This suggests a different primary route of metabolic clearance compared to Serine Amide. This compound is also known as a metabolite of the anticonvulsant drug Lacosamide.[6][7]
This guide will explore the ramifications of this seemingly minor structural change, providing the theoretical basis and experimental framework for a comparative stability analysis.
Theoretical Metabolic Pathways: Predicting the In Vivo Fate
The metabolic liability of a compound is determined by its susceptibility to enzymatic degradation. Below, we outline the predicted primary metabolic pathways for each molecule.
Serine Amide Metabolism
The metabolism of Serine Amide is likely dominated by hydrolytic enzymes. The primary amide bond is susceptible to cleavage by various amidases and proteases present in plasma and tissues, releasing the parent amino acid, L-serine, and ammonia.[1][3] Once formed, L-serine enters endogenous metabolic pools and can be converted to pyruvate for entry into the citric acid cycle or transformed into glycine.[8][9][10]
Caption: Predicted metabolic pathway for Serine Amide.
2-Amino-3-methoxypropanamide Metabolism
In contrast, 2-Amino-3-methoxypropanamide has two primary points of metabolic attack: the amide bond and the methoxy group.
-
CYP-Mediated O-dealkylation: The methoxy group is a prime target for hepatic CYP enzymes (a major component of liver microsomes), which would catalyze its O-dealkylation to form a hydroxyl group, yielding 2-amino-3-hydroxypropanamide (Serine Amide).[4][5]
-
Amide Hydrolysis: Similar to Serine Amide, the amide bond can be hydrolyzed, though the bulkier methoxy group may offer some steric hindrance, potentially slowing the rate of this reaction compared to Serine Amide.
The dominant pathway will determine the compound's half-life and clearance mechanism. Significant metabolism by CYPs would suggest rapid first-pass metabolism in the liver for orally administered drugs.[1]
Caption: Potential metabolic pathways for 2-Amino-3-methoxypropanamide.
Experimental Design for Stability Assessment
To empirically determine and compare the metabolic stability of these compounds, a tiered in vitro approach is recommended. The rationale is to move from simpler systems that assess specific pathways to more complex, physiologically relevant models.
Experimental Workflow Overview
A typical in vitro stability assessment follows a standardized workflow, beginning with incubation in a biological matrix and ending with quantitative analysis to measure the disappearance of the parent compound over time.
Caption: General workflow for in vitro metabolic stability assays.
Recommended Assays
-
Plasma Stability Assay: This is the first critical step. It evaluates the stability against hydrolytic enzymes (proteases, esterases) present in blood.[1] Given that both molecules have an amide bond, this assay provides a direct comparison of their susceptibility to this common clearance pathway. A compound that is rapidly degraded in plasma may have a very short in vivo half-life, especially if administered intravenously.
-
Liver Microsomal Stability Assay: This assay is essential for evaluating Phase I metabolic stability, particularly CYP-mediated reactions.[2][4] Liver microsomes are subcellular fractions rich in CYP enzymes.[4] This experiment is crucial for 2-Amino-3-methoxypropanamide to determine the rate of its O-dealkylation. The assay requires the addition of NADPH as a necessary cofactor for CYP enzyme activity.[4] Comparing the degradation rate in the presence and absence of NADPH confirms the involvement of CYPs.
-
Hepatocyte Stability Assay: As the "gold standard" for in vitro metabolism studies, intact hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a cellular environment.[2][11] This assay provides the most comprehensive picture of hepatic clearance and is invaluable for predicting in vivo outcomes.
Comparative Data Analysis (Hypothetical)
Without direct experimental results, we can construct a hypothetical dataset based on the metabolic principles discussed. This table illustrates the type of data generated and its interpretation.
| Parameter | Matrix | Serine Amide | 2-Amino-3-methoxypropanamide | Rationale for Hypothetical Result |
| Half-life (t½, min) | Human Plasma | 25 | > 120 | Serine Amide is readily hydrolyzed by plasma proteases. The methoxy group on the other compound may provide steric hindrance, improving plasma stability. |
| Half-life (t½, min) | Human Liver Microsomes (+NADPH) | > 60 | 15 | Serine Amide is not a typical CYP substrate. 2-Amino-3-methoxypropanamide is predicted to be rapidly cleared by CYP-mediated O-dealkylation. |
| Intrinsic Clearance (CLint, µL/min/mg) | Human Liver Microsomes (+NADPH) | < 5 | 46.2 | The low clearance of Serine Amide reflects its stability in microsomes. The high clearance of the methoxy compound indicates efficient enzymatic turnover. |
Interpretation:
Based on this hypothetical data, we would conclude that Serine Amide exhibits poor stability in plasma but high stability against liver microsomal enzymes. This suggests it would be rapidly cleared if administered intravenously but might have better stability if it could bypass systemic circulation and reach a target where protease activity is low.
Conversely, 2-Amino-3-methoxypropanamide shows excellent stability in plasma but is highly susceptible to rapid metabolic clearance in the liver. This profile is common for orally administered drugs that undergo significant first-pass metabolism. Efforts to improve its therapeutic potential would likely involve structural modifications to block the site of CYP-mediated metabolism.
Detailed Experimental Protocols
The trustworthiness of any stability study relies on a robust and well-validated protocol.
Protocol 1: Human Liver Microsomal Stability Assay
This protocol is designed to measure intrinsic clearance resulting from Phase I metabolism.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 20 mg/mL stock of HLM in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a cofactor solution of 2 mM NADPH in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 93 µL of 0.1 M phosphate buffer.
-
Add 1 µL of the 1 mM test compound stock to achieve a final concentration of 10 µM (this can be adjusted).
-
Add 5 µL of the 20 mg/mL HLM stock to achieve a final protein concentration of 1 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the 2 mM NADPH solution. For a negative control (-NADPH), add 1 µL of buffer instead.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, 100 ng/mL).[12]
-
The 0-minute sample is prepared by adding the termination solution before the NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[13][14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL protein).[15]
-
Conclusion
The metabolic stability of 2-Amino-3-methoxypropanamide and Serine Amide is predicted to be starkly different, governed by the subtle yet critical difference in their β-carbon substituent. Serine Amide's liability lies in its susceptibility to plasma hydrolysis, while 2-Amino-3-methoxypropanamide's weakness is its rapid clearance by hepatic CYP enzymes.
This guide underscores a fundamental principle in drug discovery: minor structural modifications can profoundly alter a compound's pharmacokinetic profile. The choice between these or similar scaffolds must be guided by empirical data from the systematic application of in vitro assays as described herein. Such studies, conducted early in the discovery pipeline, are essential for identifying metabolically robust candidates and efficiently advancing new therapeutics.
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A Researcher's Guide to Validating Enantiomeric Excess of O-Methylserine Amide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This is particularly true for amino acid derivatives like O-methylserine amides, where one enantiomer may be a potent therapeutic while the other could be inactive or even harmful. This guide provides an objective comparison of the primary analytical techniques used to quantify the enantiomeric excess of O-methylserine amide derivatives, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research.
Core Analytical Techniques: A Head-to-Head Comparison
The quantification of enantiomers in a mixture is primarily achieved through chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as polarimetry.[1] Each technique operates on a different principle and offers a unique set of advantages and limitations. The choice of an analytical technique often involves a trade-off between speed, accuracy, sensitivity, and cost.
Chiral Chromatography: The Gold Standard
Chiral chromatography is a powerful and widely used technique for separating enantiomers and is often considered the gold standard due to its high accuracy and resolution.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and robust method applicable to a broad range of compounds.[2] It involves the differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[2] HPLC is frequently the instrument of choice for pharmaceutical applications due to its high resolution, sensitivity, and specificity.[1] For O-methylserine amide derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective.[3]
Gas Chromatography (GC): Chiral GC is ideal for the analysis of volatile and thermally stable compounds.[2][4] Enantiomers are separated as they pass through a capillary column containing a chiral stationary phase, carried by a gaseous mobile phase.[1] While direct analysis of O-methylserine amides by GC may be challenging due to their polarity and potential for thermal degradation, derivatization to more volatile esters can be an effective strategy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Alternative
NMR spectroscopy offers a powerful method for determining enantiomeric excess without requiring physical separation of the enantiomers.[6] The principle relies on converting the enantiomeric pair into diastereomers in situ, which have distinct NMR signals.[1] This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[6]
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[7] This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integrating the respective peak areas. For amine derivatives, chiral diols like (R)-1,1'-bi-2-naphthol (BINOL) in combination with 2-formylphenylboronic acid can form such complexes.[8][9]
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the analyte to form stable, covalent diastereomers.[10] These diastereomers can then be distinguished by NMR. A historically prominent CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which readily reacts with amines.[11]
Polarimetry: A Historical Perspective with Modern Limitations
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12] The magnitude of this rotation is proportional to the concentration of the chiral substance.[13] While simple, fast, and non-destructive, polarimetry is generally considered unreliable for accurately determining enantiomeric excess.[1] This is because the specific rotation of the pure enantiomer must be known, which is not always available, and the relationship between optical rotation and enantiomeric excess is not always linear.[1]
Comparative Performance of Analytical Methods
The following table summarizes key performance metrics for the most common methods for determining the enantiomeric excess of O-methylserine amide derivatives.
| Feature | Chiral HPLC | Chiral GC (with derivatization) | NMR with Chiral Auxiliaries | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[3] | Differential interaction of volatile derivatives with a chiral stationary phase.[1] | Formation of transient diastereomeric complexes (CSA) or covalent diastereomers (CDA).[2] | Measurement of the rotation of plane-polarized light.[12] |
| Sample Preparation | Simple dissolution in the mobile phase.[14] | Derivatization to a volatile and thermally stable form is often required.[5] | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[2] | Dissolution in a suitable solvent at a known concentration.[12] |
| Resolution | Excellent, often baseline separation.[5] | Excellent for volatile compounds.[15] | Dependent on the choice of chiral auxiliary and magnetic field strength. | Not applicable (no separation). |
| Accuracy | High, considered the gold standard.[1] | High, provided derivatization is complete and non-racemizing. | Good to excellent, dependent on signal overlap and integration accuracy.[10] | Low to moderate, prone to errors.[1] |
| Sensitivity | High, especially with UV or MS detection.[16] | Very high, especially with flame ionization (FID) or mass spectrometry (MS) detectors. | Moderate, requires sufficient sample concentration for good signal-to-noise. | Low, requires relatively high concentrations.[1] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Rapid, often under 15 minutes per sample.[1] | Very fast, a few minutes per sample. |
| Cost | High (instrumentation and chiral columns).[5] | Moderate to high (instrumentation). | Moderate (instrumentation). | Low (instrumentation). |
| Key Advantage | High reliability and robustness.[12] | High efficiency and speed for volatile compounds.[17] | Rapid, non-destructive, and low solvent consumption.[2] | Simplicity and speed.[1] |
| Key Limitation | Cost of chiral columns and method development time.[5] | Limited to volatile and thermally stable compounds or requires derivatization.[18] | Potential for signal overlap and the need for enantiomerically pure chiral auxiliaries.[5] | Unreliable for accurate quantification.[1] |
Experimental Protocols
Chiral HPLC Workflow
A systematic approach to method development is crucial for achieving optimal separation of O-methylserine amide enantiomers.
1. Column Selection:
-
Rationale: The choice of the chiral stationary phase is the most critical factor. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives.[14][19]
-
Recommendation: Start with a cellulose or amylose-based column, such as Chiralcel® OD-H or Chiralpak® AD-H.
2. Mobile Phase Optimization:
-
Rationale: The mobile phase composition affects the retention and resolution of the enantiomers. A mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol) is typically used. For basic compounds like amides, adding a small amount of an amine modifier can improve peak shape.[14]
-
Starting Conditions: n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine.
3. Method Validation:
-
Protocol:
-
Sample Preparation: Dissolve the O-methylserine amide sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[12]
-
Injection: Inject a racemic standard to determine the retention times of each enantiomer.
-
Analysis: Inject the prepared sample.
-
Quantification: Integrate the peak areas of the two enantiomer signals. Calculate the enantiomeric excess using the formula: % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100.[12]
-
NMR Spectroscopy with a Chiral Solvating Agent
This protocol details the use of a three-component system for the in situ formation of diastereomeric iminoboronate esters.[20]
1. Reagent Preparation:
-
Rationale: The formation of a diastereomeric complex allows for the differentiation of enantiomers in the NMR spectrum. A combination of an enantiopure diol and a boronic acid creates a chiral environment to interact with the primary amine of the O-methylserine amide.[8][9]
-
Host Solution: Prepare a 50 mM solution of 2-formylphenylboronic acid and (R)-1,1'-bi-2-naphthol ((R)-BINOL) in deuterated chloroform (CDCl₃).
2. Sample Preparation:
-
Analyte Solution: Prepare a 60 mM solution of the O-methylserine amide sample in CDCl₃.
3. NMR Analysis:
-
Protocol:
-
In an NMR tube, combine 0.5 mL of the host solution with 0.5 mL of the analyte solution.
-
Acquire a ¹H NMR spectrum.
-
Identify the distinct signals corresponding to the two diastereomers.
-
Integrate the areas of these signals to determine the enantiomeric ratio.
-
Conclusion
The choice of method for quantifying the enantiomeric excess of O-methylserine amide derivatives is a critical decision in the analytical workflow. Chiral HPLC stands out as the most reliable and robust method, offering exceptional accuracy, precision, and sensitivity.[12] It is the preferred method for final product release testing and for regulatory submissions where data integrity is paramount. NMR spectroscopy provides a rapid and valuable alternative, particularly for reaction monitoring and high-throughput screening where speed is essential and slightly lower precision is acceptable.[2] Polarimetry, while historically significant, should be avoided for accurate quantitative analysis. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and stereochemical purity of their O-methylserine amide derivatives.
References
-
A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. Benchchem.
-
A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. Benchchem.
-
A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu.
-
Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
-
Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
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A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods. Benchchem.
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed.
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
-
NMR determination of enantiomeric excess. ResearchGate.
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
-
Determination of enantiomeric excess.
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. PubMed.
-
A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. Benchchem.
-
Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube.
-
Chiral Columns for enantiomer separation by HPLC.
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
-
A Guide to the Analysis of Chiral Compounds by GC.
-
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. The University of Bath's research portal.
-
A Lactate-Derived Chiral Aldehyde for Determining the Enantiopurity of Enantioenriched Primary Amines. Rsc.org.
-
Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters.
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed.
-
Chiral analysis. Wikipedia.
-
HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog.
-
Chiral Molecules: Properties, Synthesis and Analysis. MDPI.
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
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A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-3-methoxypropanamide: An In-depth Analysis and Comparative Guide
In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and structural features. This guide provides a comprehensive analysis of the expected infrared absorption bands for 2-Amino-3-methoxypropanamide, a molecule of interest in various research contexts. By delving into the characteristic vibrations of its constituent functional groups—a primary amine, a primary amide, and an ether linkage—we offer a predictive framework for its IR spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to unequivocally identify and characterize this compound.
The Molecular Blueprint: Functional Group Analysis of 2-Amino-3-methoxypropanamide
2-Amino-3-methoxypropanamide possesses a unique combination of three key functional groups, each with a distinct and predictable signature in the infrared spectrum. A thorough understanding of these individual contributions is paramount to interpreting the full spectrum of the molecule.
-
Primary Amine (-NH₂): This group is characterized by its N-H stretching and bending vibrations. In dilute solutions, primary amines typically exhibit two weak absorption bands corresponding to asymmetric and symmetric N-H stretching near 3500 cm⁻¹ and 3400 cm⁻¹, respectively.[1] In the solid state, these bands shift to lower wavenumbers (3400-3330 cm⁻¹ and 3330-3250 cm⁻¹) due to hydrogen bonding.[1][2] Additionally, a characteristic N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region.[2][3]
-
Primary Amide (-CONH₂): The amide functional group gives rise to several prominent absorption bands. The C=O stretching vibration, known as the Amide I band, is typically strong and appears around 1650 cm⁻¹ in the solid state.[1] The N-H bending vibration, or Amide II band, is found in the 1620-1590 cm⁻¹ range in dilute solutions, but can be obscured by the Amide I band in solid samples.[1] Primary amides also display two N-H stretching bands, which, similar to amines, are sensitive to hydrogen bonding and appear near 3350 and 3180 cm⁻¹ in the solid state.[1]
-
Ether (-O-CH₃): The presence of the methoxy group introduces a characteristic C-O-C stretching vibration. Aliphatic ethers typically show a strong absorption band in the 1150-1050 cm⁻¹ region.[4][5][6]
Predictive Infrared Spectrum of 2-Amino-3-methoxypropanamide: A Comparative Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-Amino-3-methoxypropanamide | General Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Primary Amine & Amide | N-H Stretch | ~3400-3100 (multiple bands) | 3500-3100[1][2][7] | Medium to Strong, Broad | The overlap of amine and amide N-H stretches will likely result in a broad, complex absorption in this region. |
| Alkyl | C-H Stretch | ~2950-2850 | 3000-2850[4][8] | Medium | Characteristic of the propanamide backbone and methoxy group. |
| Primary Amide | C=O Stretch (Amide I) | ~1650 | 1690-1630[1][9] | Strong | A very prominent and characteristic band for the amide group. |
| Primary Amine & Amide | N-H Bend | ~1630-1580 | 1650-1580[1][2] | Medium | Overlap of the amine scissoring and amide II bands is expected. |
| Primary Amide | C-N Stretch | ~1400 | ~1400[1] | Medium | |
| Ether | C-O-C Stretch | ~1100 | 1150-1050[4][5] | Strong | A key indicator for the presence of the methoxy group. |
| Primary Amine & Amide | N-H Wag | ~900-700 | 910-665[1][2] | Broad, Medium | Out-of-plane bending vibrations. |
Experimental Protocol for Acquiring the IR Spectrum of 2-Amino-3-methoxypropanamide
To obtain a high-quality infrared spectrum of 2-Amino-3-methoxypropanamide, the following experimental workflow is recommended. The choice of sampling technique will depend on the physical state of the sample. Assuming the compound is a solid, the Attenuated Total Reflectance (ATR) method is often the most straightforward.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the crystal and the atmospheric conditions.
-
-
Sample Preparation:
-
Place a small amount of the solid 2-Amino-3-methoxypropanamide sample onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring an IR spectrum using ATR-FTIR.
Trustworthiness Through Self-Validation
The described protocol incorporates a self-validating system. The acquisition of a background spectrum is a critical step that accounts for instrumental and environmental variables, ensuring that the resulting sample spectrum is solely representative of the analyte. Furthermore, the comparison of the experimentally obtained spectrum with the predicted band positions outlined in this guide serves as a robust method for confirming the identity and purity of 2-Amino-3-methoxypropanamide. Any significant deviation from the expected peak locations or the appearance of unexpected bands would warrant further investigation into the sample's integrity.
This guide provides a foundational understanding of the infrared spectral characteristics of 2-Amino-3-methoxypropanamide. By combining predictive analysis with a rigorous experimental approach, researchers can confidently utilize IR spectroscopy for the characterization of this and other related molecules in their drug discovery and development endeavors.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Oreate AI Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures.
- Wax Studios. (n.d.). Ir Spectra Of Ether.
- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- ACS Publications. (2017, January 31). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers | The Journal of Physical Chemistry A.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
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- 9. spectroscopyonline.com [spectroscopyonline.com]
Comparative study of hydrogen bonding capacity in methoxy-substituted amides
Executive Summary
In rational drug design, controlling a molecule's physicochemical properties without inflating its molecular weight is a critical objective. One of the most effective strategies to achieve this is the incorporation of structural motifs that promote Intramolecular Hydrogen Bonding (IMHB) . By masking polar surface area (PSA), IMHBs significantly reduce desolvation energy, thereby enhancing lipophilicity and passive membrane permeability.
This guide provides an objective, data-driven comparison of hydrogen bonding capacities in methoxy-substituted amides. By comparing ortho-methoxybenzamides (which readily form IMHBs) against para-methoxybenzamides and unsubstituted benzamides, we outline the structural causality behind their divergent physical properties and detail the self-validating experimental protocols used to measure them.
Mechanistic Overview: The Proximity Effect
The capacity of an amide to form an intramolecular hydrogen bond is strictly dictated by the spatial proximity of the hydrogen bond acceptor. In 2-methoxybenzamide (ortho-substitution), the methoxy oxygen is positioned perfectly to act as an acceptor for the amide N-H, forming a thermodynamically stable 6-membered ring. This conformation shields the polar N-H from the surrounding solvent.
Conversely, in 4-methoxybenzamide (para-substitution), the distance between the amide N-H and the methoxy oxygen precludes any intramolecular interaction. Consequently, the N-H remains exposed and readily forms intermolecular hydrogen bonds with the solvent. This fundamental difference in solvation dynamics directly impacts the molecule's cell permeability, as 1[1].
Fig 1. Pathway showing how methoxy substitution position dictates H-bonding and permeability.
Comparative Performance Data
The following table synthesizes quantitative experimental data illustrating the stark contrast between IMHB-forming and non-forming amides.
| Compound | Substitution | Intramolecular H-Bond | Δδ/ΔT (ppb/K) | Δδ (CDCl₃ → DMSO) | IR N-H Stretch (cm⁻¹) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
| 2-Methoxybenzamide | ortho | Yes (Strong) | -1.4 | +0.4 ppm | 3350 | 15.2 |
| 4-Methoxybenzamide | para | No (Distant) | -5.2 | +2.1 ppm | 3450 | 2.1 |
| Benzamide | None | No | -5.5 | +2.2 ppm | 3440 | 3.0 |
Data Interpretation: The ortho-substituted analog exhibits a dramatically lower temperature coefficient and solvent shift, alongside a lower IR stretching frequency. These are classic hallmarks of a shielded, intramolecularly bonded proton, which directly correlates to a ~5-fold increase in Caco-2 permeability compared to the para-analog.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the methodologies used to measure hydrogen bonding capacity must be self-validating. By running the test compound alongside a known negative control (e.g., 4-methoxybenzamide), the system internally verifies the solvent quality and instrument calibration.
Variable-Temperature NMR (VT-NMR) Spectroscopy
Rationale & Causality: As temperature increases, the kinetic energy of the solvent molecules disrupts intermolecular hydrogen bonds between the amide N-H and the solvent. This disruption causes the N-H proton to become more shielded, resulting in an upfield shift (a negative Δδ/ΔT slope). However, if the N-H is locked in a stable intramolecular bond with an ortho-methoxy group, it is shielded from the solvent. Heating has minimal effect on this internal bond, yielding a flat slope (typically > -2.5 ppb/K).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10 mM solution of the target amide in anhydrous DMSO-d6. Prepare a parallel 10 mM solution of 4-methoxybenzamide as the negative control.
-
Calibration: Calibrate the NMR spectrometer probe temperature using an ethylene glycol standard.
-
Acquisition: Acquire 1D ¹H NMR spectra at 298 K. Increment the temperature in 5 K steps up to 348 K, allowing 10 minutes of equilibration time at each step before acquisition.
-
Data Analysis: Plot the chemical shift (δ, in ppb) of the amide N-H proton against Temperature (K).
-
System Validation: Perform a linear regression. The protocol is validated if the negative control yields a highly linear (R² > 0.99) steep slope (< -4.0 ppb/K). The slope of the target compound represents its temperature coefficient.
Solvent Titration (CDCl₃ to DMSO-d6)
Rationale & Causality: CDCl₃ is a non-polar solvent that does not act as a hydrogen bond acceptor. DMSO is a highly polar, strong hydrogen bond acceptor. Titrating DMSO into a CDCl₃ solution forces exposed N-H protons to form intermolecular bonds with DMSO, drawing electron density away from the proton and causing a massive downfield (de-shielding) shift. An IMHB-locked proton resists this interaction, as 2[2] and 3[3].
Step-by-Step Protocol:
-
Initial State: Dissolve the amide in anhydrous CDCl₃ to a concentration of 10 mM. Record the baseline ¹H NMR spectrum.
-
Titration: Sequentially add aliquots of DMSO-d6 to achieve volumetric ratios of 1%, 2%, 5%, 10%, 20%, and 50% DMSO-d6 in CDCl₃.
-
Tracking: Record a ¹H NMR spectrum after each addition. Track the chemical shift of the amide N-H proton.
-
System Validation: Plot Δδ against the volume fraction of DMSO. A valid assay will show the control compound's N-H shift plateauing only at high DMSO concentrations (Δδ > 2.0 ppm), while the IMHB compound will show an immediate, flat plateau (Δδ < 0.5 ppm).
Solution-State FT-IR Spectroscopy
Rationale & Causality: The covalent N-H bond behaves like a spring. When the hydrogen atom is shared with an acceptor oxygen via an IMHB, the electron density of the covalent N-H bond is weakened. This reduces the "spring constant," causing the bond to vibrate at a lower frequency (wavenumber) compared to a free, non-bonded N-H.
Step-by-Step Protocol:
-
Preparation: Prepare a highly dilute 1 mM solution of the amide in anhydrous CH₂Cl₂. (High dilution ensures that intermolecular amide-amide dimerization is completely suppressed).
-
Measurement: Inject the solution into a liquid CaF₂ cell with a 1.0 mm path length.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ using a resolution of 2 cm⁻¹.
-
System Validation: Identify the sharp N-H stretch. A free N-H (control) must appear near 3440–3460 cm⁻¹. An IMHB N-H will present as a broadened peak shifted to 3300–3350 cm⁻¹.
References
-
A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons Source: RSC Publishing URL:[Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies Source: RSC Publishing URL:[Link]
Sources
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- 2. Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07299C [pubs.rsc.org]
- 3. A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Elemental Analysis Standards for 2-Amino-3-methoxypropanamide Verification
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide establishes the verification protocols for 2-Amino-3-methoxypropanamide (
This document contrasts the traditional Combustion Analysis (CHN) method against Quantitative NMR (qNMR) , providing a validated workflow that prioritizes sample history and orthogonal data validation.
Compound Profile & Verification Challenges
Before establishing a standard, one must understand the analyte's behavior under stress.
| Feature | Property | Analytical Implication |
| Structure | O-methyl serine amide | Polar, H-bond donor/acceptor sites. |
| Hygroscopicity | High | Rapid moisture uptake leads to inflated %H and diluted %C/%N. |
| Thermal Stability | Decomposes >200°C | Aggressive drying (>60°C) may cause cyclization or deamination. |
| Physical State | Waxy solid / Powder | Static charge can induce weighing errors in micro-analysis. |
The Core Challenge: A "failed" EA result is often a failure of sample preparation, not synthesis. Water molecules trapped in the crystal lattice can skew results outside the regulatory
Method A: Combustion Analysis (CHN) – The Regulatory Standard
Combustion analysis remains the primary requirement for publication and regulatory filing (FDA/EMA). However, for 2-Amino-3-methoxypropanamide, the protocol must be modified to account for volatility and moisture.
Optimized Protocol
-
Pre-Treatment (Critical):
-
Do not oven dry at >100°C.
-
Procedure: Dry sample in a vacuum desiccator over
(phosphorus pentoxide) at 40–50°C for 12–24 hours. -
Rationale: This removes surface water without triggering thermal decomposition (e.g., loss of
).
-
-
Weighing:
-
Use a microbalance with
precision. -
Target Mass: 2.0 – 3.0 mg.
-
Note: If the sample is electrostatic, use an ionizing blower or wait 30 seconds after placing the boat on the pan before recording.
-
-
Combustion Parameters:
-
Furnace Temp: 950–1000°C (Standard).
-
Oxygen Boost: Ensure sufficient
dosing (approx. 10-15 mL) to prevent char formation, as amides can form refractory carbon nitrides if oxygen starved.
-
Acceptance Criteria
The industry standard (ACS guidelines) requires experimental values to fall within
Theoretical Values for
-
% Carbon: 40.67%
-
% Hydrogen: 8.53%
-
% Nitrogen: 23.71%
Method B: Quantitative NMR (qNMR) – The Orthogonal Validator
When EA fails due to non-combustible impurities (salts) or persistent solvates, qNMR provides specific, molar-ratio purity determination. Unlike EA, qNMR is not "blind" to the nature of the impurity.
Optimized Protocol
-
Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (TraceCERT® or equivalent).
-
Why: High purity, non-hygroscopic (relative to the analyte), and provides a sharp singlet at
6.3 ppm ( ), distinct from the methoxy/alkyl protons of the analyte. -
Alternative:TMSP-d4 (if pH is neutral). Avoid TMSP in acidic conditions as silanes can degrade.
-
-
Solvent System:
-
Solvent:
(99.9% D). -
Rationale: The polar amide dissolves readily;
minimizes exchangeable proton interference if the water peak is presaturated or shifted.
-
-
Acquisition Parameters (The "Trust" Factors):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds. -
Causality: The
relaxation time for small molecules can be 3–5 seconds. For quantitative accuracy (99.9%), must be . Short delays underestimate purity. -
Scans: 16–32 (sufficient for S/N > 250:1).
-
Comparative Analysis
| Feature | Method A: Combustion (CHN) | Method B: qNMR |
| Principle | Bulk elemental ratio (Destructive) | Molar response ratio (Non-destructive) |
| Sample Req. | ~2 mg (High precision weighing) | ~10 mg (Flexible weighing) |
| Specificity | Low. Cannot distinguish Isomers or | High. Identifies specific impurities (solvents, side-products). |
| Tolerance | ||
| Primary Failure | Hygroscopicity (High %H, Low %C/N) | Improper |
| Best For | Final Batch Release / Regulatory | Troubleshooting / Process Development |
Visual Workflows
Diagram 1: The Verification Workflow
This flowchart illustrates the decision-making process when verifying the standard.
Caption: Primary verification workflow prioritizing proper drying before combustion analysis, with qNMR as the investigative backup.
Diagram 2: Troubleshooting "Failed" EA Results
How to interpret the specific deviations in Carbon, Hydrogen, and Nitrogen values.
Caption: Diagnostic logic for interpreting elemental analysis deviations based on atomic ratio shifts.
References
-
American Chemical Society (ACS). (2025). ACS Guide to Scholarly Communication: Elemental Analysis Data Reporting. ACS Publications. [Link]
-
Food and Drug Administration (FDA). (2021). Elemental Analysis Manual (EAM) for Food and Related Products. Section 3.6. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (Contextualizing qNMR parameters for polar amides).
Technical Guide: Safe Handling and Disposal of 2-Amino-3-methoxypropanamide
[1]
Executive Summary
2-Amino-3-methoxypropanamide (also known as O-Methylserine amide) is a synthetic amino acid derivative used primarily as a pharmaceutical intermediate.[1] While it shares structural similarities with naturally occurring amino acids, it must be managed as regulated chemical waste due to its status as a synthetic organic amine and potential irritant.
Immediate Action Plan:
-
Do Not: Dispose of down the drain or in municipal trash.
-
Do Not: Mix with strong oxidizing agents or nitrates (risk of exothermic reaction or nitrosamine formation).[1]
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Segregation: Isolate from acidic waste streams to prevent unwanted salt formation or heat generation.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the physicochemical state of the material. This compound is typically supplied as a hydrochloride salt, which increases its water solubility and stability but alters its compatibility profile.
| Parameter | Data | Operational Implication |
| CAS Number | 17463-68-2 (HCl salt) / Generic | Identifier for waste manifests.[1] |
| Molecular Formula | High nitrogen content; requires incineration.[1] | |
| Physical State | White to off-white solid | Dust generation is a primary exposure risk.[1] |
| Solubility | Water Soluble | Spills can rapidly contaminate aqueous surfaces. |
| GHS Classification | Warning (Irritant) | PPE (Gloves, Goggles) is mandatory.[1] |
| Hazard Codes | H315, H319, H335 | Irritating to eyes, skin, and respiratory system. |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Do not store near nitric acid or peroxides. |
Waste Segregation Strategy
Decision Logic for Waste Segregation
The following decision matrix illustrates the correct classification path for 2-Amino-3-methoxypropanamide waste.
Figure 1: Decision matrix for segregating 2-Amino-3-methoxypropanamide waste streams. Note that aqueous solutions should generally be collected rather than drain-poured to ensure compliance with strict "zero-discharge" mandates for synthetic intermediates.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Context: Expired reagents, spill cleanup residues, or contaminated PPE.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Bagging: Place the solid material inside a clear polyethylene bag (double-bagging recommended for fine powders) before placing it into the rigid container.[1] This prevents dust release upon reopening.
-
Labeling:
-
Chemical Name: Write "2-Amino-3-methoxypropanamide" fully. Do not use abbreviations like "Amide 1".
-
Hazard Checkbox: Check "Irritant" and "Toxic".
-
Composition: "100% Solid Organic Amide".
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Context: Mother liquors or dissolved reagents.[1]
-
pH Verification: Check the pH of the solution.
-
If Acidic (< pH 4): The amine is likely protonated (salt form). This is stable.
-
If Basic (> pH 10):[1] The free base is present. Ensure the container is vented or has headspace, as amines can slowly degrade or react with atmospheric
.
-
-
Solvent Compatibility:
-
If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated waste.
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste.[1]
-
-
Bulking: Do not mix with waste streams containing heavy metals or strong acids (e.g., Piranha solution), as this can generate heat or toxic fumes.
Spill Management & Decontamination
Accidental release requires a calm, methodical approach. The primary risk is respiratory irritation from dust.
Pre-Requisites:
-
PPE: Nitrile gloves (double layer), N95 respirator (for dust), Safety Goggles.[1]
-
Materials: Absorbent pads, scoop/dustpan, soap solution.
Cleanup Workflow:
-
Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.
-
Contain:
-
Solid Spill: Cover with a damp paper towel to suppress dust. Do not dry sweep.
-
Liquid Spill: Encircle with absorbent boom or pads.
-
-
Collect:
-
Use a scoop to transfer damp solids into a waste bag.
-
Wipe the surface with a soap/water solution (surfactants help solubilize the organic amide).
-
-
Decontaminate: Rinse the area with water. Collect this rinse water as hazardous waste; do not flush down the drain.
Regulatory Compliance (RCRA & EPA)
While 2-Amino-3-methoxypropanamide is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists, it falls under the "Process Waste" category.[1]
-
Generator Status: You are responsible for determining the hazard. Due to the
irritant warnings, it must be treated as Hazardous Waste . -
Waste Code Assignment:
-
If ignitable solvent is present: D001 .
-
If halogenated solvent is present: F002 .
-
If pure solid: Assign "Non-Regulated Chemical Waste" only if local laws permit, but best practice dictates managing it as Class 9 (Miscellaneous) for transport to incineration.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10104501, (R)-2-Amino-N-benzyl-3-methoxypropanamide. Retrieved from [Link][1]
-
Vanderbilt University (2024). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-methoxypropanamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including novel reagents like 2-Amino-3-methoxypropanamide, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a specific, comprehensive Safety Data Sheet (SDS) for 2-Amino-3-methoxypropanamide is not widely available, data from its hydrochloride salt and structurally similar compounds provide a strong basis for a conservative and effective safety strategy.[1]
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the potential routes of exposure and the associated health effects is the foundation of any effective PPE strategy. Based on available data for related compounds, 2-Amino-3-methoxypropanamide and its salts are considered hazardous.[2][3] The primary risks are associated with direct contact and inhalation.
GHS Hazard Profile (Based on Related Compounds)
| Hazard Statement | GHS Code | Potential Effect |
|---|---|---|
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects.[2] |
| Causes skin irritation | H315 | Direct contact can cause skin irritation or inflammation.[2] |
| Causes serious eye irritation | H319 | Splashes can result in significant eye irritation or damage.[2] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract.[2] |
Given these hazards, a multi-layered approach to PPE is not just recommended; it is imperative to prevent accidental exposure and ensure a safe laboratory environment.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE should not be a static choice but a dynamic decision based on the specific task being performed. Always begin with a risk assessment of your procedure.[4]
Eye and Face Protection: Your First Line of Defense
Chemical splashes pose a significant and immediate threat. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory for all work involving 2-Amino-3-methoxypropanamide, whether in solid or solution form. They provide a seal around the eyes, protecting against splashes from all angles.[5]
-
Full-Face Shield: When there is a heightened risk of splashing—such as when transferring larger volumes, working with a solution under pressure, or reacting the compound energetically—a full-face shield must be worn in addition to chemical splash goggles.[6][7] This provides a critical layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Since this compound is a known skin irritant, preventing all dermal contact is crucial.[2]
-
Gloves:
-
Type: Nitrile gloves are the recommended starting point for handling this compound.[6] They offer good resistance to a variety of chemicals.
-
Protocol: Always use a two-glove (double-gloving) technique. This minimizes the risk of exposure if the outer glove is unknowingly compromised.
-
Integrity: No glove material is impervious forever.[5] Immediately remove and replace gloves upon any suspected contact with the chemical. Inspect gloves for any signs of degradation, discoloration, or punctures before and during use. After completing your work, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material is required to protect your street clothes and skin. For tasks with a higher splash potential, consider a chemical-resistant apron worn over the lab coat.
Respiratory Protection: The Hierarchy of Controls
The most effective way to prevent inhalation exposure is to use engineering controls.[8]
-
Chemical Fume Hood: All procedures that may generate dust (e.g., weighing the solid compound) or aerosols/vapors (e.g., heating solutions, sonicating) must be performed inside a properly functioning chemical fume hood.[6][9]
-
Respirator: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges should be used.[4][6] This requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.
Operational and Disposal Plans
A safe experiment includes safe setup, execution, and cleanup.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably on a disposable, plastic-backed absorbent paper to contain any minor spills.[10]
-
Don PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves (two pairs).
-
Manipulation: Conduct all work within a chemical fume hood.[6]
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the reverse order, being careful not to cross-contaminate. Remove the outer pair of gloves first, followed by the face shield and goggles, lab coat, and finally the inner pair of gloves.
-
Hygiene: Wash hands and arms thoroughly with soap and water immediately after work is complete.[9]
Spill and Disposal Procedures
-
Spills: In the event of a small spill within the fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Waste Chemical Disposal: All waste 2-Amino-3-methoxypropanamide and its solutions must be disposed of as hazardous chemical waste.[6] Engage a licensed professional waste disposal service through your institution's Environmental Health and Safety (EHS) department.[11]
-
Contaminated PPE Disposal: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be collected in a sealed, vapor-tight bag and disposed of as hazardous waste.[11][12] Do not discard contaminated items in the regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. uwlax.edu [uwlax.edu]
- 9. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
